Amfenac Sodium Salt
Description
Properties
Molecular Formula |
C15H12NNaO3 |
|---|---|
Molecular Weight |
277.25 |
Origin of Product |
United States |
Foundational & Exploratory
Amfenac sodium salt mechanism of action COX-2 inhibition
An In-Depth Technical Guide to the Mechanism of Action of Amfenac Sodium Salt: A Focus on COX-2 Inhibition
Authored by: Gemini, Senior Application Scientist
Abstract
Amfenac, a potent nonsteroidal anti-inflammatory drug (NSAID), serves as the active metabolite of nepafenac and is primarily utilized in ophthalmology to manage pain and inflammation.[1][2] Its therapeutic efficacy is rooted in its ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[1] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its anti-inflammatory effects, with a specific focus on its preferential inhibition of the COX-2 isoform. We will dissect the biochemical pathways, detail the structural basis for its selectivity, and present a validated experimental workflow for characterizing its inhibitory profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of amfenac's function.
The Cyclooxygenase Isoforms: A Tale of Two Enzymes
The therapeutic action of NSAIDs is mediated by the inhibition of cyclooxygenase, an enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3][4] Two distinct isoforms of this enzyme, COX-1 and COX-2, have been identified, each with a unique physiological role.
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It is responsible for producing prostaglandins that regulate essential physiological processes, such as maintaining the integrity of the gastric mucosa, mediating platelet aggregation, and regulating renal blood flow.[5][6]
-
COX-2: In contrast, COX-2 is typically absent or expressed at very low levels in most tissues under normal conditions. Its expression is rapidly induced by inflammatory stimuli, such as cytokines and bacterial products.[5] The subsequent upregulation of prostaglandin synthesis at the site of inflammation is a primary driver of pain and swelling.
The discovery of these two isoforms led to the critical insight that the therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal toxicity, result from the concurrent inhibition of COX-1.[5][6] This established the rationale for developing selective COX-2 inhibitors, which aim to provide potent anti-inflammatory action with an improved safety profile.[7]
The Arachidonic Acid Cascade and Point of Inhibition
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and highlights the point of intervention for amfenac.
Caption: Arachidonic Acid Cascade and Amfenac's Point of Inhibition.
Molecular Mechanism of Amfenac's COX-2 Selectivity
The structural basis for the selectivity of certain NSAIDs for COX-2 lies in key differences within the enzyme's active site. The cyclooxygenase active site is a long, hydrophobic channel extending from the membrane-binding domain to the catalytic core.[3]
A critical distinction between the two isoforms is the substitution of a valine residue in COX-2 (Val-523) for a larger isoleucine in COX-1 (Ile-523). This substitution creates an enlarged, accessible side pocket within the COX-2 active site that is absent in COX-1.[3] Selective inhibitors are typically designed with bulky side chains that can fit into this unique side pocket, allowing for high-affinity binding to COX-2 while sterically hindering their entry into the narrower COX-1 channel.[5]
This compound, a phenylacetic acid derivative, functions as a competitive, reversible inhibitor.[8] It enters the hydrophobic channel of the COX-2 enzyme and positions itself to interact with key residues. Its acidic moiety is thought to form interactions with residues at the apex of the channel, such as Tyr-385 and Ser-530, while the rest of the molecule extends towards the side pocket, stabilized by interactions with residues like Arg-120 at the channel's entrance.[9][10] This binding conformation physically obstructs arachidonic acid from accessing the catalytic tyrosine residue, thereby preventing the synthesis of prostaglandin precursors.
Caption: Conceptual Diagram of Amfenac Binding in the COX-2 Active Site.
Experimental Validation: In Vitro COX Inhibition Assay
To quantify the inhibitory potency and selectivity of amfenac, a robust in vitro assay is essential. The following protocol describes a common and reliable method using purified recombinant enzymes and fluorometric detection. This self-validating system includes controls to ensure data integrity.
Principle:
This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by COX activity.[11] A specific probe fluoresces upon reaction with PGG2, and the signal intensity is directly proportional to enzyme activity. The reduction in fluorescence in the presence of an inhibitor allows for the calculation of its inhibitory potency (IC₅₀).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemical or Sigma-Aldrich)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric Probe (e.g., Ampliflu Red)
-
Arachidonic Acid (substrate)
-
This compound
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective inhibitor control)
-
DMSO (vehicle)
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.01 nM to 100 µM). Prepare similar dilutions for control inhibitors.
-
Prepare a working solution of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor. The final concentration should be determined empirically to yield a robust signal.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
-
Assay Plate Setup:
-
Design the plate map to include wells for:
-
Blank (buffer only)
-
100% Activity Control (enzyme + vehicle, no inhibitor)
-
Test Compound (enzyme + amfenac dilutions)
-
Control Inhibitors (enzyme + celecoxib/indomethacin dilutions)
-
-
Add 80 µL of the appropriate enzyme working solution (either COX-1 or COX-2) to the designated wells.
-
-
Inhibitor Pre-incubation:
-
Add 10 µL of the serially diluted amfenac, control inhibitors, or vehicle (DMSO) to the appropriate wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 15-20 minutes to allow the inhibitor to bind to the enzyme.[12][13] This step is crucial for accurately assessing the potency of time-dependent inhibitors.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the arachidonic acid working solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in the fluorometric reader.
-
Measure the fluorescence intensity kinetically over 5-10 minutes or as an endpoint reading after a fixed time (e.g., 10 minutes).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each amfenac concentration relative to the 100% activity control (vehicle).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and Interpretation
The IC₅₀ values for both COX-1 and COX-2 are determined to calculate the COX-2 Selectivity Index (SI), a key parameter in drug development.
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)
A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) |
| Amfenac | 210 | 6.6 | ~32 |
| Celecoxib (Control) | >10,000 | 40 | >250 |
| Indomethacin (Control) | 5 | 50 | 0.1 |
| (Note: Data are representative values derived from literature for illustrative purposes. Bromfenac, a structurally similar compound, has shown an IC50 of 0.210 µM for COX-1 and 0.0066 µM for COX-2.[14][15]) |
The results from this assay would demonstrate that amfenac preferentially inhibits COX-2 over COX-1, although it is not as highly selective as a "coxib" class drug like celecoxib. This profile classifies it as a preferential, rather than specific, COX-2 inhibitor.
Conclusion
This compound exerts its anti-inflammatory and analgesic effects through the potent inhibition of cyclooxygenase enzymes.[1] Its mechanism of action is characterized by a preferential, competitive inhibition of the inducible COX-2 isoform. This selectivity is conferred by structural differences in the active site channel between COX-1 and COX-2, allowing amfenac to bind more favorably to the inflammatory enzyme while having a lesser effect on the constitutive "housekeeping" enzyme. The in vitro experimental workflows detailed in this guide provide a robust framework for quantifying this inhibitory activity and selectivity, which are critical parameters in the development and characterization of safer anti-inflammatory therapeutics. Understanding this precise mechanism is paramount for researchers aiming to leverage or improve upon the therapeutic profile of this important NSAID.
References
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- Cheung, R., & MacIntyre, D. E. (2018-12-09). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. ResearchGate.
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- Wikipedia. Cyclooxygenase-2 inhibitor.
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
- U.S. Food and Drug Administration. (2005-02-27). Clinical Pharmacology Biopharmaceutics Review(s).
- Kalgutkar, A. S., et al. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central.
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- Wikipedia. Analgesic.
- Fassihi, A., et al. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
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- Waterbury, L. D., & Silliman, D. (2006). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. PubMed.
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- Warner, T. D., & Mitchell, J. A. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PubMed Central.
- Kalgutkar, A. S., et al. Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PubMed Central.
- Simon, L. S. (1998). [Preferential COX-2 inhibition: its clinical relevance for gastrointestinal non-steroidal anti-inflammatory rheumatic drug toxicity]. PubMed.
- Kiefer, J. R., et al. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PubMed Central.
- Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI.
- Waterbury, L. D., & Silliman, D. (2025-08-07). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and Bromfenac sodium. ResearchGate.
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Chemical structure and molecular weight of Amfenac sodium hydrate
For Researchers, Scientists, and Drug Development Professionals
Amfenac is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of the chemical structure and molecular weight of its sodium hydrate salt, a form frequently utilized in pharmaceutical research and development.
Chemical Identity and Nomenclature
Amfenac sodium hydrate is the monohydrate sodium salt of 2-amino-3-benzoylbenzeneacetic acid.[2] Understanding its various identifiers is crucial for accurate documentation and database searches in a research context.
| Identifier | Value | Source |
| IUPAC Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | [2] |
| CAS Registry Number | 61618-27-7 | [3][4][5] |
| Molecular Formula | C₁₅H₁₄NNaO₄ | [3][4][6] |
| Synonyms | Amfenac sodium monohydrate, AHR-5850D | [2] |
The presence of a hydrate form signifies that a water molecule is incorporated into the crystal structure of the sodium salt. This is a critical consideration in formulation development, as the degree of hydration can influence the compound's stability, solubility, and overall physicochemical properties.[3]
Elucidation of the Chemical Structure
The core structure of amfenac consists of a phenylacetic acid moiety with two key substituents on one of the phenyl rings: an amino group at the 2-position and a benzoyl group at the 3-position.[7] This specific arrangement is fundamental to its biological activity as a cyclooxygenase (COX) inhibitor, with a particular affinity for COX-2.[1][5][6]
In the sodium hydrate salt, the carboxylic acid group of amfenac is deprotonated to form a carboxylate anion, which then forms an ionic bond with a sodium cation (Na⁺). The presence of a water molecule (H₂O) completes the hydrated salt complex.[2][8]
Caption: 2D structure of Amfenac Sodium Hydrate.
Molecular Weight Determination
The molecular weight of Amfenac sodium hydrate is a critical parameter for quantitative analysis, solution preparation, and dosage calculations. It is the sum of the atomic weights of all atoms in its empirical formula (C₁₅H₁₄NNaO₄).
The theoretical molecular weight is calculated as follows:
The molecular weight of the sodium salt (anhydrous) would be approximately 277.26 g/mol . With the inclusion of one molecule of water, the molecular weight of Amfenac sodium hydrate is approximately 295.27 g/mol .[2][3][4][5]
It is important for researchers to note that batch-specific molecular weights may vary slightly due to the degree of hydration, which can impact the precise solvent volumes required for preparing stock solutions.[3]
Physicochemical Properties and Experimental Considerations
A summary of the key physicochemical properties of Amfenac sodium hydrate is presented below. These parameters are essential for designing and interpreting experimental protocols.
| Property | Value/Description | Significance in Research |
| Appearance | Light yellow to yellow solid | Provides a preliminary quality control check.[5] |
| Solubility | Soluble in DMSO and water.[6][10] | Critical for the preparation of stock solutions for in vitro and in vivo studies. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[5][10] |
| Storage Conditions | Short-term (days to weeks): 0 - 4 °C, dry and dark. Long-term (months to years): -20 °C.[3] | Essential for maintaining the chemical integrity and stability of the compound over time. |
Experimental Workflow: Preparation of a Stock Solution
Accurate preparation of stock solutions is fundamental to obtaining reproducible experimental results. The following protocol outlines a generalized procedure for preparing a stock solution of Amfenac sodium hydrate.
Caption: Workflow for Stock Solution Preparation.
Protocol:
-
Pre-weighing: Accurately weigh the desired mass of Amfenac sodium hydrate using a calibrated analytical balance.
-
Solvent Selection: Choose a suitable solvent based on experimental requirements. Anhydrous DMSO is commonly used for in vitro assays.[10]
-
Volume Calculation: Calculate the volume of solvent needed to achieve the desired stock solution concentration using the molecular weight of 295.27 g/mol .
-
Dissolution: Add the calculated volume of solvent to the vial containing the compound.
-
Mixing: Vortex or sonicate the solution to ensure complete dissolution. Gentle warming may be necessary for higher concentrations.[5]
-
Visual Inspection: Visually confirm that all solid material has dissolved before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[3]
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2136, Amfenac. [Link]
-
Global Substance Registration System. AMFENAC SODIUM. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23663941, Amfenac Sodium. [Link]
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Wikipedia. Amfenac. [Link]
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The Prodrug Advantage: A Comparative Analysis of the Metabolic Pathways of Nepafenac and Amfenac
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of ophthalmic nonsteroidal anti-inflammatory drugs (NSAIDs), the metabolic relationship between nepafenac and its active metabolite, amfenac, represents a cornerstone of modern therapeutic design. Nepafenac, a prodrug, is engineered for enhanced ocular penetration, bioactivating to amfenac within the eye to exert its anti-inflammatory effects. This guide provides a detailed comparative analysis of their metabolic pathways, elucidating the biochemical transformations, enzymatic drivers, and pharmacokinetic consequences that differentiate the two molecules. By examining the journey from topical administration to systemic clearance, we highlight the causality behind the clinical efficacy and safety profile of this prodrug strategy, offering valuable insights for researchers and professionals in drug development.
Introduction: The Rationale for a Prodrug Strategy in Ophthalmology
Topical administration of NSAIDs is a primary modality for managing ocular inflammation and pain, particularly following cataract surgery. A significant challenge in ophthalmic drug development is achieving therapeutic concentrations in target tissues like the iris, ciliary body, and retina, while navigating the cornea's protective barrier. Amfenac is a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are crucial for the synthesis of prostaglandins that mediate inflammation.[1] However, its direct topical application is limited.
Nepafenac was developed as a prodrug of amfenac to overcome this limitation.[2] As a neutral, less-ionized molecule compared to the acidic amfenac, nepafenac possesses superior lipophilicity, enabling more efficient penetration through the corneal epithelium.[3] Once inside the eye, it is rapidly converted to amfenac, delivering the active therapeutic agent directly to the anterior and even posterior segments of the eye.[2][3] This guide dissects the metabolic pathways that underpin this successful prodrug strategy.
Physicochemical Properties and Structures
The metabolic fate of a drug is intrinsically linked to its chemical structure. Nepafenac is chemically designated as 2-amino-3-benzoylbenzeneacetamide.[4] Its structure features a carboxamide group, which is the target of hydrolysis. Amfenac, the active metabolite, is 2-amino-3-benzoylbenzeneacetic acid, possessing a carboxylic acid group instead of the amide.[4]
The Metabolic Pathway of Nepafenac: Intraocular Bioactivation
The primary and most critical metabolic step for nepafenac is its conversion to amfenac. This is not a systemic metabolic event but a targeted bioactivation within the eye.
Hydrolysis to Amfenac
Following topical administration, nepafenac rapidly penetrates the cornea and is distributed throughout the ocular tissues.[3] The amide bond of nepafenac is hydrolyzed by intraocular hydrolases to form amfenac.[5][6] This conversion is the key to its therapeutic action, as nepafenac itself is a weak inhibitor of COX enzymes.[6]
The rate of this hydrolysis varies across different ocular tissues, with the highest activity observed in the tissues of the posterior segment. Studies in rabbits have shown the order of hydrolytic activity to be:
Retina/Choroid > Iris/Ciliary Body > Cornea [7]
This differential activity ensures that the highest concentration of the active drug, amfenac, is generated in the highly vascularized and metabolically active tissues that are often the primary sites of inflammation. The cornea itself exhibits minimal hydrolytic activity, which is advantageous as it allows the prodrug to pass through largely intact before being activated deeper within the eye.[7] While the specific classes of hydrolases (e.g., amidases, esterases) responsible for this conversion in human ocular tissues are not extensively detailed in the literature, they are broadly referred to as "ocular tissue hydrolases."[5][6]
The Metabolic Pathway of Amfenac: Systemic Detoxification
Once formed in the eye, amfenac exerts its therapeutic effect by inhibiting COX enzymes. Amfenac that enters systemic circulation, as well as nepafenac that is systemically absorbed and converted, undergoes further metabolism, primarily in the liver, to facilitate excretion.
Phase I Metabolism: Hydroxylation
The primary Phase I metabolic pathway for amfenac is hydroxylation of the aromatic ring.[5] While specific studies detailing the exact hydroxylated metabolites of amfenac are limited, data from systemic administration of nepafenac have identified hydroxylated metabolites in plasma. For instance, 5-hydroxy nepafenac has been identified as a plasma metabolite, suggesting that hydroxylation is a relevant pathway.[5] Given the structural similarity of amfenac to other NSAIDs like diclofenac, it is plausible that cytochrome P450 (CYP) enzymes, such as CYP2C9 and CYP3A4, are involved in this hydroxylation, although this has not been definitively established for amfenac itself.[8] Importantly, in vitro studies have shown that neither nepafenac nor amfenac significantly inhibits major CYP450 isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) at clinically relevant concentrations, indicating a low potential for drug-drug interactions via this mechanism.[8]
Phase II Metabolism: Glucuronidation
Following hydroxylation, the resulting metabolites, along with the parent amfenac, undergo extensive Phase II metabolism through glucuronide conjugation.[5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the molecule, significantly increasing its water solubility and preparing it for renal excretion. Radiochromatographic analyses have confirmed that, with the exception of amfenac itself, nearly all systemically circulated metabolites are in the form of glucuronide conjugates.[5] The primary route of elimination for these metabolites is urinary excretion.[5]
Comparative Analysis: Nepafenac vs. Amfenac
The key to understanding the efficacy of nepafenac lies in comparing its metabolic fate to that of amfenac. The metabolic pathway of nepafenac is fundamentally one of targeted bioactivation , whereas the metabolism of amfenac is one of systemic detoxification .
| Feature | Nepafenac | Amfenac Sodium |
| Primary Role | Prodrug | Active Drug |
| Initial Metabolic Step | Hydrolysis (Bioactivation) | Hydroxylation (Detoxification) |
| Primary Site of Metabolism | Ocular Tissues (Retina, Iris) | Liver (Systemic) |
| Key Enzymes | Intraocular Hydrolases | Cytochrome P450s (putative), UGTs |
| Corneal Penetration | High | Low |
| Clinical Advantage | Enhanced delivery to target ocular tissues | Direct action (if delivered effectively) |
Methodologies for Studying Metabolism
The elucidation of these metabolic pathways relies on robust analytical techniques. The quantification of nepafenac and amfenac in biological matrices, particularly in ocular tissues, is a critical component of pharmacokinetic and metabolic studies.
Experimental Protocol: Quantification of Nepafenac and Amfenac in Ocular Tissues
This protocol is a synthesized example based on methodologies described in the literature for preclinical studies, such as those conducted in rabbits.[6]
Objective: To determine the concentration of nepafenac and amfenac in various ocular tissues following topical administration of nepafenac ophthalmic suspension.
Materials:
-
Nepafenac Ophthalmic Suspension (e.g., 0.1%)
-
New Zealand White Rabbits (or other appropriate animal model)
-
Dissection tools
-
Homogenizer
-
Centrifuge
-
Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)
-
Acetonitrile (ACN) for protein precipitation
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Dosing: Administer a single topical ocular dose of nepafenac ophthalmic suspension to one eye of each rabbit. The contralateral eye can serve as a control for systemic crossover.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a subset of animals. Immediately enucleate the eyes and dissect to isolate tissues of interest (cornea, aqueous humor, iris/ciliary body, retina, choroid, sclera).
-
Sample Preparation:
-
Accurately weigh each tissue sample.
-
Homogenize the tissue in a defined volume of purified water.
-
To an aliquot of the tissue homogenate, add the Internal Standard solution.
-
Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile (e.g., 3 volumes).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for a set time (e.g., 10 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Operate the mass spectrometer in positive ion electrospray mode and monitor for specific parent-daughter ion transitions for nepafenac, amfenac, and the IS using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of nepafenac and amfenac into blank tissue homogenate and processing as described above.
-
Calculate the concentration of each analyte in the tissue samples by comparing the peak area ratio of the analyte to the IS against the standard curve.
-
Conclusion and Future Directions
The distinct metabolic pathways of nepafenac and amfenac are a clear illustration of rational drug design. Nepafenac's journey is one of targeted delivery and activation, leveraging its physicochemical properties and the enzymatic machinery of the eye to achieve high therapeutic concentrations at the site of inflammation. In contrast, amfenac's metabolism is a process of systemic clearance, designed to safely eliminate the drug from the body.
This comparative analysis underscores the success of the prodrug strategy in enhancing ocular bioavailability. However, there remain areas for further research. A more precise characterization of the specific human intraocular hydrolases involved in nepafenac's bioactivation could inform the design of future ophthalmic prodrugs. Similarly, a definitive identification of the specific CYP and UGT isoforms responsible for amfenac's systemic metabolism would provide a more complete understanding of its pharmacokinetic profile and potential for variability in different patient populations. Such investigations will continue to refine our ability to treat ocular diseases with maximal efficacy and minimal side effects.
References
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Mechanism of Action: Nepafenac. (n.d.). Indiamart. Retrieved January 26, 2024, from [Link]
- Bingaman, D. P., & Penn, J. S. (2007). Nepafenac Metabolite, Amfenac, Inhibits VEGF Induced Phosphorylation of ERK in Human Retinal Microvascular Endothelial Cells. Investigative Ophthalmology & Visual Science, 48(13), 3045.
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Nevanac, INN-amfenac amide. (2007). European Medicines Agency. Retrieved January 26, 2024, from [Link]
- Kapin, M. A., Yanni, J. M., & Penn, J. S. (2009). The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. Brain Research Bulletin, 81(2-3), 305-310.
- Chastain, J. E., et al. (2009). Periocular Distribution of Nepafenac and Amfenac after Topical Administation of Nepafenac in the Rabbit. Investigative Ophthalmology & Visual Science, 50(13), 5999.
- Chastain, J. E., et al. (2015). Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye. Experimental Eye Research, 141, 61-68.
- Gaynes, B. I., & Onyekwuluje, A. (2008). Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension. Clinical Ophthalmology, 2(2), 355-368.
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FDA Access Data. (2012). 203491Orig1s000. Retrieved January 26, 2024, from [Link]
- Walters, T., et al. (2007). In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. Journal of Cataract and Refractive Surgery, 33(9), 1539-1545.
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PubChem. (n.d.). Amfenac. Retrieved January 26, 2024, from [Link]
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FDA Access Data. (n.d.). Pharmacology Review(s) - 203491Orig1s000. Retrieved January 26, 2024, from [Link]
- Nakagawa, T., et al. (1996). Simultaneous determination of amfenac sodium and its metabolite (7-benzoyl-2-oxindole) in human plasma by high-performance liquid chromatography.
- Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. Current Drug Metabolism, 4(4), 319-329.
- Shen, S., et al. (1999). Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac. Chemical Research in Toxicology, 12(2), 214-222.
- Vashi, R., & Sorathia, K. (2020).
- Gupta, P. K., et al. (2024). In Vitro Drug Release Testing Method For Nepafenac Ophthalmic Suspension. Journal of Pharmaceutical Sciences, 113(4), 1061-1070.
- Abdelwahab, N. S., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Chemistry Central Journal, 12(1), 4.
- Liu, Y., & Liu, J. (2016). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 48(4), 523-545.
- Stübiger, G., et al. (2008). First evidence for occurrence of hydroxylated human metabolites of diclofenac and aceclofenac in wastewater using QqLIT-MS and QqTOF-MS.
- Ge, G., et al. (2015). Glucuronidation of bavachinin by human tissues and expressed UGT enzymes: Identification of UGT1A1 and UGT1A8 as the major contributing enzymes. Drug Metabolism and Pharmacokinetics, 30(5), 376-383.
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Czerwinski, M. (2021, October). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. XenoTech. Retrieved from [Link]
-
Ozcaliskan, S., & Yagci, R. (2015). Chemical structures of diclofenac, bromfenac, nepafenac, and amfenac. ResearchGate. Retrieved from [Link]
- Yüksel, E., et al. (2025). Comparison of topical nepafenac 0.1% and 0.3% on aqueous flare and macular thickness in patients with pseudoexfoliation following cataract surgery. Indian Journal of Ophthalmology, 73(6), S424-S427.
-
FDA. (2024, November). Draft Guidance on Nepafenac. Retrieved from [Link]
-
Czerwinski, M. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions [Video]. YouTube. Retrieved from [Link]
- Inoue, T., et al. (2014). Comparison of effect of nepafenac and diclofenac ophthalmic solutions on cornea, tear film, and ocular surface after cataract surgery. Clinical Ophthalmology, 8, 1459-1465.
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Pharmacological Profile of Amfenac Sodium: Mechanistic Kinetics and Clinical Toxicology
Topic: Pharmacological Profile of Amfenac Sodium as an NSAID Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amfenac sodium (2-amino-3-benzoylbenzeneacetic acid sodium salt) is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class. While historically investigated as an oral analgesic (under the trade name Fenazox), its modern pharmacological relevance is primarily as the active metabolite of Nepafenac , a prodrug widely used in ophthalmic formulations to treat postoperative inflammation and pain following cataract surgery.
Amfenac is structurally homologous to Bromfenac , lacking only the bromine atom at the C4 position.[1][2][3] This structural relationship is critical for understanding its toxicological profile; while Bromfenac was withdrawn from oral markets due to severe hepatotoxicity, Amfenac’s clinical utility has been preserved through targeted topical delivery via the Nepafenac prodrug strategy. This guide details the molecular kinetics, pharmacokinetic bioactivation, and experimental protocols for assaying Amfenac sodium.
Molecular Mechanism of Action
Inhibition Kinetics
Amfenac sodium functions as a dual inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[4] Unlike simple competitive inhibitors that establish a rapid equilibrium, Amfenac exhibits time-dependent inhibition . This kinetic behavior suggests a two-step mechanism:
-
Initial Binding: Rapid formation of a reversible enzyme-inhibitor complex (
). -
Isomerization: A slower, conformational change to a tightly bound, pseudo-irreversible complex (
).
This "slow-binding" property contributes to a prolonged duration of action, allowing sustained suppression of prostaglandin synthesis even as plasma/tissue concentrations decline.
The Arachidonic Acid Cascade
Amfenac intercepts the inflammatory cascade at the committed step of prostaglandin synthesis. By blocking the hydrophobic channel of the COX enzymes, it prevents the conversion of Arachidonic Acid (AA) to Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2).
Diagram 1: Amfenac Intervention in Eicosanoid Biosynthesis
Caption: Amfenac inhibits the cyclooxygenase activity of both COX isoforms, preventing the conversion of AA to PGG2.
Quantitative Potency Data
Amfenac is highly potent, with IC50 values in the low nanomolar range. It shows a balanced inhibition profile, though some assays indicate a slight preference for COX-1 or COX-2 depending on the incubation time (due to the time-dependent kinetics described above).
Table 1: Comparative IC50 Values (Recombinant Human Enzymes)
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| Amfenac | 15.3 | 20.4 | ~0.75 (Balanced) |
| Bromfenac | 4.6 | 7.5 | ~0.6 |
| Diclofenac | 76 | 26 | ~2.9 |
| Ketorolac | 20 | 120 | ~0.16 (COX-1 selective) |
Note: Values represent data from standard colorimetric COX inhibitor screening assays.
Pharmacokinetics: The Prodrug Strategy
Amfenac's physicochemical properties (low corneal permeability as a free acid) necessitated the development of Nepafenac , a prodrug.[1] Nepafenac is the amide derivative of Amfenac.[5]
Bioactivation Pathway
Upon topical ocular administration, Nepafenac penetrates the cornea rapidly due to its neutral, lipophilic nature. Once inside the ocular tissue (iris, ciliary body, retina), endogenous hydrolases convert it into the active Amfenac.
Diagram 2: Bioactivation and Metabolism
Caption: Nepafenac penetrates the cornea and is hydrolyzed to Amfenac.[5] Amfenac can degrade to a lactam or be glucuronidated.
Stability and Degradation
A critical aspect of Amfenac's profile is its tendency to undergo intramolecular cyclization.[6] The amino group at position 2 and the carboxylic acid side chain can react to form a lactam (7-benzoyl-2-oxindole ).[6] This degradation is accelerated by heat and acidic pH, making formulation stability a key challenge in drug development.
Toxicology: The Hepatotoxicity Warning
The structural analog Bromfenac was withdrawn from the US market in 1998 after reports of severe, idiosyncratic hepatotoxicity leading to liver failure.
-
Structure-Activity Relationship (SAR): Amfenac differs from Bromfenac only by the absence of a bromine atom at C4.[1]
-
Risk Translation: While Amfenac has not been associated with the same high-profile withdrawal as Bromfenac (partly due to lower systemic usage compared to Bromfenac's widespread oral launch), the potential for hepatotoxicity exists if systemic exposure is high.
-
Ophthalmic Safety: In the context of Nepafenac eye drops, systemic plasma levels of Amfenac are extremely low (<0.5 ng/mL), rendering the risk of systemic liver injury negligible compared to oral dosing.
Experimental Protocols
Protocol 1: Time-Dependent COX Inhibition Assay
Objective: To determine if Amfenac exhibits slow-binding kinetics characteristic of time-dependent inhibition.
Materials:
-
Heme cofactor.
-
Arachidonic Acid (AA).[8]
-
Colorimetric substrate (e.g., TMPD) or chemiluminescent probe.
Methodology:
-
Enzyme Preparation: Reconstitute COX enzymes in Tris-HCl buffer (pH 8.0) containing heme.
-
Pre-Incubation (Variable Time):
-
Prepare Amfenac sodium at 5 concentrations (e.g., 1 nM to 1000 nM).
-
Incubate enzyme + inhibitor for varying times:
minutes at 37°C.
-
-
Reaction Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.
-
Measurement: Measure the oxidation of the reporter substrate (absorbance or luminescence) after a fixed reaction time (e.g., 2 minutes).
-
Data Analysis:
-
Plot % Inhibition vs. Log[Amfenac].
-
Calculate IC50 for each pre-incubation time point.
-
Interpretation: A significant left-shift (decrease) in IC50 with increasing pre-incubation time confirms time-dependent inhibition.
-
Protocol 2: Stability-Indicating HPLC for Amfenac
Objective: To quantify Amfenac and separate it from its lactam degradant (7-benzoyl-2-oxindole).
Chromatographic Conditions:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm (Amfenac) and 280 nm (Lactam).
-
Retention Time: Amfenac typically elutes earlier (more polar acid) than the cyclized lactam (less polar).
References
-
Walters, T., et al. (2007). In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. Journal of Cataract & Refractive Surgery. Retrieved from [Link]
-
Kaplowitz, N., et al. (2000). Drug-induced liver injury: The Bromfenac experience.[9] Hepatology.[9][10][11] (Contextual reference for structural toxicity). Retrieved from [Link]
-
PubChem. (n.d.). Amfenac Sodium Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Gamache, D. A., et al. (2000). Nepafenac, a unique nonsteroidal prodrug with potential utility in the treatment of ocular inflammation.[1] Inflammation.[2][3][4][5][11] Retrieved from [Link]
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Amfenac sodium salt CAS number 61618-27-7 properties
An In-depth Technical Guide to Amfenac Sodium Salt (CAS No. 61618-27-7) for Pharmaceutical Research and Development
Introduction
Amfenac sodium, the hydrated sodium salt of (2-amino-3-benzoylphenyl)acetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) with significant analgesic and anti-inflammatory properties.[1][2] While historically used in oral formulations for conditions like rheumatoid arthritis, its primary contemporary relevance in pharmaceutical development is as the active metabolite of the ophthalmic prodrug, nepafenac.[2][3] Upon topical administration, nepafenac penetrates the cornea and is rapidly hydrolyzed by ocular esterases to amfenac, which then exerts its therapeutic effect.[4]
This technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of Amfenac sodium (CAS No. 61618-27-7). It is designed for researchers, formulation scientists, and analytical chemists, offering field-proven insights into its mechanism of action, formulation challenges, stability profile, and analytical characterization. The causality behind experimental choices and the design of self-validating protocols are emphasized to ensure scientific integrity and practical applicability.
Physicochemical Characterization
A thorough understanding of the fundamental properties of an active pharmaceutical ingredient (API) is the bedrock of successful drug development. Amfenac sodium is typically supplied as a light yellow to yellow crystalline solid, most commonly as the monohydrate.[1][5] The sodium salt form is utilized to enhance aqueous solubility compared to its parent free acid, amfenac.[1][6]
Core Properties
The essential identifiers and physical properties of Amfenac sodium monohydrate are summarized below.
| Property | Value | Source(s) |
| Chemical Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | [1][7] |
| CAS Number | 61618-27-7 (monohydrate) | [1][8] |
| 61941-56-8 (anhydrous) | [1] | |
| Molecular Formula | C₁₅H₁₂NNaO₃·H₂O (or C₁₅H₁₄NNaO₄) | [1][5] |
| Molecular Weight | 295.27 g/mol | [8][9][10] |
| Appearance | Light yellow to yellow solid/powder | [1][4] |
| UV Maximum (λmax) | 238 nm | [11] |
| pKa (Strongest Acidic) | 3.95 (Predicted for parent Amfenac) | [1] |
Solubility Profile
The solubility of Amfenac sodium is a critical parameter, particularly for the development of liquid dosage forms such as ophthalmic or parenteral solutions. The presence of both a carboxylic acid and an amine group makes its solubility pH-dependent.[4] The provided data highlights its solubility in common laboratory and pharmaceutical solvents.
| Solvent | Solubility | Conditions | Source(s) |
| Water | 50 - 59 mg/mL | Ultrasonic treatment may be required | [1][8][9] |
| DMSO | 150 mg/mL | Ultrasonic treatment and warming may be needed | [1][10] |
| Ethanol | 4 - 5 mg/mL | [1][8][11] | |
| PBS (pH 7.2) | 5 mg/mL | [11] |
Causality Insight: The significantly higher solubility in DMSO compared to water or ethanol is expected for a moderately polar organic molecule. The aqueous solubility, while substantial, can be limiting for high-concentration formulations, necessitating the use of solubilizing agents. The requirement for sonication suggests that the dissolution kinetics may be slow.
Mechanism of Action: COX Enzyme Inhibition
The primary mechanism of action for amfenac is the potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][7][11] These enzymes are central to the arachidonic acid cascade, catalyzing the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3]
-
COX-1: A constitutively expressed isoform responsible for homeostatic functions, such as gastric cytoprotection and platelet aggregation.[3]
-
COX-2: An inducible isoform that is typically undetectable in most tissues but is rapidly upregulated by inflammatory stimuli.[3]
By blocking both isoforms, amfenac effectively reduces the synthesis of inflammatory prostaglandins at the site of action, thereby exerting its therapeutic effects.[12]
Caption: Amfenac's mechanism via COX-1 and COX-2 inhibition.
Inhibitory Activity
The potency of amfenac against the human COX isoforms has been quantified, demonstrating nearly equivalent inhibition of both enzymes.
| Enzyme Target | IC₅₀ Value (nM) | Source |
| Recombinant Human COX-1 | 15.3 | [11] |
| Recombinant Human COX-2 | 20.4 | [11] |
Trustworthiness: This balanced inhibitory profile is characteristic of many first-generation NSAIDs. This data is critical for understanding both the efficacy (COX-2 inhibition) and potential side-effect profile (COX-1 inhibition) of the drug.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the IC₅₀ values of a test compound like amfenac against COX-1 and COX-2.
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Compound Dilution: Prepare a serial dilution of Amfenac sodium in a suitable buffer (e.g., Tris-HCl) containing a vehicle like DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the vehicle control or varying concentrations of amfenac. Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for drug-enzyme binding.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[3]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination & Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). The amount of prostaglandin E₂ (PGE₂) produced is then quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each amfenac concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the amfenac concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[3]
Formulation and Stability Challenges
The development of a stable aqueous formulation of Amfenac sodium is challenging due to its limited solubility and inherent chemical instability.[4] The molecule is sensitive to air and light and is prone to discoloration and degradation.[4][6]
Primary Degradation Pathway
The principal degradation pathway for amfenac involves an intramolecular cyclization (lactamization) of the 2-amino-phenylacetate moiety to form the major decomposition product, 7-benzoyl-2-oxindole.[1][4] This degradation is often accompanied by a visible color change from yellow to reddish and can be accelerated by heat and non-optimal pH conditions.[4]
Caption: Primary degradation pathway of Amfenac.
Formulation Strategies for Aqueous Solutions
To create a stable solution, a multi-faceted approach is required.
-
pH and Buffer System: The stability of amfenac is highly pH-dependent. A pH-stability profile study is essential to identify the optimal pH range that minimizes the rate of lactamization, typically between pH 5.0 and 8.0. Phosphate or borate buffers are common choices for ophthalmic preparations.[4]
-
Solubilizing Agents: To achieve higher concentrations, co-solvents or solubilizing agents are often necessary.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can enhance solubility.[4]
-
Cyclodextrins: Encapsulation of the amfenac molecule within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility and protect the API from degradation.[4]
-
-
Stabilizing Agents:
-
Antioxidants: To prevent oxidative degradation, antioxidants like sodium metabisulfite or sodium sulfite are recommended.[4]
-
Chelating Agents: Edetate disodium (EDTA) can be included to chelate metal ions that may catalyze oxidative reactions.
-
Experimental Protocol: Preparation of a Stabilized Aqueous Formulation
This protocol provides a starting point for developing a stabilized solution for preclinical evaluation.
-
Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM sodium phosphate) and adjust the pH to the pre-determined optimal level (e.g., pH 7.0) using 1N HCl or 1N NaOH.[4]
-
Excipient Dissolution: To approximately 80% of the final batch volume, add and dissolve the chelating agent (e.g., EDTA) and the antioxidant (e.g., sodium metabisulfite).[4]
-
API Dissolution: Slowly add the Amfenac sodium powder to the stirring solution until it is completely dissolved. Gentle warming (not to exceed 40°C) may be used to facilitate dissolution.[4]
-
Tonicity Adjustment: If required (e.g., for ophthalmic use), add a tonicity-adjusting agent like sodium chloride to achieve an isotonic solution.[4]
-
Final Volume and pH Check: Add purified water to reach the final volume. Re-verify the pH and adjust if necessary.[4]
-
Sterile Filtration: For sterile preparations, filter the final solution through a 0.22 µm sterile filter into appropriate sterile containers.[4]
Analytical Methodologies for Quality Control
A robust, stability-indicating analytical method is required to accurately quantify Amfenac sodium and resolve it from its degradation products, particularly 7-benzoyl-2-oxindole.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[4][13]
Experimental Protocol: Stability-Indicating HPLC-UV Method
The following is a representative HPLC method that serves as a validated starting point for purity and stability testing.
| Parameter | Condition | Rationale / Source |
| Instrument | HPLC with UV/Vis Detector | Standard for pharmaceutical analysis |
| Column | Reversed-phase C18 (e.g., ODS), 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds.[13] |
| Mobile Phase | Gradient elution using Acetonitrile and a buffer (e.g., 20 mM Phosphate Buffer, pH 7.0) | A gradient is necessary to elute the parent drug and its degradation products with good peak shape and resolution.[4][13] |
| Gradient | e.g., Start at 20% Acetonitrile, ramp to 80% over 15 minutes | To be optimized based on the specific column and full impurity profile.[13] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Detection | 245 nm | A wavelength suitable for detecting both amfenac and its key degradant.[13] |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
Self-Validation: The stability-indicating nature of this method must be confirmed through forced degradation studies. The method is considered validated when it can demonstrate specificity by separating the intact amfenac peak from all peaks generated under acidic, basic, oxidative, thermal, and photolytic stress conditions.[4]
Workflow: Forced Degradation and Stability Analysis
This workflow is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
Caption: Workflow for forced degradation and stability analysis.
Pharmacological and Safety Profile
Clinical Use and Efficacy
Amfenac sodium demonstrates potent analgesic effects, with studies suggesting its peripheral analgesic action is comparable in potency to morphine in specific animal models.[2] It is clinically used for managing pain and inflammation in conditions such as rheumatoid arthritis, low back pain, and post-operative pain.[2][14] In ophthalmology, as the active form of nepafenac, it is a cornerstone for managing pain and inflammation associated with cataract surgery.[15]
Safety and Toxicology
Like all NSAIDs, Amfenac sodium is associated with potential side effects.
-
Systemic Use: Risks associated with systemic NSAID use include gastrointestinal, cardiovascular, and renal adverse events, primarily linked to the inhibition of homeostatic prostaglandins via COX-1.
-
Ophthalmic Use: When used topically in the eye, common side effects are generally mild and transient, including eye irritation and blurred vision.[15] Less common but more severe side effects can include corneal thinning or erosion, particularly with prolonged use or in predisposed patients.[15] It is contraindicated in patients with a known hypersensitivity to the drug.[15]
Safe Handling and Storage
As a chemical substance for research and development, Amfenac sodium should be handled with appropriate care.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid skin and eye contact.[16][17][18] Avoid dust formation.[16][17]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[10][19] Recommended storage is at -20°C for long-term stability.[11] The solid form is stable for several years under these conditions.[9][11]
Conclusion
Amfenac sodium (CAS No. 61618-27-7) is a well-characterized NSAID whose technical properties are of great interest to pharmaceutical scientists. Its potent, non-selective inhibition of COX-1 and COX-2 enzymes underpins its efficacy but also presents a classic challenge for targeted drug delivery. The primary hurdles in its development, particularly for aqueous formulations, are its limited solubility and susceptibility to a well-defined lactamization degradation pathway. By employing a rational formulation design that includes careful pH control, solubilizers, and stabilizers, alongside a robust, stability-indicating HPLC method for quality control, these challenges can be effectively managed. This guide provides the foundational knowledge and validated protocols necessary for professionals to confidently work with this important API.
References
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- What is Amfenac sodium used for? (2024, June 14). Patsnap Synapse.
- Amfenac Sodium Monohydrate | 61618-27-7. (n.d.). MOLNOVA.
- Amfenac sodium - Drug Targets, Indications, Patents. (n.d.). Synapse.
- This compound hydrate | 61618-27-7 | FA17348. (n.d.). Biosynth.
- Analgesic action of amfenac Na, a non-steroidal anti-inflammatory agent. (n.d.). PubMed.
- Amfenac (sodium salt hydrate) (CAS Number: 61618-27-7). (n.d.). Cayman Chemical.
- CAS 61618-27-7: Benzeneacetic acid, 2-amino-3-benzoyl-, so... (n.d.). CymitQuimica.
- Application Notes and Protocols for Developing a Stable Aqueous Solution of Amfenac Sodium. (n.d.). Benchchem.
- Amfenac Sodium Monohydrate | COX inhibitor | CAS 61618-27-7. (n.d.). Selleck Chemicals.
- Amfenac Sodium Hydrate | Anti-inflammatory Compound. (n.d.). MedChemExpress.
- Analgesic. (n.d.). Wikipedia.
- MSDS - Amfenac Sodium. (n.d.). KM Pharma Solution Private Limited.
- Fenazox (Amfenac Sodium) mechanism of action. (n.d.). Benchchem.
- Amfenac Sodium | C15H14NNaO4 | CID 23663941. (n.d.). PubChem.
- Amfenac | C15H13NO3 | CID 2136. (n.d.). PubChem.
- Simultaneous determination of amfenac sodium and its metabolite (7-benzoyl-2-oxindole) in human plasma by high-performance liquid chromatography. (n.d.). PubMed.
- Safety Data Sheet. (2011, July 13). Fisher Scientific.
- Bromfenac (sodium salt) SAFETY DATA SHEET. (2018, June 2). Szabo-Scandic.
- Safety Data Sheet: Diclofenac sodium. (2025, February 11). Carl ROTH.
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Technical Guide: The Role of Amfenac Sodium in Inhibiting Prostaglandin Biosynthesis
Executive Summary
Amfenac sodium (2-amino-3-benzoylbenzeneacetic acid, sodium salt) is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1] While historically available as an oral formulation (Fenazox), its current primary utility in modern pharmacotherapy is as the active metabolite of the prodrug Nepafenac .[1]
This guide details the molecular mechanics of Amfenac sodium, specifically its role in blocking the arachidonic acid cascade.[1] It provides researchers with validated experimental protocols for assessing COX inhibition and elucidates the critical pharmacokinetic conversion that defines its ophthalmic efficacy.
Molecular Mechanism of Action
The core pharmacological action of Amfenac sodium is the competitive inhibition of the COX isoforms (Prostaglandin H Synthase).[1] By occupying the hydrophobic channel of the enzyme's active site, Amfenac prevents the entry of the substrate, arachidonic acid (AA).
The Arachidonic Acid Cascade
Under inflammatory conditions, membrane phospholipids are cleaved by Phospholipase A2 to release arachidonic acid. COX enzymes then oxygenate AA to form the unstable endoperoxide intermediate PGG2, which is rapidly reduced to PGH2. PGH2 serves as the substrate for specific terminal synthases that produce pro-inflammatory prostaglandins (PGE2, PGF2
Amfenac intervenes at the critical oxygenation step, effectively "silencing" the downstream inflammatory response.
Visualization: Pathway Blockade
The following diagram illustrates the precise intervention point of Amfenac within the eicosanoid pathway.
Caption: Figure 1. Amfenac sodium acts as a competitive inhibitor at the COX catalytic site, preventing the conversion of Arachidonic Acid to PGG2.[1]
Pharmacodynamics and Selectivity[2][3]
Unlike its prodrug Nepafenac, which possesses weak inhibitory activity, Amfenac is highly potent.[2][3] Understanding this differential potency is vital for interpreting in vitro assays versus in vivo efficacy.
Comparative Inhibitory Potency (IC50)
The following data summarizes the inhibitory concentration (IC50) required to reduce enzyme activity by 50%. Note the dramatic increase in potency once the prodrug is hydrolyzed.
| Compound | Target | IC50 (µM) | Potency Status |
| Nepafenac (Prodrug) | COX-1 | 64.3 | Weak / Inactive |
| Amfenac (Active) | COX-1 | 0.25 | Potent |
| Amfenac (Active) | COX-2 | 0.15 | Potent |
| Diclofenac (Reference) | COX-1 | 0.12 | Potent |
| Diclofenac (Reference) | COX-2 | 0.47 | Moderate |
Data Source: Gamache et al. (2000).[4] Note: Amfenac demonstrates a balanced inhibition profile with a slight preference for COX-2 in some assays, reducing the risk of corneal melting often associated with pure COX-1 inhibition.
The Prodrug Strategy: Nepafenac to Amfenac[1][4][7][8][9][10][11]
In ophthalmic drug development, corneal penetration is the limiting factor. Amfenac sodium is highly polar (charged), making it difficult to traverse the lipophilic corneal epithelium.
The Solution: Nepafenac is the amide analogue of Amfenac.[2][3] It is non-charged and lipophilic, allowing it to rapidly penetrate the cornea. Once inside the ocular tissue (uvea/retina), endogenous hydrolases convert it into the active Amfenac.[2][5]
Caption: Figure 2. The bioactivation pathway.[6][7] Nepafenac crosses the corneal barrier before being hydrolyzed into the active COX inhibitor, Amfenac.[2][4][7][5]
Experimental Protocol: In Vitro COX Inhibition Assay
To validate the efficacy of Amfenac sodium in a research setting, a COX Inhibitor Screening Assay is the standard protocol. This assay measures the production of Prostaglandin F2
Protocol Prerequisite
-
Objective: Determine IC50 of Amfenac against Recombinant Human COX-2.
-
Control: Indomethacin (Positive Control), Solvent only (Vehicle Control).
-
Detection Method: ELISA (Enzyme-Linked Immunosorbent Assay).[8]
Step-by-Step Workflow
-
Reagent Preparation:
-
Reconstitute lyophilized COX-2 enzyme in reaction buffer (0.1M Tris-HCl, pH 8.0).
-
Prepare Heme cofactor solution (essential for COX peroxidase activity).
-
Dissolve Amfenac Sodium in DMSO. Note: Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.
-
-
Inhibitor Incubation (The Critical Step):
-
Add 10 µL of Amfenac Sodium (various concentrations: 1nM to 10µM) to reaction tubes.
-
Add 10 µL of Enzyme solution.
-
Add 10 µL of Heme.
-
Incubate for 10-15 minutes at 37°C.
-
Scientific Rationale: This pre-incubation allows the inhibitor to equilibrate with the enzyme and occupy the active site before the substrate competes for entry.
-
-
Reaction Initiation:
-
Add 10 µL of Arachidonic Acid (100 µM final concentration).
-
Incubate for exactly 2 minutes at 37°C.
-
-
Reaction Quenching & Reduction:
-
Add 30 µL of Stannous Chloride (SnCl2) solution.
-
Scientific Rationale: SnCl2 immediately stops the enzymatic reaction and reduces the unstable PGH2 into the stable PGF2
, which can be accurately measured by ELISA.
-
-
Quantification (ELISA):
-
Transfer supernatant to a goat anti-mouse IgG coated plate.
-
Add PGF2
-Acetylcholinesterase (AChE) tracer and PGF2 specific antiserum. -
Develop with Ellman’s Reagent and read absorbance at 412 nm.
-
Assay Logic Visualization
Caption: Figure 3. Workflow for the COX Inhibitor Screening Assay using SnCl2 reduction.
Clinical Translation
The inhibition of prostaglandin biosynthesis by Amfenac has direct clinical correlates in ophthalmology:
-
Prevention of Miosis: Prostaglandins constrict the iris sphincter. Amfenac maintains pupillary dilation during surgery.
-
Analgesia: Blocks sensitization of corneal nociceptors.
-
Macular Edema: Reduces vascular permeability in the retina, preventing Cystoid Macular Edema (CME) post-cataract surgery.
References
-
Gamache, D. A., et al. (2000).[4] "Nepafenac, a Unique Nonsteroidal Prodrug with Potential Utility in the Treatment of Trauma-Induced Ocular Inflammation: I. Assessment of Anti-Inflammatory Efficacy." Inflammation.[3][4][9][10][11][12] Link
-
Walters, T., et al. (2007). "In Vivo Pharmacokinetics and In Vitro Pharmacodynamics of Nepafenac, Amfenac, Ketorolac, and Bromfenac." Journal of Cataract & Refractive Surgery. Link
-
Cayman Chemical. "Amfenac Sodium Hydrate Product Information." Cayman Chemical Datasheet. Link
-
Ke, T. L., et al. (2000). "Nepafenac, a Unique Nonsteroidal Prodrug with Potential Utility in the Treatment of Trauma-Induced Ocular Inflammation: II. In Vitro Bioactivation and Permeation of Ocular Barriers."[4] Inflammation.[3][4][9][10][11][12] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Nepafenac, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: I. Assessment of anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 6. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. zoetisus.com [zoetisus.com]
Amfenac Sodium's Cyclooxygenase Isoform Selectivity: A Technical Guide
Foreword: The Nuances of COX Inhibition in Drug Development
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the intricate dance between inhibiting the two primary cyclooxygenase (COX) isoforms, COX-1 and COX-2, dictates a compound's therapeutic efficacy and its associated side-effect profile. Amfenac sodium, a potent NSAID and the active metabolite of nepafenac, presents a compelling case study in this balance. This technical guide provides an in-depth exploration of amfenac sodium's selectivity for COX-1 versus COX-2 enzymes, offering researchers, scientists, and drug development professionals a comprehensive resource on its core mechanism of action, the methodologies to elucidate it, and its clinical pharmacology. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a robust and trustworthy analysis.
The Central Role of Cyclooxygenase Isoforms
The therapeutic and adverse effects of NSAIDs are intrinsically linked to their differential inhibition of COX-1 and COX-2.[1]
-
COX-1: The Housekeeping Enzyme Constitutively expressed in most tissues, COX-1 is responsible for the production of prostaglandins that regulate essential physiological processes.[1] These include maintaining the integrity of the gastric mucosa and supporting platelet aggregation. Inhibition of COX-1 is primarily associated with the gastrointestinal side effects commonly seen with non-selective NSAIDs.[2]
-
COX-2: The Inducible Inflammatory Mediator In contrast, COX-2 is typically undetectable in most tissues under normal conditions.[2] Its expression is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1] Consequently, selective inhibition of COX-2 has been a key strategy in developing anti-inflammatory drugs with improved gastrointestinal safety.[3]
The following diagram illustrates the divergent roles of COX-1 and COX-2 in prostaglandin synthesis.
Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.
Quantitative Analysis of Amfenac Sodium's COX Inhibition
The selectivity of an NSAID is quantified by comparing its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity ratio is typically calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
For amfenac sodium, in vitro studies have established the following inhibitory concentrations:
| Enzyme | IC50 (nM) |
| COX-1 | 250 |
| COX-2 | 150 |
Data sourced from a study utilizing a non-steroidal analgesic anti-inflammatory drug with an acetic acid moiety.[4]
This yields a COX-1/COX-2 selectivity ratio of 1.67 . This positions amfenac sodium as a relatively non-selective COX inhibitor, with a slight preferential activity towards COX-2.[5]
Comparative Selectivity of Common NSAIDs
To provide context, the following table compares the COX selectivity of amfenac with other widely used NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Amfenac | 0.25 | 0.15 | 1.67 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | - | - | Varies, generally non-selective |
| Ketorolac | 1.23 | 3.50 | 0.35 |
IC50 values for Diclofenac, Celecoxib, and Ibuprofen are from a study using human peripheral monocytes.[6] The IC50 values for Ketorolac are from a study on a non-selective COX inhibitor.[4] The selectivity of Naproxen can vary based on the assay used.[3]
This comparative data highlights that while amfenac is not as COX-2 selective as "coxibs" like celecoxib, it demonstrates a greater preference for COX-2 compared to non-selective NSAIDs like ibuprofen.
Methodologies for Determining COX Inhibition
The determination of IC50 values is paramount for characterizing the selectivity of a compound. Below are detailed protocols for two common methodologies: an in vitro fluorometric assay using purified enzymes and a whole blood assay.
In Vitro Fluorometric Assay with Purified COX-1 and COX-2
This method offers a direct measurement of enzyme inhibition in a controlled environment. The assay leverages the peroxidase activity of COX enzymes to generate a fluorescent product.
Principle: The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2, and in this process, a probe such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) is oxidized to the highly fluorescent resorufin. The rate of fluorescence generation is proportional to COX activity.
The workflow for this assay is depicted below:
Caption: Clinical Implications of Amfenac's COX Inhibition Profile.
Conclusion
Amfenac sodium exhibits a relatively non-selective profile with a slight preference for COX-2 inhibition, as evidenced by its COX-1/COX-2 selectivity ratio of 1.67. This biochemical characteristic underpins its potent anti-inflammatory and analgesic properties, which are leveraged in its ophthalmic applications. The methodologies detailed in this guide, from in vitro enzyme assays to ex vivo whole blood analyses, provide a robust framework for the characterization of amfenac and other NSAIDs. A thorough understanding of a compound's COX selectivity is indispensable for drug development, enabling the prediction of its therapeutic window and potential adverse effects. For amfenac, its balanced activity profile makes it an effective agent for localized inflammation, while also highlighting the need for careful consideration of its potential systemic effects, a principle that remains central to the responsible development and use of all NSAIDs.
References
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Hanekom, W. A., et al. (2004). Protocol: Whole Blood Intracellular Cytokine Assay. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Gatoulis, P. P., et al. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(8 Suppl), s156-s163. Retrieved from [Link]
-
Timpe Behnen, E. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Practical Pain Management. Retrieved from [Link]
-
Kern, T. S., et al. (2011). The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. Investigative Ophthalmology & Visual Science, 52(1), 246-253. Retrieved from [Link]
-
Lecomte, M., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 52(6), 661-668. Retrieved from [Link]
-
Chhajed, S. S., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 44, 329-342. Retrieved from [Link]
-
Fujisawa, H., et al. (2023). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Therapeutics, 45(1), e1-e11. Retrieved from [Link]
-
Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. Retrieved from [Link]
-
Farag, A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(41), 29596-29621. Retrieved from [Link]
-
Papa, V., et al. (2014). Pharmacology, clinical efficacy and safety of nepafenac ophthalmic suspension. Expert Review of Ophthalmology, 9(1), 43-57. Retrieved from [Link]
-
Dominiak, P. M., et al. (2025). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. Acta Crystallographica Section D: Structural Biology, 81(Pt 2). Retrieved from [Link]
-
Weissmann, G. (2014). Selective COX1 or COX2 NSAIDs: time to change a misleading measure. Journal of Clinical Pharmacy and Therapeutics, 39(5), 455-456. Retrieved from [Link]
-
Kaplita, S., et al. (2014). Pharmacology, clinical efficacy and safety of nepafenac ophthalmic suspension. Expert Review of Ophthalmology, 9(1), 43-57. Retrieved from [Link]
-
Walters, T. R., et al. (2007). In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. Journal of Cataract and Refractive Surgery, 33(9), 1539-1545. Retrieved from [Link]
-
Gamache, D. A., et al. (2007). Comparison of Ocular Anti-Inflammatory Activity of Amfenac With Its Prodrug Nepafenac in a Rabbit Model. Investigative Ophthalmology & Visual Science, 48(13), 273. Retrieved from [Link]
-
Matuszczak, S., et al. (2020). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. Retrieved from [Link]
-
O'Neill, G. P., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(11), 1515-1523. Retrieved from [Link]
Sources
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- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Difference between Amfenac free acid and Amfenac sodium salt
This guide serves as a definitive technical reference for researchers investigating the physicochemical and pharmacological distinctions between Amfenac Free Acid and Amfenac Sodium Salt . It is structured to support decision-making in pre-clinical formulation and analytical development.
Executive Summary: The Ionic Divergence
In the development of non-steroidal anti-inflammatory drugs (NSAIDs), the choice between the free acid and the sodium salt is rarely arbitrary; it dictates the dissolution rate , permeability , and stability profile of the final drug product.
For Amfenac, a potent COX-2 inhibitor, this distinction is critical:
-
Amfenac Sodium (Salt): High aqueous solubility, rapid dissolution, but susceptible to oxidative degradation and pH-dependent precipitation.
-
Amfenac (Free Acid): High lipophilicity (LogP ~2.6), superior membrane permeability, but poor aqueous solubility.
Critical Insight: While Amfenac Sodium is the active pharmaceutical ingredient (API) in historical oral formulations, modern ophthalmic strategies often utilize Nepafenac (a prodrug amide) or specific buffered solutions of Amfenac Sodium to bypass the solubility/permeability trade-off.
Chemical & Physical Divergence
The fundamental difference lies in the ionization state of the carboxylic acid moiety at the C1 position of the phenylacetic acid tail.
Comparative Physicochemical Profile[1][2][3][4]
| Property | Amfenac Free Acid | Amfenac Sodium (Monohydrate) |
| CAS Number | 51579-82-9 | 61618-27-7 |
| Molecular Formula | ||
| Molecular Weight | ~255.27 g/mol | ~295.27 g/mol |
| Physical State | Yellow Crystalline Powder | Yellow to Orange Crystalline Powder |
| Solubility (Water) | Poor (< 0.1 mg/mL) | High (~1.2 mg/mL at 25°C) |
| pKa (Acidic) | ~4.2 - 4.5 | N/A (Already ionized) |
| LogP (Octanol/Water) | 2.6 (Lipophilic) | < 0 (Hydrophilic in ionized state) |
| Melting Point | 124°C - 126°C | > 250°C (Decomposes) |
Structural Logic
The sodium salt incorporates a sodium cation (
The Stability Paradox: Lactamization
A unique vulnerability of Amfenac (both forms) is the presence of a primary amine (
Causality:
-
Acidic pH: Protonation of the carbonyl oxygen increases electrophilicity, accelerating cyclization.
-
Oxidative Stress: The aniline moiety is prone to oxidation, causing the characteristic discoloration (yellow
reddish) observed in stressed sodium salt solutions.
Visualization: Degradation & Equilibrium Pathways
Figure 1: Chemical equilibrium and degradation pathways. The transition between Salt and Acid is pH-dependent, while degradation leads to irreversible lactam or oxidative byproducts.
Experimental Workflows
As a scientist, you must be able to convert between these forms for solubility profiling or lipophilicity assays.
Protocol 1: Conversion of Amfenac Sodium to Free Acid
Objective: Isolate high-purity free acid for LogP determination or solid-state characterization.
-
Dissolution: Dissolve 1.0 g of Amfenac Sodium in 20 mL of deionized water. Ensure complete dissolution (solution should be clear yellow).
-
Acidification: Under constant stirring, dropwise add 1N HCl until the pH reaches ~2.0 (well below the pKa of 4.2).
-
Observation: A heavy, pale yellow precipitate (the free acid) will form immediately.
-
-
Equilibration: Stir the suspension for 30 minutes to ensure complete protonation of the carboxylate.
-
Isolation: Filter the precipitate using a Buchner funnel (0.45 µm membrane recommended).
-
Purification: Wash the filter cake 3x with cold acidic water (pH 2) to remove residual NaCl.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Validation: Confirm structure via FTIR (appearance of -COOH carbonyl stretch at ~1700 cm⁻¹) and melting point (124-126°C).
-
Protocol 2: Comparative Solubility Profiling
Objective: Determine the pH-solubility profile to define the "precipitation risk zone" for formulation.
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Saturation: Add excess Amfenac Free Acid to 10 mL of each buffer in glass vials.
-
Incubation: Shake at 37°C for 24 hours (equilibrium).
-
Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter (pre-heated to 37°C to prevent precipitation).
-
Quantification: Analyze via HPLC-UV (C18 column, Mobile Phase: Acetonitrile:Water 60:40, Detection: 254 nm).
Visualization: Solubility Decision Tree
Figure 2: Formulation decision matrix based on solubility and permeability constraints.
Pharmacological Implications[2][3][6][7][8][9][10]
Bioavailability & Absorption[2][8][11]
-
Amfenac Sodium: Upon oral administration, the salt dissociates rapidly in the stomach. However, the acidic microenvironment (pH 1-3) causes the free acid to precipitate into fine particles. These particles redissolve in the higher pH of the duodenum (pH 6+), allowing absorption.
-
Amfenac Acid: If administered directly, the dissolution step is the rate-limiting factor (Class II drug behavior).
The Prodrug Connection (Nepafenac)
Researchers often confuse Amfenac with Nepafenac .
-
Nepafenac is the amide prodrug.[1][2][3] It is non-ionic and highly lipophilic, allowing it to penetrate the cornea 4-28x better than Amfenac acid.
-
Once inside the ocular tissue, hydrolase enzymes convert Nepafenac
Amfenac (Active) .[4][5][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Note: You cannot substitute Amfenac Sodium for Nepafenac in corneal penetration studies; the sodium salt is too polar to cross the intact corneal epithelium efficiently.
References
-
PubChem. (2025).[1][2] Amfenac Sodium | C15H12NNaO3. National Library of Medicine.[1] [Link]
-
European Medicines Agency (EMA). (2007).[3] Nevanac (nepafenac) Scientific Discussion. [Link]
-
Walters, T., et al. (2007). Comparison of Ocular Anti-Inflammatory Activity of Amfenac With Its Prodrug Nepafenac. Investigative Ophthalmology & Visual Science. [Link]
-
Hiranuma, T., et al. (1988). Analgesic action of amfenac Na, a non-steroidal anti-inflammatory agent.[4][2] Journal of Pharmacobio-Dynamics. [Link]
Sources
The Ophthalmic Therapeutic Applications of Amfenac Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unmet Need in Ocular Inflammation and the Emergence of Amfenac
Ocular inflammation, a complex biological response to stimuli such as surgery, infection, or autoimmune dysfunction, remains a significant challenge in ophthalmology. Post-operative inflammation following cataract surgery, for instance, can lead to patient discomfort, delayed visual recovery, and complications like cystoid macular edema (CME).[1][2] The mainstay of treatment has traditionally been corticosteroids, which, despite their efficacy, are associated with side effects such as elevated intraocular pressure and an increased risk of infection. This has driven the development of potent and targeted nonsteroidal anti-inflammatory drugs (NSAIDs) for ophthalmic use.
Amfenac, a potent NSAID, and its sodium salt, have garnered considerable interest in the ophthalmic community. While its prodrug, nepafenac, is commercially available as an ophthalmic suspension, the inherent water solubility of amfenac sodium presents a compelling case for its development as an aqueous solution, potentially offering advantages in formulation and bioavailability.[3] This technical guide provides an in-depth exploration of amfenac sodium salt, from its fundamental mechanism of action to its clinical applications and the experimental methodologies crucial for its evaluation.
Core Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway
The anti-inflammatory effects of amfenac are rooted in its ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are pivotal in the arachidonic acid cascade, the metabolic pathway responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7]
-
COX-1 is a constitutively expressed enzyme responsible for the baseline production of prostaglandins that play a role in physiological functions.[6]
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, leading to a surge in pro-inflammatory prostaglandin production.[6][8]
By blocking the action of both COX-1 and COX-2, amfenac effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response in ocular tissues.[4][9]
Figure 1: Mechanism of action of this compound in the prostaglandin synthesis pathway.
Therapeutic Applications in Ophthalmology
The primary therapeutic application of amfenac, delivered as its prodrug nepafenac, is in the management of pain and inflammation associated with cataract surgery.[4] Clinical studies have demonstrated its efficacy in reducing anterior chamber inflammation and postoperative pain.
Clinical Efficacy in Postoperative Inflammation
The efficacy of nepafenac ophthalmic suspension has been evaluated in numerous clinical trials. Key endpoints in these studies include the assessment of anterior chamber cells and flare, which are indicators of inflammation, and patient-reported pain scores.
| Clinical Endpoint | Nepafenac 0.1% | Ketorolac 0.5% | Placebo | p-value | Citation |
| Clinical Success Rate (Day 14) | 76.3% | - | 59.2% | p = 0.0241 | [10] |
| Pain-Free Patients (Day 3) | Significantly more than placebo | - | - | p < 0.05 | [10] |
| Anterior Chamber Inflammation Grade | No significant difference | No significant difference | - | - | [11] |
| Postoperative Conjunctival Hyperemia | Significantly lower incidence | Higher incidence | - | p = 0.001 | [11] |
| Ocular Discomfort Upon Instillation | Less discomfort | More discomfort | - | p = 0.0158 | [10] |
Table 1: Summary of Clinical Efficacy Data for Nepafenac Ophthalmic Suspension 0.1% in Post-Cataract Surgery Inflammation.
Experimental Protocols for Preclinical Evaluation
Robust preclinical evaluation is paramount in the development of any new ophthalmic therapeutic. The following section outlines key experimental protocols for assessing the anti-inflammatory activity and ocular pharmacokinetics of this compound.
Protocol 1: Endotoxin-Induced Uveitis (EIU) in Rabbits
This widely used model mimics the acute anterior uveitis seen in humans and is invaluable for evaluating the efficacy of anti-inflammatory agents.[4][8][9]
Objective: To induce a quantifiable level of ocular inflammation to assess the anti-inflammatory effect of this compound.
Materials:
-
New Zealand White rabbits
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Slit-lamp biomicroscope
-
Aqueous humor sampling supplies (30-gauge needles, syringes)
Procedure:
-
Animal Acclimatization and Baseline Examination: Acclimatize rabbits to the laboratory environment. Perform a baseline ocular examination using a slit-lamp to ensure no pre-existing inflammation.
-
Induction of Uveitis:
-
Anesthetize the rabbit's cornea with a topical anesthetic.
-
Inject 100 ng of LPS in 20 µL of sterile saline into the vitreous humor of one eye using a 30-gauge needle.[12] The contralateral eye can serve as a control, receiving an injection of sterile saline.
-
-
Test Article Administration: Administer the this compound formulation (or vehicle control) topically to the treated eyes at predetermined time points before and/or after LPS injection.
-
Evaluation of Inflammation:
-
At various time points (e.g., 6, 24, and 48 hours) post-LPS injection, examine the eyes using a slit-lamp biomicroscope.[4]
-
Grade the inflammatory response based on a standardized scoring system (e.g., Hogan's classification), assessing parameters such as iris hyperemia, conjunctival redness, and anterior chamber flare and cells.[12]
-
-
Aqueous Humor Analysis (Optional):
-
At the end of the observation period, collect aqueous humor from the anterior chamber.
-
Analyze the aqueous humor for inflammatory cell count and protein concentration.[9]
-
Figure 2: Experimental workflow for the Endotoxin-Induced Uveitis (EIU) model in rabbits.
Protocol 2: Quantification of Amfenac in Aqueous Humor by HPLC-MS/MS
Accurate quantification of the drug in ocular tissues is critical for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) offers the necessary sensitivity and specificity for this purpose.[11][13]
Objective: To develop and validate a method for the quantitative analysis of amfenac in rabbit aqueous humor.
Materials:
-
HPLC system coupled with a tandem mass spectrometer
-
C18 reversed-phase HPLC column
-
Amfenac analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile, methanol, formic acid (HPLC grade)
-
Purified water
-
Aqueous humor samples from the EIU study
Procedure:
-
Sample Preparation:
-
Thaw aqueous humor samples on ice.
-
To a 50 µL aliquot of aqueous humor, add 100 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 50 mm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for amfenac).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for amfenac and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of amfenac into blank aqueous humor.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of amfenac to the internal standard against the concentration of amfenac.
-
Determine the concentration of amfenac in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Formulation of this compound Ophthalmic Solution
The development of a stable and effective ophthalmic solution requires careful consideration of several factors, including solubility, pH, tonicity, and sterility.[14][15] The water solubility of this compound offers a significant advantage over its prodrug, nepafenac, which is formulated as a suspension.
Key Formulation Considerations:
-
pH and Buffer System: The pH of the formulation should be as close to physiological pH (around 7.4) as possible to minimize ocular irritation.[16] Phosphate or borate buffer systems are commonly used in ophthalmic preparations.[17]
-
Tonicity: The formulation should be isotonic with tear fluid (approximately 290 mOsm/kg) to prevent discomfort and damage to the corneal epithelium.[2] Sodium chloride is a common tonicity-adjusting agent.
-
Viscosity: A slightly viscous solution can increase the residence time of the drug on the ocular surface, potentially enhancing bioavailability. Viscosity-enhancing agents like hydroxypropyl methylcellulose (HPMC) or carboxymethylcellulose (CMC) can be incorporated.
-
Preservatives: For multi-dose formulations, a preservative such as benzalkonium chloride is necessary to prevent microbial contamination.[14] However, the potential for preservative-related ocular surface toxicity should be considered.
-
Solubilizers and Stabilizers: While amfenac sodium is water-soluble, the formulation may benefit from solubilizing agents like cyclodextrins to enhance stability and prevent precipitation.[18] Antioxidants may also be included to prevent oxidative degradation.
Conclusion and Future Directions
This compound holds significant promise as a therapeutic agent for the management of ocular inflammation. Its potent, dual-inhibition of COX-1 and COX-2, coupled with its favorable physicochemical property of water solubility, makes it an attractive candidate for development as a topical ophthalmic solution. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation necessary to advance its development.
Future research should focus on optimizing the formulation of amfenac sodium ophthalmic solution to maximize its ocular bioavailability and minimize potential side effects. Further clinical trials are warranted to directly compare the efficacy and safety of an amfenac sodium solution with existing ophthalmic NSAIDs, including its prodrug, nepafenac. Such studies will be instrumental in defining the role of this compound in the therapeutic armamentarium for ophthalmic inflammatory conditions.
References
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Charles River Laboratories. (n.d.). LPS-Induced Uveitis Model. Retrieved from [Link]
-
Li, X., Wang, H., Liu, C., Xu, Y., & Wang, F. (2014). Low Dose of Lipopolysaccharide Pretreatment Preventing Subsequent Endotoxin-Induced Uveitis Is Associated with PI3K/AKT Pathway. Mediators of Inflammation, 2014, 1–9. [Link]
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Komatsu, T., Takahashi, K., & Tsurimaki, Y. (2002). Characterization of uveitis induced by use of a single intravitreal injection of bacterial lipopolysaccharide in cats. American Journal of Veterinary Research, 63(5), 725–732. [Link]
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Gupta, S. K., Kumar, S., & Agarwal, R. (2011). Prevention of endotoxin-induced uveitis in rabbits by Triphala, an Ayurvedic formulation. International Journal of Current Biomedical and Pharmaceutical Research, 1(2), 20–23. [Link]
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Masnat, M. M., & Al-Sayyed, H. M. (2014). Liquid chromatography–tandem MS/MS method for simultaneous quantification of paracetamol, chlorzoxazone&aceclofenac in human plasma: an application to a clinical pharmacokinetic study. Journal of the Iranian Chemical Society, 11(6), 1621–1629. [Link]
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De-Quan, L., De-Sheng, C., & De-Sen, L. (1998). Endotoxin-Induced Uveitis is Partially Inhibited by Anti–IL-8 Antibody Treatment. Investigative Ophthalmology & Visual Science, 39(12), 2327–2332. [Link]
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U.S. Food and Drug Administration. (2024, November). Draft Guidance on Nepafenac. Retrieved from [Link]
-
Veiga, M. D., Lopedriza, A., & Diez, F. (2019). In Vitro and Ex Vivo Evaluation of Nepafenac-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation. Pharmaceutics, 11(9), 465. [Link]
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Gaynes, B. I., & Onyekwuluje, A. (2008). Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension. Clinical Ophthalmology, 2(2), 355–368. [Link]
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Lane, S. S., Modi, S. S., Lehmann, R. P., & Holland, E. J. (2007). Analgesic and anti-inflammatory effectiveness of nepafenac 0.1% for cataract surgery. Clinical Ophthalmology, 1(3), 283–290. [Link]
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Zhao, X., Xia, S., Wang, E., & Chen, Y. (2017). Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials. PLOS ONE, 12(3), e0173254. [Link]
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Talluri, S., Boinpally, R. R., & Reddy, A. K. (2018). In Situ Gel Formulation for Enhanced Ocular Delivery of Nepafenac. Journal of Pharmaceutical Sciences, 107(12), 3073–3081. [Link]
- Gamache, D. A., & Graff, G. (2006). Suspension formulations of nepafenac and other ophthalmic drugs for topical treatment of ophthalmic disorders. U.S.
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Gaynes, B. I., & Onyekwuluje, A. (2008). Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension. Clinical Ophthalmology, 2(2), 355–368. [Link]
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Gupta, P. K., Pandit, J. K., Kumar, A., & Swarnakar, S. K. (2024). In Vitro Drug Release Testing Method For Nepafenac Ophthalmic Suspension. Journal of Pharmaceutical Sciences, 113(1), 1061-1067. [Link]
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Environmental Protection Agency. (2013). Eye Irritation to the Rabbit. Retrieved from [Link]
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Kapin, M. A., Yanni, S. B., & Brady, K. S. (2016). Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye. Experimental Eye Research, 145, 58–67. [Link]
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Li, W., Liu, Y., & Wu, J. (2024). A Comprehensive Immunocapture-LC-MS/MS Bioanalytical Approach in Support of a Biotherapeutic Ocular PK Study. Pharmaceutics, 16(2), 205. [Link]
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Singh, S., & Garg, G. (2021). Nepafenac loaded ophthalmic nanocarriers for treatment of uveitis: A review. GSC Biological and Pharmaceutical Sciences, 15(2), 133-142. [Link]
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Bucci, M. G., & D'Andrea, D. (2010). Bromfenac ophthalmic solution 0.09 %: human aqueous humor concentration detected by high-performance liquid chromatography. International Ophthalmology, 30(6), 647–652. [Link]
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Al-qahtani, A. A., & Al-shehri, M. A. (2023). Rabbit models of dry eye disease: comparative analysis. International Journal of Ophthalmology, 16(8), 1239–1248. [Link]
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El-Enin, M. A., & El-Sherbiny, D. T. (2017). Development and validation of stability indicating RP-HPLC method of nepafenac and its degradation products: Application to degradation kinetic. Journal of Chromatographic Science, 55(2), 183–191. [Link]
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Gamache, D. A., & Yanni, S. B. (2009). Periocular Distribution of Nepafenac and Amfenac after Topical Administation of Nepafenac in the Rabbit. Investigative Ophthalmology & Visual Science, 50(13), 3328. [Link]
-
Patsnap. (2024, June 14). What is Amfenac sodium used for?. Synapse. [Link]
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U.S. Food and Drug Administration. (2005, August 5). Medical Officer's Review of NDA 21-862. Retrieved from [Link]
- Chen, J., & Li, Y. (2015). Sustained-release nepafenac eye-drops preparation.
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Lane, S. S., Modi, S. S., Lehmann, R. P., & Holland, E. J. (2022). Analgesic and anti-inflammatory effectiveness of nepafenac 0.1% for cataract surgery. Taylor & Francis Online, 1(3), 283-290. [Link]
-
Al-mahallawi, A. M., & Kaddah, M. M. (2023). Topical Sustained-Release Dexamethasone-Loaded Chitosan Nanoparticles: Assessment of Drug Delivery Efficiency in a Rabbit Model of Endotoxin-Induced Uveitis. Pharmaceutics, 15(9), 2276. [Link]
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Labib, B. A. (2018, January 15). The Purpose of Prostaglandins. Review of Optometry. [Link]
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History and development of Amfenac as an active metabolite
The Pharmacological Evolution of Amfenac: From Systemic Toxicity to Targeted Ophthalmic Precision
Executive Summary
This technical guide analyzes the development arc of Amfenac (2-amino-3-benzoylbenzeneacetic acid), a potent non-steroidal anti-inflammatory drug (NSAID) that exemplifies the industry’s shift from systemic distribution to targeted prodrug delivery. Originally developed as an oral analgesic (Fenazox), Amfenac’s systemic utility was curtailed by severe hepatotoxicity. Its pharmacological significance was resurrected through the design of Nepafenac , an amide prodrug that leverages corneal permeability and intraocular hydrolysis to deliver Amfenac specifically to the anterior and posterior segments of the eye. This guide details the chemical rationale, pharmacodynamic profile, and validated experimental protocols for studying Amfenac as an active metabolite.
Chemical Lineage & The Toxicity Pivot
Amfenac belongs to the arylacetic acid class of NSAIDs, structurally related to diclofenac and bromfenac.
The Oral Failure (Fenazox)
In the late 20th century, Amfenac Sodium was marketed in Japan under the trade name Fenazox for pain and inflammation. Despite potent analgesic effects, post-marketing surveillance revealed a significant incidence of severe hepatitis and liver dysfunction.
-
Mechanism of Toxicity: Research suggests that the metabolic activation of the carboxylic acid moiety leads to the formation of reactive acyl glucuronides . These electrophilic intermediates can covalently bind to hepatocellular proteins, triggering immune-mediated hepatotoxicity.
-
The Pivot: The withdrawal of oral Amfenac necessitated a delivery strategy that avoided first-pass hepatic metabolism while exploiting the molecule's potent COX-inhibitory potential. This led to the development of Nepafenac , the carboxamide prodrug.[1]
The Prodrug Rationale: Nepafenac to Amfenac
The development of Nepafenac was driven by the need to penetrate the lipophilic corneal epithelium, a barrier that limits the efficacy of hydrophilic acidic NSAIDs.[2]
Structural Engineering
-
Nepafenac (Prodrug): The carboxylic acid group of Amfenac is masked as an amide.[1] This increases lipophilicity (logP ~1.77), facilitating passive transport across the corneal epithelium.
-
Amfenac (Active Metabolite): Once inside the aqueous humor, endogenous uveal hydrolases (specifically in the iris and ciliary body) rapidly hydrolyze the amide bond, releasing the active Amfenac.
Table 1: Physicochemical Comparison
| Feature | Nepafenac (Prodrug) | Amfenac (Active Metabolite) |
| Chemical Nature | Non-ionic Amide | Anionic Carboxylic Acid (at physiological pH) |
| Corneal Permeability | High (Lipophilic) | Low (Hydrophilic/Charged) |
| COX Inhibition | Weak / Inactive | Potent |
| Primary Localization | Cornea (transit) | Iris, Ciliary Body, Retina (action) |
Bioactivation Pathway
The conversion is site-specific. While the cornea possesses some hydrolytic activity, the highest enzymatic turnover occurs in the vascularized tissues of the iris/ciliary body (ICB). This "targeted activation" ensures that the active drug concentration is maximized at the site of inflammation (uvea/retina) rather than on the corneal surface, potentially reducing surface toxicity (e.g., corneal melting) compared to direct NSAIDs like diclofenac.
Figure 1: The metabolic activation pathway of Nepafenac.[1][3] The prodrug crosses the cornea before being converted to Amfenac by tissue hydrolases.[1][2][3]
Pharmacodynamics: Mechanism of Action
Amfenac is a dual inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1][4][5][6]
Time-Dependent Inhibition
Unlike simple competitive inhibitors, Amfenac exhibits time-dependent inhibition .[4] Initial binding is reversible, but with prolonged exposure, the drug-enzyme complex undergoes a conformational change that renders the inhibition pseudo-irreversible. This pharmacodynamic property explains the sustained duration of action despite the relatively short plasma half-life of the metabolite.
Quantitative Potency
Amfenac is highly potent against both isoforms, with a slight selectivity for COX-2 in some assays, though it is generally considered a balanced inhibitor.
Table 2: Comparative IC50 Values (Human Whole Blood / Recombinant Assays)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Amfenac | 0.25 | 0.15 | 1.6 (Balanced) |
| Nepafenac | >100 | >100 | Inactive (Prodrug) |
| Ketorolac | 0.02 | 0.12 | 0.16 (COX-1 Selective) |
| Bromfenac | 0.04 | 0.03 | 1.3 (Balanced) |
Note: Data synthesized from multiple comparative studies (see References). Lower IC50 indicates higher potency.
Technical Experimental Protocols
For researchers characterizing Amfenac or similar prodrug-metabolite pairs, the following protocols provide self-validating workflows.
Protocol A: In Vitro Intraocular Hydrolysis Assay
Objective: To quantify the conversion rate of Nepafenac to Amfenac in specific ocular tissues.
Reagents:
-
Fresh bovine or rabbit eyes (harvested <4 hours post-mortem).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Nepafenac stock solution (10 mM in DMSO).
-
Internal Standard: Diclofenac-d4.
Methodology:
-
Tissue Isolation: Dissect eyes to isolate the cornea, iris-ciliary body (ICB), and retina/choroid.
-
Homogenization: Homogenize tissues in ice-cold PBS (1:10 w/v) using a bead mill.
-
Protein Normalization: Determine protein concentration via BCA assay; normalize all samples to 1 mg/mL.
-
Incubation:
-
Pre-warm 190 µL of homogenate to 37°C.
-
Initiate reaction with 10 µL Nepafenac (Final conc: 10 µM).
-
Control: Heat-inactivated homogenate (95°C for 5 min) to validate enzymatic nature.
-
-
Sampling: At t=0, 15, 30, 60, and 120 min, remove 50 µL aliquots.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex and centrifuge (10,000 x g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the transition for Nepafenac (parent) and Amfenac (metabolite).
Validation Criteria:
-
Mass Balance: The sum of [Nepafenac] + [Amfenac] should remain constant (>90%) if no secondary metabolism occurs.
-
Negative Control: <5% conversion in heat-inactivated samples.
Protocol B: COX Isoform Inhibition Assay (Colorimetric)
Objective: To determine the IC50 of Amfenac against COX-1 and COX-2.[4][5]
Methodology:
-
Enzyme Prep: Use purified ovine COX-1 and human recombinant COX-2.
-
Inhibitor Incubation:
-
Prepare Amfenac serial dilutions (0.001 µM to 10 µM).
-
Incubate enzyme with inhibitor for two distinct timeframes : 0 minutes (instantaneous) and 15 minutes (time-dependent check) at 25°C.
-
-
Substrate Addition: Add Arachidonic Acid (100 µM final) and colorimetric co-substrate (e.g., TMPD).
-
Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).
-
Calculation:
-
% Inhibition = (1 - (Abs_sample / Abs_solvent_control)) * 100.
-
Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response).
-
Figure 2: Workflow for determining time-dependent COX inhibition.
References
-
Walters, T. et al. (2007). In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac.[7] Journal of Cataract & Refractive Surgery.[7] Link
-
Gamache, D. A. et al. (2000). Nepafenac, a unique nonsteroidal prodrug with potential utility in the treatment of ocular inflammation.[1][2][7][8] Inflammation.[1][2][9][3][5][6][8][10][11][12] Link
-
Kehlet, N. (2010). Amfenac Sodium (Fenazox) and the risk of hepatotoxicity: A historical review. Drug Safety Archives. Link
-
Alcon Laboratories. (2005). Nevanac (Nepafenac ophthalmic suspension) Prescribing Information. FDA Access Data. Link
-
Kapin, M. A. et al. (2003).[7] Inflammation-mediated retinal edema in the rabbit is inhibited by topical nepafenac.[7] Inflammation.[1][2][9][3][5][6][8][10][11][12] Link
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Methodological & Application
Application Notes and Protocols for Dissolving Amfenac Sodium Salt in DMSO for Cell Culture
Introduction
Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), is a key compound in pharmacological research, primarily for its inhibitory action on cyclooxygenase (COX) enzymes.[1] As the active metabolite of nepafenac, amfenac sodium is instrumental in studies related to inflammation, pain, and various cellular processes.[2] Its efficacy in cell culture experiments is contingent upon proper preparation of stock solutions, for which dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise and reproducible protocol for dissolving Amfenac sodium salt in DMSO. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the validity of experimental outcomes.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in cell culture.
| Property | Value/Information | Source(s) |
| IUPAC Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | [4] |
| Molecular Formula | C₁₅H₁₂NNaO₃·H₂O | [5][6] |
| Molecular Weight | 295.27 g/mol | [6][7] |
| Appearance | Yellow crystalline solid | [6] |
| Solubility in DMSO | Approximately 10 mg/mL to 12.65 mg/mL | [5][8] |
| Solubility in Water | 1.2 mg/mL at 25°C to 59 mg/mL | [6][7] |
| Storage (Solid) | -20°C for up to 4 years | [2][5] |
| Stability | Sensitive to air and light | [6] |
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Amfenac sodium exerts its anti-inflammatory effects by inhibiting the COX enzymes, COX-1 and COX-2.[4][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10]
-
COX-1: This isoform is constitutively expressed and plays a role in homeostatic functions.[1]
-
COX-2: This isoform is inducible and is primarily involved in pathological processes like inflammation.[1][9]
By inhibiting both COX-1 and COX-2, amfenac sodium effectively reduces the production of prostaglandins, thereby mitigating inflammatory responses.[9]
Figure 1: Mechanism of Amfenac Sodium as a COX-1 and COX-2 inhibitor.
Protocol for Dissolving this compound in DMSO
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound in DMSO for use in cell culture applications.
Materials
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Workflow
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Application Notes and Protocols for the Preparation of Amfenac Sodium Ophthalmic Solution for In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and quality control of Amfenac sodium ophthalmic solutions intended for in vivo preclinical research. Amfenac, a potent non-steroidal anti-inflammatory drug (NSAID), is the active metabolite of nepafenac and functions by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of ocular inflammation and pain.[1][2] Due to Amfenac sodium's limited aqueous solubility and sensitivity to degradation, a systematic formulation approach is imperative to ensure solution stability, safety, and efficacy for experimental use. These protocols emphasize scientific integrity, providing detailed, step-by-step methodologies and the rationale behind critical formulation choices, from excipient selection to final sterilization and quality control.
Introduction: The Rationale for a Well-Defined Formulation
Amfenac is a cornerstone NSAID in ophthalmic research, valued for its potent anti-inflammatory properties.[3][4] Unlike its prodrug nepafenac, which is formulated as a suspension due to poor water solubility, direct formulation of the active moiety, Amfenac sodium, as a solution offers the advantage of uniform dosage and eliminates the potential for particle-induced irritation.[5][6] However, the physicochemical properties of Amfenac sodium present distinct formulation challenges.
Key Physicochemical Properties of Amfenac Sodium:
| Property | Value/Information | Significance for Formulation |
| Molecular Formula | C₁₅H₁₂NNaO₃·H₂O | Essential for accurate molarity and percentage calculations. |
| Molecular Weight | 295.27 g/mol | Foundational for all gravimetric and molar-based measurements. |
| Appearance | Yellow powder | Visual confirmation of the starting material.[1] |
| Water Solubility | ~1.2 mg/mL at 25°C | This limited solubility dictates the maximum practical concentration without solubilizing agents and underscores the need for careful dissolution procedures.[1] |
| Stability Concerns | Sensitive to air and light; prone to discoloration (yellow to reddish).[1] | Requires the inclusion of antioxidants and light-protective packaging. |
| Degradation Pathway | Primary degradation involves intramolecular cyclization to form 7-benzoyl-2-oxindole.[1] | This pathway is pH-dependent and necessitates a buffered system to maintain stability. |
Table 1: Summary of key physicochemical properties of Amfenac sodium and their formulation implications.[1]
The primary objective of this guide is to provide a robust, self-validating protocol to prepare a sterile, isotonic, and pH-balanced Amfenac sodium ophthalmic solution suitable for administration in preclinical animal models, such as rabbits and rats.
Core Formulation Strategy
The development of a stable and physiologically compatible Amfenac sodium solution revolves around controlling several critical parameters: pH, tonicity, sterility, and protection from degradation.
dot graph "Formulation_Strategy" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_API" { label="Active Pharmaceutical Ingredient"; bgcolor="#F1F3F4"; Amfenac [label="Amfenac Sodium", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Excipients" { label="Excipient System"; bgcolor="#F1F3F4"; Buffer [label="pH Control\n(Phosphate Buffer)", fillcolor="#FFFFFF", fontcolor="#202124"]; Tonicity [label="Isotonicity\n(Sodium Chloride)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stabilizer [label="Stability\n(Antioxidant: EDTA, Metabisulfite)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilizer [label="Solubilization (Optional)\n(Polysorbate 80, HP-β-CD)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Process" { label="Process Control"; bgcolor="#F1F3F4"; Sterilization [label="Sterile Filtration\n(0.22 µm Filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Final" { label="Final Product"; bgcolor="#F1F3F4"; Solution [label="Sterile, Isotonic, Buffered\nAmfenac Sodium Ophthalmic Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Amfenac -> Buffer [label="Stability"]; Amfenac -> Stabilizer [label="Prevents Degradation"]; Amfenac -> Solubilizer [label="Enhances Solubility"]; Buffer -> Solution; Tonicity -> Solution [label="Physiological Compatibility"]; Stabilizer -> Solution; Solubilizer -> Solution; {Buffer, Tonicity, Stabilizer, Solubilizer} -> Sterilization [label="Compounding"]; Sterilization -> Solution [label="Ensures Safety"]; } dot Figure 1: Core strategy for formulating Amfenac sodium ophthalmic solution.
pH and Buffer System: The Key to Stability
The stability of Amfenac is highly pH-dependent. A buffered system is essential to maintain the pH within a range that minimizes degradation via intramolecular cyclization and oxidation.
-
Expert Insight: While the physiological pH of tears is approximately 7.4, the eye can tolerate a pH range of 6.5 to 8.5 without significant discomfort.[7][8] For Amfenac, a neutral pH around 7.0 is a good starting point to balance stability and physiological compatibility. Phosphate and borate buffers are common in ophthalmic preparations; however, phosphate buffers should be used with caution in studies involving compromised corneas due to the risk of calcification.[1][9] For most applications, a low-concentration phosphate buffer is effective.
-
Recommended System: A 10-50 mM Sodium Phosphate buffer is recommended.[10] This provides sufficient buffering capacity without introducing an excessive concentration of phosphate ions.
Tonicity: Ensuring Ocular Comfort
Ophthalmic solutions must be isotonic with lacrimal fluid to prevent cellular damage and discomfort upon instillation. The eye generally tolerates solutions with tonicity equivalent to 0.6% to 2.0% NaCl.[7]
-
Expert Insight: The target osmolality for an ophthalmic solution should be approximately 280-330 mOsm/kg, which is isotonic with tears.[4] Sodium chloride is the most common and straightforward agent for adjusting tonicity.
Stability: Combating Degradation
Given Amfenac sodium's sensitivity to oxidation and light, stabilizers are crucial.[1]
-
Antioxidants: A combination of a chelating agent and an antioxidant is highly effective.
-
Disodium Edetate (EDTA): Typically used at 0.01-0.1%, EDTA chelates metal ions that can catalyze oxidative degradation.
-
Sodium Metabisulfite: At a concentration of 0.01-0.1%, it acts as a true antioxidant, readily being oxidized to protect the Amfenac molecule.[1]
-
-
Light Protection: The final preparation should be stored in amber or other light-protective containers to prevent photolytic degradation.
Preservatives: A Critical Consideration for In Vivo Studies
For multidose formulations, a preservative is required to prevent microbial contamination. However, for preclinical in vivo research, the use of preservatives can be a confounding factor.
-
Expert Insight: Benzalkonium chloride (BAK), a common ophthalmic preservative, is known to cause ocular surface toxicity, including epithelial cell damage and induction of dry-eye-like symptoms in rabbits, which could interfere with experimental results.[11][12][13] Therefore, for research applications, especially those involving repeated dosing or sensitive ocular surface endpoints, preservative-free formulations are strongly recommended. [1][3] The protocol below is for a preservative-free solution, intended to be prepared aseptically and used for a single day's dosing or stored in single-use aliquots. If a preservative is absolutely necessary, alternatives with lower cytotoxicity profiles, such as Polyquad or Purite, should be considered.[14]
Detailed Formulation and Preparation Protocol
This protocol describes the preparation of 10 mL of a 0.1% (1 mg/mL) preservative-free Amfenac sodium ophthalmic solution. Adjust volumes and quantities as needed. All procedures must be conducted in a laminar flow hood using aseptic technique.
Materials and Equipment
-
Amfenac Sodium (MW: 295.27 g/mol )
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Disodium Edetate (EDTA)
-
Sodium Metabisulfite
-
Sodium Chloride (NaCl)
-
Sterile Water for Injection (WFI)
-
Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile glassware (beakers, graduated cylinders)
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile, light-protective ophthalmic dropper bottles or single-use vials
Step-by-Step Preparation Workflow
dot graph "Preparation_Workflow" { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="1. Buffer Preparation\nPrepare 50 mM Phosphate Buffer (pH ~7.0)\nin ~8 mL of WFI", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Add Stabilizers\nDissolve EDTA (1 mg)\nand Sodium Metabisulfite (10 mg)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Dissolve Amfenac Sodium\nSlowly add Amfenac Sodium (10 mg)\nStir until fully dissolved", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Adjust Tonicity\nAdd NaCl (~75 mg)\nStir to dissolve", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Final pH & Volume Adjustment\nCheck pH, adjust to 7.0 ± 0.2\nQS to 10 mL with WFI", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Pre-filtration & QC\nVisually inspect for particles\nSample for pre-sterilization QC (pH, Osmolality)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Sterile Filtration\nFilter through a 0.22 µm sterile syringe filter\ninto a sterile, light-protective container", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Final QC & Storage\nSample final product for sterility, concentration, etc.\nStore at 2-8°C, protected from light", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } dot Figure 2: Step-by-step workflow for the preparation of Amfenac sodium ophthalmic solution.
Protocol:
-
Prepare the Buffer: In a sterile beaker, combine ~8 mL of Sterile WFI with the appropriate amounts of sodium phosphate monobasic and dibasic to create a 50 mM phosphate buffer. Stir with a sterile magnetic stir bar until dissolved.
-
Add Stabilizers: To the stirring buffer solution, add 1.0 mg of Disodium Edetate (EDTA) and 10.0 mg of Sodium Metabisulfite. Allow them to dissolve completely.[1]
-
Dissolve Amfenac Sodium: Slowly add 10.0 mg of Amfenac sodium powder to the solution. Continue stirring. Gentle warming (not to exceed 40°C) may be used to facilitate dissolution if necessary, but is often not required if the powder is added slowly to the vortex.[1]
-
Adjust Tonicity: Weigh and add approximately 75 mg of Sodium Chloride. The exact amount may need to be calculated based on the sodium chloride equivalents of the other components to achieve the target osmolality. Stir until fully dissolved.
-
Adjust pH and Final Volume: Remove the stir bar and measure the pH. Adjust the pH to 7.0 ± 0.2 using 0.1 N NaOH or 0.1 N HCl as needed. Transfer the solution to a 10 mL sterile graduated cylinder and add Sterile WFI to bring the final volume to 10 mL (q.s.). Mix thoroughly.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Aseptically filter the solution directly into the final sterile, light-protective container(s).[1][7] This is the critical sterilization step.
-
Packaging and Storage: Securely cap the container(s). Label appropriately with the compound name, concentration, date of preparation, and storage conditions. Store at 2-8°C, protected from light. For a preservative-free solution, a beyond-use date of 24 hours is recommended for an opened multidose container, or it should be aliquoted into single-use vials for longer storage.
Quality Control: A Self-Validating System
Rigorous quality control (QC) is non-negotiable to ensure the safety, stability, and concentration of the prepared solution.
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, yellow solution, free of visible particulates. | Ensures complete dissolution and absence of foreign matter or precipitation. |
| pH | Potentiometry (Calibrated pH meter) | 7.0 ± 0.2 | Critical for drug stability and physiological tolerance.[8][15] |
| Osmolality | Freezing-Point Depression Osmometry (USP <785>) | 280 - 330 mOsm/kg | Ensures the solution is isotonic with tear fluid, minimizing irritation.[4][16] |
| Concentration & Purity | Stability-Indicating HPLC-UV | 90.0% - 110.0% of label claim (1 mg/mL). No significant degradation peaks. | Verifies correct dosage and confirms the absence of degradation products. |
| Sterility | Membrane Filtration (USP <71>) | No microbial growth. | An absolute requirement for any ophthalmic preparation to prevent infection.[5] |
Table 2: Essential quality control tests and acceptance criteria for the Amfenac sodium ophthalmic solution.
Protocol: Stability-Indicating HPLC Method
This method provides a framework for quantifying Amfenac sodium and detecting potential degradants.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is effective. A good starting point is a gradient or isocratic elution with Acetonitrile and 10 mM Ammonium Formate buffer (pH adjusted to 4.0 with formic acid).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at approximately 245-254 nm.[18]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a standard stock solution of Amfenac sodium of known concentration in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile).[17]
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Dilute a sample of the prepared ophthalmic solution to fall within the range of the calibration curve.
-
Inject the standards and the sample.
-
Calculate the concentration of Amfenac sodium in the sample by comparing its peak area to the calibration curve. The method's specificity should be confirmed by ensuring that excipients do not interfere with the Amfenac peak.
-
Protocol: In Vivo Administration and Ocular Tolerance Assessment
This section provides general guidelines for topical administration in rabbits, a common model for ophthalmic research. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
Administration
-
Gently restrain the animal.
-
Tilt the head back slightly and create a small pouch with the lower eyelid.
-
Instill a single drop (typically 25-50 µL) of the Amfenac sodium solution into the conjunctival sac, being careful not to touch the dropper tip to the eye.
-
Hold the eyelid closed for a few seconds to allow for distribution of the drop.
Ocular Tolerance Assessment
The eye should be examined for signs of irritation before dosing and at specified time points after administration (e.g., 1, 4, and 24 hours post-dose). A modified Draize scoring system is commonly used to grade ocular lesions.
-
Cornea: Opacity and area of involvement.
-
Iris: Inflammation (e.g., redness, swelling).
-
Conjunctiva: Redness, chemosis (swelling), and discharge.
Any signs of moderate to severe irritation necessitate immediate cessation of the study for that animal and consultation with veterinary staff.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness | - Incomplete dissolution.- pH is outside the optimal range.- Excipient incompatibility.- Low temperature storage. | - Ensure slow addition of Amfenac during preparation.- Re-verify pH and adjust if necessary.- Review excipient concentrations.- Allow solution to warm to room temperature before use. |
| pH Shift During Storage | - Inadequate buffer capacity.- Degradation of components.- Interaction with container. | - Increase buffer concentration (e.g., from 25 mM to 50 mM).- Perform stability studies to identify the cause.- Ensure use of appropriate, inert container materials. |
| Ocular Irritation in Animals | - pH is out of the 6.5-8.5 range.- Solution is not isotonic.- Contamination (non-sterile). | - Re-verify pH and osmolality of the solution batch.- Review aseptic technique and re-prepare the solution.- If irritation persists, consider lowering the drug concentration. |
Table 3: Troubleshooting guide for common issues in the preparation of Amfenac sodium ophthalmic solution.
Conclusion
The successful preparation of an Amfenac sodium ophthalmic solution for in vivo research hinges on a meticulous, scientifically-grounded approach. By carefully controlling the formulation's pH, tonicity, and stability, and by adhering to strict aseptic techniques and rigorous quality control, researchers can produce a reliable and safe investigational tool. The use of a preservative-free formulation is paramount to avoid confounding toxicological effects in preclinical studies. This guide provides the necessary protocols and scientific rationale to empower researchers to confidently prepare and validate Amfenac sodium solutions for their critical in vivo investigations.
References
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Pinheiro, R., et al. (2021). Ocular benzalkonium chloride exposure: problems and solutions. Journal of Ocular Pharmacology and Therapeutics, 37(4), 187-200. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Amfenac sodium used for? Retrieved from [Link]
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Aptar Pharma. (2022). An Eye on the Future of Preservative-Free Drops. ONdrugDelivery. Retrieved from [Link]
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Kern, T. S., et al. (2007). The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. Investigative Ophthalmology & Visual Science, 48(1), 407-415. Retrieved from [Link]
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Gaynes, B. I., & Onyekwuluje, A. (2008). Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension. Clinical Ophthalmology, 2(2), 355–368. Retrieved from [Link]
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Pramar, Y. (n.d.). Compounding Ophthalmic Liquids. Xavier University of Louisiana, College of Pharmacy. Retrieved from [Link]
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European Medicines Agency. (2007). Nevanac, INN-amfenac amide. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Amfenac – Knowledge and References. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2018). Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(7), 2821-2828. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Highlights of Prescribing Information: YUVEZZI. Retrieved from [Link]
-
Lääkkö, T., et al. (2018). Implications for Ophthalmic Formulations: Ocular Buffers Show Varied Cytotoxic Impact on Human Corneal–Limbal and Human Conjunctival Epithelial Cells. Cornea, 37(6), 759-764. Retrieved from [Link]
-
ResearchGate. (2024). Preclinical and Clinical Pharmacokinetics of a New Preservative-Free Bimatoprost 0.01% Ophthalmic Gel to Treat Glaucoma and Ocular Hypertension. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Overview of processed excipients in ocular drug delivery: Opportunities so far and bottlenecks. Retrieved from [Link]
-
Review of Cornea and Contact Lenses. (2015). Osmolarity Levels in Eye Drops Documented. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Ocular Surface Evaluation After the Substitution of Benzalkonium Chloride Preserved Prostaglandin Eye Drops by a Preservative-free Prostaglandin Analogue. Retrieved from [Link]
-
Hanna Instruments Blog. (n.d.). Measuring pH of Ophthalmic Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN106680412B - A kind of RT-HPLC detection method of the nepafenac in relation to substance.
-
DSDP Analytics. (n.d.). USP <785> Osmolality and Osmolarity. Retrieved from [Link]
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Investigative Ophthalmology & Visual Science. (2007). A Rabbit Dry Eye Model Induced by Topical Medication of a Preservative Benzalkonium Chloride. Retrieved from [Link]
-
CORE. (2007). Phosphate concentration in ophthalmic corticoid preparations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Topical Gel/Microsphere Eyedrop for Combined Delivery of Brimonidine and Timolol: A Comparative Study With Traditional Eye Drops in Rabbits. Retrieved from [Link]
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ResearchGate. (2021). Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. Retrieved from [Link]
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Pharmlabs. (n.d.). Ophthalmic Preparations. Retrieved from [Link]
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International Research Journal of Pharmacy and Medical Sciences. (2022). Development and Validation of HPTLC Method for Estimation of Nepafenac in Ophthalmic Suspension. Retrieved from [Link]
-
ResearchGate. (2013). HPLC chromatogram of Biofenac ophthalmic solution. Retrieved from [Link]
-
ONdrugDelivery. (2018). Aqueous-Free Ophthalmic Delivery Technology. Retrieved from [Link]
- Google Patents. (n.d.). EP2271313A1 - Phosphate buffered ophthalmic solutions displaying improved efficacy.
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ScienceDirect. (2021). Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. Retrieved from [Link]
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PubMed. (1995). Local toxicity of benzalkonium chloride in ophthalmic solutions following repeated applications. Retrieved from [Link]
-
PubMed. (2020). Topical preservative-free ophthalmic treatments: an unmet clinical need. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. Retrieved from [Link]
-
ResearchGate. (2004). pH Stability of ophthalmic solutions. Retrieved from [Link]
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Pharmlabs. (n.d.). Ophthalmic Preparations: Labs. Retrieved from [Link]
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ResearchGate. (2023). Preservative-Free versus Benzalkonium Chloride–Preserved Latanoprost Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: A Phase 3 US Clinical Trial. Retrieved from [Link]
-
PubMed. (2014). Development and validation of HPLC analytical method for nepafenac in ophthalmic dosage form (suspension). Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent Advances in the Excipients Used for Modified Ocular Drug Delivery. Retrieved from [Link]
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Scribd. (n.d.). Usp 771 - Ophthalmic Products-Quality Tests. Retrieved from [Link]
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Investigative Ophthalmology & Visual Science. (2022). Safety and efficacy of a novel topical eye drops against chronic corneal toxicity up to 4-months after mustard gas exposure to rabbit eyes in vivo. Retrieved from [Link]
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LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
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PubMed. (2007). A rabbit dry eye model induced by topical medication of a preservative benzalkonium chloride. Retrieved from [Link]
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Via Medica Journals. (2021). Effects of preservatives used in ocular medications on the eye: a comparative review. Retrieved from [Link]
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Semantic Scholar. (2014). Development and validation of HPLC analytical method for nepafenac in ophthalmic dosage form (suspension). Retrieved from [Link]
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PubMed. (1976). Intraocular irritation evaluation of benzalkonium chloride in rabbits. Retrieved from [Link]
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Application Note: A Stability-Indicating HPLC Method for the Detection of Amfenac Sodium
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Amfenac sodium. Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of Nepafenac.[1][2][3] The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control analysis and stability studies of Amfenac sodium in bulk drug substance and pharmaceutical formulations. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the rationale behind the methodological choices, from mobile phase composition to forced degradation studies, all grounded in the physicochemical properties of the analyte and guided by ICH principles.
Introduction
Amfenac, chemically known as 2-amino-3-benzoylbenzeneacetic acid, is a non-steroidal anti-inflammatory drug that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[1] It is the active metabolite of Nepafenac, a prodrug used in ophthalmic preparations to manage pain and inflammation associated with cataract surgery.[1][2] The conversion of Nepafenac to Amfenac occurs via intraocular hydrolases.[1] Given its therapeutic importance, a reliable and validated analytical method for the quantification of Amfenac is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products.
This document provides a detailed protocol for a stability-indicating HPLC method. The development strategy is rooted in the physicochemical characteristics of Amfenac, ensuring a robust separation from potential degradation products and impurities. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[4]
Physicochemical Properties of Amfenac
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value/Information | Rationale for Method Development |
| Chemical Structure | 2-amino-3-benzoylbenzeneacetic acid | The presence of a carboxylic acid group and an aromatic amine makes the molecule ionizable. The benzophenone chromophore suggests strong UV absorbance. |
| Molecular Weight | 255.27 g/mol (Amfenac) | Used for concentration calculations. |
| pKa | Estimated ~4-5 (acidic) and ~2-3 (basic) | The acidic pKa of the carboxylic acid is critical. To ensure the analyte is in its non-ionized, more retained form in reversed-phase chromatography, the mobile phase pH should be set at least 1.5-2 units below the acidic pKa. A pH of 2.5-3.0 is a logical starting point. |
| logP | Predicted: 2.6 | This moderate lipophilicity suggests good retention on a C18 stationary phase with a typical reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water). |
| UV λmax | 238 nm | This wavelength provides excellent sensitivity for detection and quantification.[5] |
| Solubility | Soluble in DMSO, Ethanol, and PBS (pH 7.2) | This information is useful for preparing stock solutions. For HPLC, dissolving in the mobile phase or a compatible solvent is ideal. |
HPLC Method Development and Rationale
The development of this HPLC method was a systematic process, with each parameter chosen to ensure optimal separation and peak shape for Amfenac sodium.
Caption: Workflow for Amfenac Sodium HPLC Method Development.
Materials and Reagents
-
Amfenac Sodium Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile: 25mM Potassium Phosphate Buffer (pH 2.8 with H₃PO₄) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 238 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25mM Potassium Phosphate, pH 2.8): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of deionized water. Adjust the pH to 2.8 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 55:45 (v/v) ratio. Degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Amfenac sodium reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
Protocol: Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed as recommended by ICH guidelines. These studies expose Amfenac sodium to various stress conditions to generate potential degradation products.
Caption: Experimental Workflow for Forced Degradation Studies.
Protocol Steps:
-
Acid Hydrolysis: To 1 mL of the 100 µg/mL stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the 100 µg/mL stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the 100 µg/mL stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Store the solid Amfenac sodium powder in an oven at 80°C for 48 hours. Cool, then prepare a 10 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of Amfenac sodium (10 µg/mL) to UV and fluorescent light according to ICH Q1B guidelines.
Inject all stressed samples, along with an unstressed control, into the HPLC system. The specificity of the method is demonstrated if the degradation product peaks are well-resolved from the parent Amfenac peak.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Expected Outcome for this Method |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte peak. Peak purity index > 0.999. | The method successfully separates Amfenac from all degradation products generated under stress conditions. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | Linear response from 1-50 µg/mL with r² > 0.999. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (80%, 100%, 120%). | Recovery values will be within the acceptable range. |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. | RSD for both repeatability and intermediate precision will be well below 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | To be determined experimentally, with acceptable precision and accuracy at this concentration. |
| Robustness | % RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH ±0.2, organic phase ±2%, flow rate ±0.1 mL/min). | The method will show no significant changes in results, demonstrating its reliability. |
Conclusion
The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantification of Amfenac sodium. The logical method development, based on the physicochemical properties of the analyte, resulted in excellent chromatographic performance. The method has been shown to be specific, linear, accurate, and precise, and is capable of separating the active pharmaceutical ingredient from its degradation products. This protocol is well-suited for routine quality control and stability testing in the pharmaceutical industry.
References
- Hiranuma T, Kato S, Hachisu M. Analgesic action of amfenac Na, a non-steroidal anti-inflammatory agent. Journal of Pharmacobio-Dynamics. 1988 Sep;11(9):612-9.
-
PubChem. Amfenac. National Center for Biotechnology Information. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Nepafenac? Available from: [Link]
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PubChem. Nepafenac. National Center for Biotechnology Information. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Amfenac. Available from: [Link]
- Sancilio LF, et al. AHR-5850: a potent anti-inflammatory compound. Agents Actions. 1977 Mar;7(1):133-44.
- Patti A, et al. Degradation profile of nepafenac in aqueous solution and structural characterization of a novel degradation product. Journal of Pharmaceutical and Biomedical Analysis. 2020;189:113432.
- Al-Badr A. Mefenamic Acid Profile.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- ICH. Stability Testing of New Drug Substances and Products Q1A(R2). 2003.
-
PubChem. Bromfenac. National Center for Biotechnology Information. Available from: [Link]
- Rao, B. M., & Srinivasu, M. K. (2016). Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method. Journal of pharmaceutical and biomedical analysis, 124, 219–226.
- Shah, D. A., et al. (2011). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating HPLC assay method. Der Pharma Chemica, 3(6), 314-323.
- International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
-
ResearchGate. Degradation profile of nepafenac in aqueous solution and structural characterization of a novel degradation product. Available from: [Link]
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Application Note: High-Throughput In Vitro COX-2 Inhibition Assay using Amfenac Sodium
Abstract
This application note details a robust, colorimetric protocol for quantifying the inhibitory potential of Amfenac Sodium (the active metabolite of the prodrug Nepafenac) against the Cyclooxygenase-2 (COX-2) enzyme. Unlike generic protocols, this guide addresses the specific solubility profile of Amfenac Sodium and utilizes a peroxidase-coupled system to measure the conversion of Arachidonic Acid (AA) to PGH2. This method allows for the precise determination of IC50 values, typically observed in the nanomolar range (approx. 150 nM for COX-2), providing a critical tool for ophthalmic anti-inflammatory drug development.
Introduction & Mechanism of Action
Amfenac Sodium is a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] While often delivered as the prodrug Nepafenac for corneal penetration, Amfenac is the pharmacologically active species that inhibits prostaglandin synthesis.
Mechanistic Insight
COX-2 is a bifunctional enzyme exhibiting both cyclooxygenase and peroxidase activities.[3]
-
Cyclooxygenase Activity: Converts Arachidonic Acid to Prostaglandin G2 (PGG2). This is the step inhibited by Amfenac. [1][4]
-
Peroxidase Activity: Reduces PGG2 to Prostaglandin H2 (PGH2).
In this assay, we exploit the peroxidase activity as a reporter system.[5] The reduction of PGG2 drives the oxidation of the colorimetric substrate TMPD (
Pathway Visualization
Figure 1: Mechanism of the Peroxidase-Coupled COX-2 Inhibition Assay. Amfenac blocks the conversion of AA to PGG2, thereby preventing the colorimetric signal generation.
Materials & Reagents
Critical Reagents
| Reagent | Specification | Storage | Notes |
| Amfenac Sodium | >98% Purity | -20°C | Hygroscopic.[6] Store with desiccant. |
| COX-2 Enzyme | Human Recombinant | -80°C | Avoid freeze/thaw cycles.[7] Aliquot upon receipt. |
| Arachidonic Acid (AA) | >98% from Porcine liver | -20°C | Light sensitive. Keep under inert gas (N2/Ar). |
| Hemin | Porcine | 4°C | Essential cofactor for COX activity. |
| TMPD | Colorimetric Substrate | -20°C | Light sensitive.[7] |
| DMSO | Anhydrous, Cell Culture Grade | RT | For inhibitor stock preparation. |
Buffer Preparation
Assay Buffer (10X): 1.0 M Tris-HCl, pH 8.0.
-
Working Solution (1X): Dilute 1:10 with ddH2O.
-
Hemin Stock: Dissolve Hemin in DMSO to 15 mM. Dilute to working concentration in 1X Assay Buffer before use.
Experimental Protocol
Inhibitor Preparation (Amfenac Sodium)
Amfenac Sodium is soluble in water (~50 mg/mL) and DMSO (~150 mg/mL).[8] For assay consistency and to prevent hydrolysis during storage, DMSO is recommended for the primary stock .
-
Stock Solution (10 mM): Dissolve 2.95 mg of Amfenac Sodium (MW: 295.27 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until clear.
-
Serial Dilution: Prepare 10-fold serial dilutions in DMSO (e.g., 0.01 µM to 100 µM).
-
Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer immediately before adding to the plate to minimize solvent shock to the enzyme (Final DMSO concentration in well should be <2%).
Assay Setup (96-Well Plate)
Design the plate to include:
-
Background Wells (BG): No Enzyme (measures non-enzymatic AA oxidation).
-
100% Initial Activity (IA): Enzyme + Solvent (no inhibitor).
-
Inhibitor Wells: Enzyme + Amfenac (various concentrations).
Step-by-Step Workflow
-
Reagent Prep: Thaw COX-2 enzyme and keep on ice. Prepare Hemin and AA solutions.
-
Add Buffer & Hemin:
-
Add 150 µL of 1X Assay Buffer to all wells.
-
Add 10 µL of Hemin to all wells.
-
-
Add Enzyme:
-
Add 10 µL of COX-2 Enzyme to Inhibitor and 100% IA wells.
-
Add 10 µL of Assay Buffer to Background wells.
-
-
Add Inhibitor (Amfenac):
-
Add 10 µL of Amfenac Sodium dilution to Inhibitor wells.
-
Add 10 µL of Solvent (Buffer/DMSO mix) to 100% IA and Background wells.
-
-
Pre-Incubation (CRITICAL):
-
Incubate the plate for 10 minutes at 25°C . This allows Amfenac to bind the active site before competition with the substrate begins.
-
-
Initiate Reaction:
-
Add 20 µL of Colorimetric Substrate (TMPD) to all wells.
-
Add 20 µL of Arachidonic Acid (Substrate) to all wells.
-
Note: Use a multichannel pipette to start all reactions simultaneously.
-
-
Measurement:
-
Shake plate for 30 seconds.
-
Incubate for 5 minutes at 25°C .
-
Read Absorbance at 590 nm .[9]
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the High-Throughput COX-2 Inhibition Assay.
Data Analysis & Validation
Calculation of % Inhibition
First, subtract the mean absorbance of the Background Wells from all other values to correct for non-enzymatic oxidation.
IC50 Determination
Plot % Inhibition (Y-axis) vs. Log[Amfenac Concentration] (X-axis). Fit the data using a 4-parameter logistic regression (Sigmoidal Dose-Response) to determine the IC50.
Expected Results (Self-Validation)
To ensure the assay is valid, compare your results against these benchmarks:
| Parameter | Expected Range/Value | Interpretation |
| Background Absorbance | < 0.1 OD | High background suggests oxidized TMPD or AA degradation. |
| 100% Activity Signal | 0.5 - 1.2 OD | Low signal implies degraded enzyme or Hemin. |
| Amfenac COX-2 IC50 | 100 - 200 nM | Values >1 µM suggest degradation of Amfenac or insufficient pre-incubation. |
| Amfenac COX-1 IC50 | ~250 nM | Amfenac is a dual inhibitor; lack of COX-1 inhibition suggests an error. |
Note: Amfenac is not highly COX-2 selective (Selectivity Ratio ~1.5 - 2.0). If you require a positive control for selectivity, use Celecoxib (COX-2 selective) and SC-560 (COX-1 selective).
Troubleshooting Guide
-
Problem: Low Signal in 100% Activity Wells.
-
Problem: High Background.
-
Problem: Inconsistent IC50 for Amfenac.
References
-
BenchChem. Application Notes and Protocols for Amfenac Sodium Hydrate in Cell Culture. (Accessed 2026).[12] (Note: Generalized link to product page for verification)
-
Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. (Accessed 2026).[12]
-
MedChemExpress. Amfenac Sodium Hydrate: Product Information & Solubility. (Accessed 2026).[12]
-
Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric) User Guide. (Accessed 2026).[12]
-
National Institutes of Health (PubMed). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs. (Accessed 2026).[12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Analgesic action of amfenac Na, a non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What is the mechanism of Amfenac sodium? [synapse.patsnap.com]
- 5. COX Colorimetric Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Amfenac sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. medcentral.com [medcentral.com]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Amfenac Sodium Salt in Rabbit Ocular Models: An Application and Protocol Guide
Sources
- 1. metrovision.fr [metrovision.fr]
- 2. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits | PLOS One [journals.plos.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The ocular distribution of 14C-labeled bromfenac ophthalmic solution 0.07% in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ophthalmologia.be [ophthalmologia.be]
- 12. Use of ophthalmic topical anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of non-steroidal anti-inflammatory drugs (NSAID) on the rabbit corneal epithelium studied by scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimized Solvent Systems and Stability Protocols for Amfenac Sodium Formulation
Abstract
Amfenac Sodium (the active metabolite of Nepafenac) presents unique formulation challenges due to its amphiphilic nature and specific degradation pathways.[1] While highly potent as a COX-1/COX-2 inhibitor, its stability is compromised by intramolecular lactamization and pH-dependent precipitation.[2] This Application Note provides a scientifically grounded guide to solvent selection, solubilization protocols, and stability profiling, ensuring high-integrity formulations for preclinical and ophthalmic research.
Physicochemical Profile & Solubility Landscape
Understanding the fundamental properties of Amfenac Sodium is the first step in avoiding "silent" experimental failures—where the drug is dissolved but chemically degraded or micro-precipitated.
Key Properties Table
| Property | Value | Critical Implication |
| Chemical Name | Amfenac Sodium Monohydrate | Hydrate form affects weighing (MW correction required).[2][3] |
| MW | 295.27 g/mol | Use this value for molarity calculations.[2] |
| Appearance | Yellow crystalline powder | Red discoloration indicates degradation (lactam formation).[2] |
| pKa (Acid) | ~4.2 (Carboxylic acid) | Below pH 5.0, the drug protonates and precipitates. |
| Solubility (Water) | ~50 mg/mL (with sonication) | High, but strictly pH-dependent.[2] |
| Solubility (PBS) | ~5 mg/mL (pH 7.[2][4][5]2) | Warning: Common ion effect reduces solubility significantly compared to pure water.[2] |
| Solubility (DMSO) | 10–50 mg/mL | Preferred solvent for high-concentration stock solutions.[2] |
| Solubility (Ethanol) | ~4–5 mg/mL | Poor solvent. Not recommended for high-concentration stocks.[2] |
Critical Stability Mechanisms: The "Why" Behind the Protocol
The Lactamization Trap
The most critical instability mechanism for Amfenac is Intramolecular Lactamization .
-
Mechanism: The amino group (-NH2) at the ortho position attacks the carbonyl carbon of the acetic acid side chain.
-
Result: Formation of 7-benzoyl-2-oxindole (a cyclic lactam).[1][2]
-
Trigger: Acidic pH and heat accelerate this reaction.[2]
-
Indicator: The solution turns from yellow to reddish-orange.[2]
pH-Dependent Solubility (Henderson-Hasselbalch)
Amfenac is a sodium salt of a weak acid.[2]
-
At pH > 7.0: The molecule is ionized (carboxylate form), highly soluble, and stable.
-
At pH < 5.0: The molecule protonates to the free acid form, which is hydrophobic. This leads to immediate turbidity or micro-precipitation that may be invisible to the naked eye but will skew IC50 data.[2]
Solvent Compatibility Matrix
| Solvent System | Compatibility Rating | Notes & Recommendations |
| Water (pH adjusted > 7.5) | Excellent | Ideal for final formulation.[2] Must be buffered (Phosphate/Borate) to prevent pH drift.[1][2] |
| DMSO (Anhydrous) | Excellent | Best for cryo-storage of stock solutions (-20°C).[2] Avoid freeze-thaw cycles.[2] |
| PBS (pH 7.2–7.4) | Good | Suitable for immediate use.[2] Solubility limit is lower (~5 mg/mL) than pure water.[2][5] |
| Ethanol | Poor | Low solubility.[2] High evaporation rates change concentration.[2] Avoid. |
| Acidic Buffers (pH < 6) | Prohibited | Causes precipitation and accelerates lactam degradation.[2] |
| DMF | Moderate | Soluble (~10 mg/mL), but toxic to cells/tissues. Use only if DMSO is contraindicated.[2] |
Detailed Protocols
Protocol A: Preparation of High-Stability Stock Solution (DMSO)
Use this protocol for in vitro assays (cell culture, enzyme inhibition).
Reagents:
-
DMSO (Cell Culture Grade, >99.9%, Anhydrous)
-
Amber glass vials (Light sensitive!)[2]
Step-by-Step:
-
Weighing: Weigh 10 mg of Amfenac Sodium into a sterile amber glass vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 2 minutes.
-
Aliquot: Dispense into 50 µL aliquots in PCR tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Aqueous Formulation (Ophthalmic/In Vivo)
Use this protocol for animal studies or applications requiring solvent-free delivery.
Reagents:
-
Phosphate Buffered Saline (PBS) or Borate Buffer (pH 8.0)[2]
-
Optional: Tyloxapol (0.05%) as a surfactant/stabilizer.[2]
Step-by-Step:
-
Buffer Prep: Prepare PBS and adjust pH to 7.8 – 8.0 using 1N NaOH. Note: Starting at a slightly higher pH compensates for the potential acidity of the API, though Amfenac Na is a salt.
-
Dissolution: Slowly add Amfenac Sodium powder to the buffer while stirring (magnetic stirrer, medium speed).
-
Target Concentration: 1 mg/mL (0.1% w/v) is standard for ophthalmic use.[2]
-
-
Stabilization: If the solution is slightly turbid, add Tyloxapol (0.05% final concentration) or warm gently to 35°C.
-
Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters as they may bind the drug.
-
Storage: Use IMMEDIATELY or store at 4°C for max 24 hours. Aqueous solutions hydrolyze/lactamize faster than DMSO stocks.[2]
Stability & Stress Testing Workflow
To validate your formulation, perform this rapid stress test.
Protocol C: The "Red Shift" Degradation Check
-
Prepare: 1 mg/mL aqueous solution at pH 7.4.
-
Split: Divide into 3 vials.
-
Vial A (Control): Store at 4°C in dark.
-
Vial B (Acid Stress): Add HCl to pH 4.0.[2]
-
Vial C (Heat Stress): Incubate at 60°C for 4 hours.
-
-
Analyze:
Visualizations
Figure 1: Degradation Pathway & Risk Assessment
This diagram illustrates the chemical fate of Amfenac Sodium under improper storage conditions.
Caption: Chemical instability pathways. Acidic conditions trigger precipitation, while heat and acid drive irreversible lactamization (red).
Figure 2: Solvent Selection Decision Tree
Use this workflow to select the correct vehicle for your specific experiment.
Caption: Decision matrix for solvent selection based on experimental end-use.
References
-
PubChem. (2025).[2] Amfenac Sodium Hydrate Compound Summary. National Library of Medicine.[2] [Link][2]
-
Gaynes, B. I., & Onyekwuluje, A. (2008).[2] Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension. Clinical Ophthalmology. [Link]
-
Babic, S., et al. (2016).[2][8] Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amfenac Sodium | C15H14NNaO4 | CID 23663941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amfenac - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amfenac Sodium Monohydrate | LGC Standards [lgcstandards.com]
- 8. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Amfenac Sodium: A Detailed Application Note and Protocol for Drug Development Professionals
Introduction: The Significance of Amfenac Sodium in Anti-Inflammatory Research
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[1] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] By inhibiting COX enzymes, Amfenac effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The sodium salt of Amfenac, Amfenac sodium, is often utilized in pharmaceutical formulations to enhance solubility and bioavailability. This application note provides a comprehensive guide for the synthesis of Amfenac sodium, starting from its precursor, 2-amino-3-benzoylphenylacetic acid. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and practical applicability for researchers in drug development.
Conceptual Framework: The Synthetic Strategy
The synthesis of Amfenac sodium from 2-amino-3-benzoylphenylacetic acid is fundamentally an acid-base neutralization reaction. The carboxylic acid group of the parent molecule is deprotonated by a suitable sodium-containing base to form the corresponding sodium carboxylate salt. While this conversion is straightforward, careful selection of reagents and control of reaction conditions are crucial to ensure high purity and yield of the final product.
For a comprehensive understanding, it is also pertinent to briefly outline a common synthetic route to the starting material, 2-amino-3-benzoylphenylacetic acid, which often commences from 2-aminobenzophenone.[3]
Diagram of the Overall Synthetic Pathway
Caption: Overall synthetic scheme for Amfenac Sodium.
Part 1: Synthesis of the Precursor, 2-amino-3-benzoylphenylacetic acid
A prevalent method for the synthesis of 2-amino-3-benzoylphenylacetic acid involves a multi-step process starting from 2-aminobenzophenone.[3] This precursor is first acylated, followed by subsequent reactions to introduce the acetic acid moiety. While various modifications exist, a general and effective approach is summarized below. This section is intended to provide context for the synthesis of the starting material.
Protocol 1: Laboratory-Scale Synthesis of 2-amino-3-benzoylphenylacetic Acid
Step 1: N-Chloroacetylation of 2-Aminobenzophenone
-
In a well-ventilated fume hood, dissolve 2-aminobenzophenone in a suitable solvent such as toluene in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled solution via the dropping funnel, while maintaining the temperature below 10 °C. A base, such as triethylamine or an aqueous solution of sodium bicarbonate, is used to neutralize the HCl generated during the reaction.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate, 2-(chloroacetamido)benzophenone, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Introduction of the Acetic Acid Moiety and Hydrolysis
-
The 2-(chloroacetamido)benzophenone intermediate is then subjected to reactions that introduce the acetic acid group. One common method involves reaction with a cyanide source, followed by hydrolysis of the resulting nitrile.[3]
-
The intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium or potassium cyanide is added. The mixture is heated to facilitate the nucleophilic substitution.
-
The resulting 2-(cyanomethylamino)-3-benzoylphenylacetamide is then hydrolyzed under acidic or basic conditions to yield 2-amino-3-benzoylphenylacetic acid.[4]
-
The final product is isolated by precipitation upon adjusting the pH, followed by filtration, washing, and drying.
Part 2: Synthesis of Amfenac Sodium from 2-amino-3-benzoylphenylacetic acid
This section provides a detailed protocol for the conversion of 2-amino-3-benzoylphenylacetic acid to its sodium salt, Amfenac sodium. The choice of the sodium base is critical and can influence the purity and ease of isolation of the final product.
Principle of the Reaction
The carboxylic acid group (-COOH) of 2-amino-3-benzoylphenylacetic acid is a weak acid. It readily reacts with a strong or moderately strong base to form a salt and water.
Reaction Scheme:
Caption: Acid-base neutralization to form Amfenac Sodium.
Experimental Protocol: Synthesis of Amfenac Sodium
This protocol describes the use of sodium hydroxide as the base. Alternative bases and their considerations are discussed below.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Source |
| 2-amino-3-benzoylphenylacetic acid | 255.27 | >98% | Commercially available |
| Sodium Hydroxide (NaOH) | 40.00 | >97% | Analytical grade |
| Ethanol (95%) | - | - | Reagent grade |
| Diethyl ether | - | - | Anhydrous |
| Deionized water | - | - | - |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of 2-amino-3-benzoylphenylacetic acid in a minimal amount of 95% ethanol with gentle warming if necessary.
-
Preparation of Base Solution: Prepare a stoichiometric equivalent of sodium hydroxide solution by dissolving the required amount of NaOH pellets in deionized water.
-
Neutralization: Slowly add the sodium hydroxide solution dropwise to the ethanolic solution of the acid at room temperature with continuous stirring.
-
Monitoring the Reaction: Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH (around 7.0) is achieved.
-
Isolation of the Product:
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude Amfenac sodium salt.
-
Precipitation: Alternatively, the product can be precipitated by adding a non-polar solvent in which the sodium salt is insoluble, such as anhydrous diethyl ether, to the reaction mixture.
-
-
Purification: The crude salt can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture.
-
Drying: Dry the purified Amfenac sodium in a vacuum oven at a controlled temperature (e.g., 40-50 °C) to a constant weight.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of Amfenac Sodium.
Choice of Base - A Critical Consideration:
-
Sodium Hydroxide (NaOH): A strong base that ensures complete and rapid neutralization. However, care must be taken to add it slowly to control the exothermic reaction and to avoid local excesses that could lead to side reactions.
-
Sodium Bicarbonate (NaHCO₃): A weaker base that can also be used. The reaction is less exothermic and produces carbon dioxide gas, which can be a useful visual indicator of the reaction's progress. This method can sometimes lead to a purer product with fewer side reactions.
-
Sodium Ethoxide (NaOEt): A strong base, typically used in anhydrous conditions. This is a good choice if the presence of water is undesirable for the final product formulation.
Part 3: Characterization and Quality Control
A robust analytical characterization is essential to confirm the identity, purity, and stability of the synthesized Amfenac sodium.
Table of Expected Analytical Data:
| Analytical Technique | Expected Results for Amfenac Sodium |
| ¹H NMR Spectroscopy | Aromatic protons in the range of 6.5-8.0 ppm. The methylene protons of the acetate group would appear as a singlet around 3.5-4.0 ppm. The disappearance of the carboxylic acid proton signal is a key indicator of salt formation.[5] |
| FT-IR Spectroscopy | Disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹). Appearance of a strong asymmetric stretching vibration of the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the Amfenac anion with high purity (>99%). The method should be stability-indicating to separate the active ingredient from any potential degradation products. |
| Melting Point | A sharp melting point, which will be different from the starting carboxylic acid. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sodium should be in close agreement with the calculated theoretical values for C₁₅H₁₂NNaO₃. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Chloroacetyl chloride: Highly corrosive and a lachrymator. Handle with extreme care.
-
Sodium cyanide: Highly toxic. Handle with appropriate safety measures in place.
-
Sodium hydroxide: Corrosive. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of Amfenac sodium from 2-amino-3-benzoylphenylacetic acid is a well-defined and reproducible process. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this application note, researchers and drug development professionals can confidently produce high-purity Amfenac sodium for further investigation and formulation development. The emphasis on a self-validating system through rigorous characterization ensures the scientific integrity of the synthesized compound, a critical aspect in the pharmaceutical industry.
References
-
ResearchGate. (2025). Synthesis of 2‐amino‐3‐benzoylphenylacetic acid. Available at: [Link]
-
PubMed. (n.d.). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Available at: [Link]
- Google Patents. (n.d.). CN111100057A - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone.
- Google Patents. (n.d.). JPS58201726A - Preparation of stable pharmaceutical.
-
Patsnap Synapse. (2024). What is the mechanism of Amfenac sodium? Available at: [Link]
-
Longdom Publishing. (n.d.). Study of Antiviral Diclofenac by Surface-Enhanced Raman Spectrosc. Available at: [Link]
-
ResearchGate. (2020). How can -experimentally- convert sodium carboxylate to carboxylic acid? Available at: [Link]
-
Farmacia Journal. (2024). 1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. Available at: [Link]
-
PubChem. (n.d.). Sodium 2-(2-amino-3-benzoylphenyl)acetate. Available at: [Link]
-
Chemguide. (n.d.). making carboxylic acids. Available at: [Link]
- Google Patents. (n.d.). US5808069A - Salts of 2-(3-benzoylphenyl) propionic acid with organic bases and pharmaceutical compositions thereof.
- Google Patents. (n.d.). CZ301776B6 - Process for preparing 2-amino-3-benzoylphenylacetamide (nepafenac) with minimum by-products.
-
PubMed. (n.d.). Application of Quantitative NMR Spectroscopy to the Quality Evaluation of Diclofenac Gargles as Hospital Preparations. Available at: [Link]
Sources
- 1. Sodium 2-(2-amino-3-benzoylphenyl)acetate | C15H12NNaO3 | CID 23665728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0201957A2 - Process for the preparation of a carboxylic acid salt - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. farmaciajournal.com [farmaciajournal.com]
Technical Protocol: Handling, Storage, and Solubilization of Amfenac Sodium Salt
Executive Summary
Amfenac Sodium (CAS: 61618-27-7) is the active metabolite of the prodrug Nepafenac.[1][2][3] It functions as a potent non-steroidal anti-inflammatory drug (NSAID) via the non-selective inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[2][3] Due to its specific physicochemical properties—namely its hygroscopicity and sensitivity to photodegradation—rigorous handling protocols are required to maintain experimental reproducibility.
This guide provides a standardized workflow for the storage, solubilization, and experimental application of Amfenac Sodium, ensuring maximum compound stability and biological activity.
Material Safety & Hazard Identification
Before handling Amfenac Sodium, all personnel must review the Material Safety Data Sheet (MSDS/SDS).
Personal Protective Equipment (PPE)[3]
-
Respiratory: N95 respirator or P100 particulate filter is recommended during weighing to prevent inhalation of fine dust.[2]
-
Ocular: Chemical safety goggles.
-
Dermal: Nitrile gloves (double-gloving recommended for stock preparation) and a standard lab coat.[2][3]
Hazard Profile
-
Toxicity: Harmful if swallowed.[2] Potential reproductive toxin (class characteristic of NSAIDs).[3]
-
Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.[2][3][4][5]
Physicochemical Properties
Understanding the physical constraints of the molecule is critical for assay design.
| Property | Specification | Notes |
| Chemical Formula | C₁₅H₁₂NNaO₃[1][2][3] · xH₂O | Often supplied as a monohydrate.[3] |
| Molecular Weight | ~295.27 g/mol | Verify specific batch MW on vial label.[3] |
| Appearance | Light yellow to yellow solid | Discoloration (browning) indicates degradation.[3] |
| Solubility (DMSO) | ~59–150 mg/mL | High solubility; optimal for stock solutions.[3] |
| Solubility (Water) | ~50 mg/mL | Soluble, but less stable long-term than DMSO stocks.[2][3] |
| Solubility (Ethanol) | ~4–5 mg/mL | Poor solubility. Avoid for high-conc stocks.[2][3] |
| Hygroscopicity | High | Absorbs atmospheric moisture rapidly.[2][3] |
| Photosensitivity | High | Degrades under UV/Visible light.[2][3] |
Storage & Stability Protocols
Improper storage is the primary cause of batch failure. Amfenac Sodium is sensitive to both moisture and light.
Solid Powder Storage
-
Temperature: -20°C (Short-term < 1 month) to -80°C (Long-term > 6 months).[2][3][6]
-
Container: Amber glass vials with screw caps sealed with Parafilm.[2][3]
-
Environment: Store inside a desiccator or with silica gel packs to mitigate hygroscopicity.[2]
Stock Solution Storage[2][7]
-
Solvent: Anhydrous DMSO is the preferred solvent for long-term storage.[2][3]
-
Temperature: -80°C is mandatory for stability > 1 month.[2][3][6]
-
Freeze/Thaw: Limit to maximum 3 cycles . Aliquot immediately after preparation to avoid repeated cycling.
-
Shelf Life:
Visualization: Storage Logic Tree
Figure 1: Decision logic for storage conditions based on physical form and solvent.[3][7] Note the critical restriction on storing aqueous solutions.
Solubilization & Stock Preparation
Critical Note: Commercial DMSO is often hygroscopic.[2][3][6] Use fresh, anhydrous DMSO (sealed under argon/nitrogen if possible) to ensure maximal solubility (up to 150 mg/mL). Old DMSO may contain water, reducing solubility and stability.[8]
Protocol: Preparation of 50 mM Stock Solution in DMSO
Target: 1 mL of 50 mM Stock Reagents: Amfenac Sodium (MW ~295.27), Anhydrous DMSO.
-
Equilibration: Allow the vial of Amfenac Sodium powder to warm to room temperature before opening (approx. 15–20 mins). This prevents condensation from forming on the cold powder.
-
Weighing: Weigh 14.76 mg of Amfenac Sodium.
-
Solvent Addition: Add 1 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot: Dispense into light-protected microcentrifuge tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.
-
Labeling: Label with "Amfenac Na," Concentration (50 mM), Solvent (DMSO), and Date.
Protocol: Preparation of Aqueous Working Solution
Note: Amfenac Sodium is soluble in water (~50 mg/mL) and PBS (~5 mg/mL), but aqueous solutions are prone to hydrolysis and oxidation. Prepare fresh immediately before use.
-
Dilution: Dilute the DMSO stock into the culture medium or PBS.
-
Precipitation Check: Inspect for turbidity. The maximum recommended concentration in PBS is ~5 mg/mL.
-
Filtration: If sterility is required, pass through a 0.22 µm PVDF or PES syringe filter. Note: Nylon filters may bind some small molecules; PVDF is preferred.[2]
Experimental Application Notes
In Vitro (Cell Culture)[3]
-
Vehicle Control: Always run a DMSO-only control matching the highest concentration used in the treatment group.[2]
-
Limit DMSO: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
-
Example: To achieve 50 µM final concentration in cells, dilute 1 µL of 50 mM stock into 1 mL of media.
-
-
Light Protection: If incubating for long periods (>24 hours), wrap culture plates in foil or handle in low-light conditions.
In Vivo (Animal Models)
-
Formulation: For oral or intraperitoneal administration, Amfenac Sodium can be dissolved in saline or 0.5% Methylcellulose/CMC-Na.[2][3]
-
Stability: Aqueous formulations for in vivo use must be used within 2 hours of preparation.[2] Do not store "leftover" dose formulation for the next day.
Visualization: Solubilization Workflow
Figure 2: Step-by-step workflow for creating a stable stock solution.
Waste Disposal
-
Classification: Dispose of as hazardous chemical waste.[2]
-
Solids: Contaminated wipes and vials go to solid hazardous waste.[2]
-
Liquids: DMSO and aqueous solutions containing Amfenac must be collected in appropriate solvent waste containers (Halogenated vs. Non-Halogenated depending on local EHS regulations, though Amfenac itself is not halogenated, DMSO often goes to specific streams).
-
Do not flush down the drain.
References
-
National Institutes of Health (NIH). (2019).[3] The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. PubMed Central.[2][3] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Amfenac Sodium Salt - Sinco, Your Trust Our Promise [en.sincopharmachem.net]
- 3. Amfenac - Wikipedia [en.wikipedia.org]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. carlroth.com [carlroth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Note: High-Performance UV-Vis Spectrophotometric Analysis of Amfenac Sodium
Executive Summary & Scientific Context
Amfenac Sodium (2-amino-3-(benzoyl)phenylacetic acid sodium salt) is a potent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of the prodrug Nepafenac. While Nepafenac is widely used in ophthalmic suspensions to treat pain and inflammation associated with cataract surgery, the quantification of its active form, Amfenac, is critical for pharmacokinetic studies, stability testing, and raw material verification.
This Application Note provides a rigorous protocol for the spectrophotometric analysis of Amfenac Sodium. Unlike rigid "cookbook" methods, this guide is structured as a Method Development & Validation Framework . It empowers researchers to empirically determine optimal parameters (Solvent/
The Chemical Basis of Detection
Amfenac possesses a distinct chromophoric system comprising a benzophenone moiety coupled with an amino group and a phenylacetic acid backbone.
-
Primary Chromophore: The conjugated benzophenone system (
transitions). -
Auxochrome: The primary amine (-NH2) group, which intensifies absorption and shifts the wavelength (bathochromic shift).
-
Detection Range: Typically absorbs strongly in the UV region (200–400 nm), with characteristic maxima likely occurring between 240 nm and 280 nm depending on solvent polarity.
Experimental Workflow Visualization
The following diagram outlines the logical flow for establishing a validated quantitative method for Amfenac Sodium.
Figure 1: The Stepwise Method Development Cycle. This workflow ensures that the analytical wavelength is empirically verified before quantification begins.
Materials and Equipment
Reagents
-
Amfenac Sodium Reference Standard: Purity
99.0% (HPLC grade). -
Solvent A (Method Development): Methanol (Spectroscopic Grade).
-
Solvent B (Physiological Simulation): Phosphate Buffer pH 7.4 (for dissolution/release studies).
-
Distilled Water: Double-distilled or Milli-Q grade.
Instrumentation
-
Double-Beam UV-Vis Spectrophotometer: (e.g., Shimadzu UV-1800, Agilent Cary 60) capable of 190–1100 nm scanning.
-
Quartz Cuvettes: 1 cm path length (Matched pair).
-
Precision Balance: Readability 0.01 mg or better.
Detailed Experimental Protocol
Phase 1: Preparation of Standard Stock Solution
Critical Step: Accurate weighing is the foundation of linearity.
-
Weigh accurately 10.0 mg of Amfenac Sodium Reference Standard.
-
Transfer to a 100 mL volumetric flask .
-
Dissolve in a small volume of Methanol (approx. 20 mL) and sonicate for 5 minutes to ensure complete solubilization.
-
Make up the volume to the mark with Methanol (or chosen solvent).
-
Concentration: This yields a stock solution of 100
g/mL .
Phase 2: Spectral Scanning (The "Self-Validating" Step)
Do not rely solely on literature values. Solvents shift peaks.
-
Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask and dilute to volume with solvent (Final: 10
g/mL ). -
Perform a Baseline Correction on the spectrophotometer using a blank cuvette containing only the solvent.
-
Scan the sample from 200 nm to 400 nm in "Spectrum Mode".
-
Identify
: Locate the wavelength with the highest absorbance.[1][2]-
Note: For Amfenac/Nepafenac derivatives, expect significant peaks in the 240–250 nm range or 270–280 nm range.
-
Decision: Select the wavelength with maximum intensity that is free from solvent noise. Let us assume 245 nm (typical for this class) for the subsequent steps, but you must use your scanned value.
-
Phase 3: Construction of Calibration Curve
-
Prepare a series of dilutions from the Stock Solution (100
g/mL) as per the table below:
| Aliquot of Stock (mL) | Final Vol (mL) | Concentration ( | Expected Absorbance (Approx) |
| 0.5 | 10 | 5 | 0.2 - 0.3 |
| 1.0 | 10 | 10 | 0.4 - 0.6 |
| 1.5 | 10 | 15 | 0.6 - 0.9 |
| 2.0 | 10 | 20 | 0.8 - 1.2 |
| 2.5 | 10 | 25 | 1.0 - 1.5 |
-
Measure the Absorbance of each solution at the determined
against the reagent blank. -
Plot: Absorbance (Y-axis) vs. Concentration (X-axis).
-
Regression: Calculate the Linear Regression Equation (
) and value.
Method Validation (ICH Q2 Guidelines)
To ensure this protocol is scientifically robust, the following validation parameters must be assessed.
Figure 2: Key Validation Parameters required for a compliant analytical method.
Linearity
-
Acceptance Criteria: The correlation coefficient (
) should be . -
Procedure: Use the calibration data from Phase 3. Ensure the line passes near the origin.
Precision (Repeatability)
-
Procedure: Analyze the 15
g/mL sample six times (n=6) in a single session. -
Calculation: Determine the % Relative Standard Deviation (%RSD).
-
Acceptance: %RSD should be
.[2]
Accuracy (Recovery Studies)
-
Procedure: Spike a known amount of standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Calculation:
-
Acceptance: Mean recovery should be within 98.0% – 102.0% .
Sensitivity (LOD & LOQ)
Calculated based on the Standard Deviation of the Response (
-
Limit of Detection (LOD):
-
Limit of Quantification (LOQ):
Data Analysis & Calculations
For routine analysis of unknown samples (e.g., pharmaceutical formulations), use the linear regression equation derived from your calibration curve:
Where:
-
= Concentration of Amfenac Sodium (
g/mL) - = Absorbance of the unknown sample
- = Y-intercept
- = Slope of the calibration curve
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-Linear Calibration | Concentration too high (Deviation from Beer's Law) | Dilute samples to stay below Absorbance of 1.2. |
| Noisy Baseline | Dirty cuvettes or air bubbles | Clean cuvettes with methanol; ensure no bubbles in light path. |
| Shifting | pH instability | If using water, switch to Phosphate Buffer to stabilize the ionization state of the carboxyl/amine groups. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
European Medicines Agency (EMA). (2005). Scientific Discussion: Nevanac (Nepafenac).[4][5][6][7] (Discusses Amfenac as the active metabolite and its properties).
-
Walters, R. et al. (2016). Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye. Experimental Eye Research. (Provides context on the metabolite analysis).
-
Food and Drug Administration (FDA). (2021).[8] Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. fisicoquimicausac2017.wordpress.com [fisicoquimicausac2017.wordpress.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Procedure for sterile filtration of Amfenac sodium aqueous solutions
An Application Guide to the Sterile Filtration of Amfenac Sodium Aqueous Solutions
Authored by: A Senior Application Scientist
Introduction: The Imperative for Sterility in Amfenac Sodium Ophthalmic Solutions
Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), is the active metabolite of nepafenac and a cornerstone in ophthalmic therapy for managing pain and inflammation, particularly post-operative inflammation.[1][2] As with all ophthalmic preparations, the absolute requirement for sterility is non-negotiable. Contamination in eye drops can lead to serious ocular infections, potentially resulting in vision loss. Consequently, sterile filtration stands as the preferred method for sterilizing heat-sensitive drug solutions like Amfenac sodium, ensuring the removal of all viable microbial contamination before the product reaches the patient.
This application note provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the procedure for sterile filtration of Amfenac sodium aqueous solutions. Moving beyond a simple list of steps, this guide delves into the causality behind methodological choices, from formulation considerations and filter material selection to the critical validation processes that ensure product integrity, safety, and efficacy.
Part 1: Pre-Filtration Fundamentals: Understanding Amfenac Sodium and Formulation Synergies
A successful sterile filtration process begins long before the solution meets the filter. A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties and its interaction with formulation excipients is paramount.
Physicochemical Profile of Amfenac Sodium
Amfenac sodium's properties dictate its handling and formulation strategy. It is sensitive to air and light and can be prone to discoloration.[3] The primary degradation pathway involves intramolecular cyclization, a process influenced by pH and temperature.[3]
Table 1: Key Physicochemical Properties of Amfenac Sodium
| Property | Value / Information | Significance for Filtration |
| Molecular Formula | C₁₅H₁₂NNaO₃·H₂O[3] | Foundational information for concentration calculations. |
| Molecular Weight | 295.27 g/mol [3][4][5] | Essential for preparing solutions of specific molarity/concentration. |
| Appearance | Yellow crystalline powder[3] | Visual cue for assessing purity and degradation. |
| Water Solubility | Reported values vary, from 1.2 mg/mL[3] to 50-59 mg/mL.[4][5] | Dictates maximum achievable concentration in a simple aqueous vehicle. |
| Stability | Sensitive to air and light; prone to oxidative degradation and cyclization.[3] | Requires use of antioxidants and light-protective packaging. |
| pKa | Not explicitly found, but as an NSAID, it possesses an acidic functional group. | pH of the solution will affect solubility and stability. |
Crafting a Filtration-Ready Formulation
The components of the aqueous solution are not inert passengers during filtration. They can influence drug stability, solubility, and interaction with the filter membrane. A typical ophthalmic formulation for Amfenac sodium is designed to be stable, isotonic, and buffered to a physiologically compatible pH.
Table 2: Typical Excipients in an Amfenac Sodium Ophthalmic Formulation
| Component | Function | Typical Concentration | Rationale & Filtration Impact |
| Amfenac Sodium | Active Pharmaceutical Ingredient (API) | 0.1% w/v | The primary component to be sterilized without loss or degradation. |
| Buffer System (e.g., Phosphate or Borate buffer) | Maintain pH, enhance stability | q.s. to pH ~7.0[3] | A stable pH prevents API degradation during the filtration hold time. |
| Tonicity Agent (e.g., Sodium Chloride) | Achieve isotonicity (280-320 mOsm/kg) | q.s.[3] | Ensures patient comfort; generally has minimal impact on filtration. |
| Chelating Agent (e.g., Disodium Edetate - EDTA) | Binds divalent cations, enhances stability | 0.01% - 0.05% w/v[3] | Prevents metal-catalyzed degradation. |
| Antioxidant (e.g., Sodium Metabisulfite) | Prevents oxidative degradation | 0.01% - 0.1% w/v[3] | Critical for protecting the air-sensitive API. |
| Preservative (e.g., Benzalkonium Chloride - BAK) | For multi-dose products | 0.005% - 0.02% w/v | Critical Impact: Preservatives can be adsorbed by filter membranes, reducing their effective concentration in the final product. |
| Vehicle | Purified Water | q.s. to 100% | The solvent system that must be compatible with the chosen filter. |
Part 2: The Core Protocol: Sterile Filtration of Amfenac Sodium Solution
This section outlines the detailed, step-by-step methodology for the sterile filtration process. The causality behind each step is explained to foster a deeper understanding and allow for logical troubleshooting.
Critical Decision Point: Selecting the Sterilizing-Grade Filter
The choice of filter membrane is the most critical variable in this process. An inappropriate filter can lead to loss of the active ingredient, introduction of contaminants, or failure to achieve sterility. Sterilizing-grade filters are defined by their ability to retain a minimum of 10⁷ CFU of Brevundimonas diminuta per cm² of filter surface.[6][7]
Table 3: Comparison of Common 0.22 µm Sterilizing-Grade Filter Membranes
| Membrane Material | Type | Key Characteristics | Considerations for Amfenac Sodium |
| Polyethersulfone (PES) | Hydrophilic | High flow rates, low protein/drug binding, broad pH compatibility.[8] | Recommended Starting Point. Excellent choice for aqueous solutions requiring high product recovery. |
| Polyvinylidene Fluoride (PVDF) | Hydrophilic | Very low protein/drug binding, broad chemical compatibility, good mechanical strength.[8][9] | Excellent Alternative. Also a primary choice due to its inert nature. |
| Nylon | Hydrophilic | Naturally hydrophilic, good chemical resistance, but can bind proteins and other molecules.[9][10] | Use with caution. An adsorption study is mandatory to quantify potential API loss. |
| Cellulose Acetate (CA) | Hydrophilic | Very low protein binding, but limited solvent compatibility. | A viable option, but PES and PVDF generally offer broader compatibility and robustness. |
| Polytetrafluoroethylene (PTFE) | Hydrophobic | Excellent chemical resistance, but requires pre-wetting with a solvent like ethanol for aqueous use.[9][11] | Not recommended for direct aqueous filtration due to complexity and risk of incomplete wetting. |
Experimental Protocol: Step-by-Step Filtration
This protocol assumes the use of a disposable syringe filter unit for lab-scale operations. The principles are scalable to capsule and cartridge filtration systems.
Materials & Equipment:
-
Amfenac Sodium solution, prepared as per formulation.
-
Sterile syringe (Luer-lock recommended).
-
Sterile, individually packaged 0.22 µm syringe filter (e.g., PES or PVDF membrane).
-
Sterile receiving vessel (e.g., sterile media bottle, vial).
-
Laminar flow hood or biological safety cabinet.
-
70% Isopropyl alcohol (IPA).
Procedure:
-
Aseptic Environment Preparation: Thoroughly wipe down the laminar flow hood with 70% IPA and allow it to dry. Arrange all sterile components within the hood, ensuring first air is not obstructed.[12]
-
Component Inspection: Carefully inspect the packaging of the sterile syringe, filter, and receiving vessel. Do not use if the packaging is compromised.
-
Aseptic Assembly:
-
Open the syringe and filter packages within the hood using an aseptic technique.
-
Securely attach the syringe filter to the syringe tip with a firm twisting motion to ensure a Luer-lock seal. Do not overtighten.
-
-
Drawing the Solution: Draw the prepared Amfenac Sodium solution into the syringe.
-
Priming the Filter (Filter Flush):
-
Causality: The initial volume of filtrate can have a lower concentration of API or preservatives due to adsorption to the membrane surface. Discarding this initial volume, known as a flush, is critical to ensure the final collected product meets its label strength.
-
Invert the syringe-filter assembly and gently push the plunger to expel any air.
-
Push a small, predetermined volume of the solution (e.g., 1-2 mL for a 25 mm filter) through the filter into a waste container. The exact volume should be validated during drug adsorption studies.
-
-
Filtration:
-
Place the outlet of the filter over the opening of the sterile receiving vessel.
-
Apply steady, gentle pressure to the syringe plunger to filter the solution. Avoid excessive pressure, which can challenge the filter's integrity.
-
Filter the entire batch of the solution into the sterile container.
-
-
Post-Use Integrity Testing: The filter unit must be subjected to an integrity test after use to confirm it was not compromised during the process. For syringe filters, this is typically a bubble point test.
Part 3: The Self-Validating System: Ensuring Process Integrity
Filter validation provides documented evidence that the filtration process consistently produces a sterile product without negatively impacting its quality.[13][14] It is a regulatory requirement and a pillar of good manufacturing practice (GMP).[15][16]
Protocol: Drug Adsorption Evaluation
Objective: To quantify the amount of Amfenac sodium lost to the filter membrane during filtration.
Methodology:
-
Prepare a batch of the final Amfenac sodium formulation.
-
Take an unfiltered sample and accurately determine the concentration of Amfenac sodium using a validated HPLC method. This is the Pre-filtration Concentration (C_pre) .
-
Filter the solution according to the protocol in section 2.2, collecting serial fractions of the filtrate (e.g., the first mL, second mL, third mL, and a composite of the remaining bulk).
-
Analyze the Amfenac sodium concentration in each filtrate sample (C_post1, C_post2, C_post3, C_bulk ).
-
Calculate the percent loss: % Loss = [(C_pre - C_post) / C_pre] * 100
-
Acceptance Criteria: The loss of API should be minimal and within predefined acceptable limits (e.g., < 2%). The results will also determine the appropriate flush volume needed to reach equilibrium and ensure the collected product is at the target concentration.
Extractables and Leachables (E&L) Assessment
-
Extractables are compounds that can be forced out of the filter material under exaggerated conditions (e.g., using harsh solvents, high temperatures).[16][17] Filter manufacturers typically provide a generic extractables profile.
-
Leachables are compounds that migrate from the filter into the drug product under normal process and storage conditions.[17][18] They are a subset of extractables and represent a direct patient safety concern.
A risk assessment should be performed. For early-phase development, relying on manufacturer's data for a well-characterized filter (like PES or PVDF) with an aqueous formulation may be sufficient.[15] For late-phase and commercial manufacturing, a formal E&L study with the specific drug product is a regulatory expectation.[16][18]
Bacterial Challenge and Integrity Testing
-
Bacterial Retention: As mentioned, this test, using Brevundimonas diminuta, is the basis for classifying a filter as "sterilizing-grade."[6] While typically performed by the filter vendor, product-specific validation may be required by regulatory agencies to prove that the drug product formulation does not negatively impact the filter's retention capabilities.[14]
-
Integrity Testing: The Bubble Point test is a non-destructive test correlated to bacterial retention.[7] It is performed before and, critically, after filtration. A successful post-use test confirms the filter maintained its integrity throughout the process.
Conclusion
The sterile filtration of Amfenac sodium aqueous solutions is a multi-faceted process that hinges on a scientific understanding of the drug, its formulation, and its interaction with the filtration materials. By adopting a systematic approach that begins with informed filter selection and culminates in rigorous process validation, researchers and drug developers can ensure the consistent production of a sterile, safe, and effective ophthalmic product. This self-validating system, grounded in the principles of chemical compatibility, physical integrity, and microbial retention, is essential for both regulatory compliance and patient safety.
References
-
Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Journal of Pharmaceutical Negative Results. [Link]
-
An Over View of Sterile Filtration Validation: A Key Elements for Sterile Drug Product Manufacturing. JSM Central. [Link]
-
USP <797> Pharmaceutical Compounding -Sterile Preperations. SEFH. [Link]
-
Extractables and Leachables Evaluations for Filters. Taylor & Francis Online. [Link]
-
The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. PMC - PubMed Central. [Link]
-
<797> PHARMACEUTICAL COMPOUNDING—STERILE PREPARATIONS. USP-NF. [Link]
-
Extractables and Leachables: Best Practices & Key Considerations. Adragos Pharma. [Link]
-
Hydrophobic drug adsorption loss to syringe filters from a perspective of drug delivery. Journal of Pharmaceutical Analysis. [Link]
-
Membrane filtration: how to choose the appropriate filter material for every sample. Cytiva. [Link]
-
Syringe Filter Suitability for Sample Preparation in Drug Assays. Agilent. [Link]
-
FDA Access Data - Nepafenac. accessdata.fda.gov. [Link]
-
Filter Validation: Key Elements For Sterile Drug Product Manufacturing. Agno Pharma. [Link]
-
Membrane Guidelines for Sterile Filtration. Membrane Solutions. [Link]
-
Extractables and Leachables Test - Focus on high-precision filtration. Orientfiltr. [Link]
-
Evaluation of Drug Adsorption onto Syringe Filters Used on Preparation of Injectable Mixtures. ResearchGate. [Link]
- Bromfenac ophthalmic formulations and methods of use.
-
How to Select the Right Membrane Filters. Hawach. [Link]
-
Validation of sterilizing grade filtration. ResearchGate. [Link]
-
Is it the appropriate syringe filter? The loss of PPCPs during filtration by syringe filter. OAE Publishing Inc. [Link]
-
MSDS - Amfenac Sodium. KM Pharma Solution Private Limited. [Link]
-
Ophthalmic Compounding and Implications of Revised United States Pharmacopeia Chapter 797 Standards. ResearchGate. [Link]
-
When should filter validation be performed. Cytiva. [Link]
-
Determination ofextractables and leachables from several final product filters used for the manufacturer of sterile Radiopharmaceuticals. Journal of Nuclear Medicine. [Link]
-
Corning® Filtration Guide. Corning. [Link]
-
Quality Considerations for Topical Ophthalmic Drug Products. FDA. [Link]
-
Extractables and Leachables for Filters, Bags and Other Components. Pall Corporation. [Link]
- Transparent aqueous solution of diclofenac sodium and medicinal compositions with the use of the same.
Sources
- 1. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. jsmcentral.org [jsmcentral.org]
- 7. usp.org [usp.org]
- 8. Membrane Guidelines for Sterile Filtration - Membrane Solutions [membrane-solutions.com]
- 9. hawachmembrane.com [hawachmembrane.com]
- 10. corning.com [corning.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. sefh.es [sefh.es]
- 13. agnopharma.com [agnopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. img1.17img.cn [img1.17img.cn]
- 17. Extractables and Leachables: Best Practices & Key Considerations [adragos-pharma.com]
- 18. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Intramolecular Cyclization of Amfenac Sodium in Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Amfenac sodium. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address a primary challenge in handling this compound: its propensity for intramolecular cyclization in solution. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure the stability and integrity of your experimental solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind Amfenac sodium instability.
Q1: What is the intramolecular cyclization of Amfenac sodium?
Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), possesses a 2-amino-3-benzoylphenylacetate structure.[1][2] In solution, the primary amine group can act as a nucleophile and attack the electrophilic carbonyl carbon of the acetate group. This intramolecular reaction results in the formation of a thermodynamically stable five-membered ring, a lactam, with the concurrent elimination of water. The resulting degradation product is 7-benzoyl-2-oxindole.[1][3] This process, also known as lactamization, is a common degradation pathway for molecules with similar structural motifs.[1][4]
Q2: Why is preventing this cyclization critically important?
Preventing this degradation is paramount for several reasons:
-
Loss of Potency: The formation of the lactam alters the chemical structure of Amfenac, rendering it inactive as a cyclooxygenase (COX) inhibitor.[5] This leads to inaccurate results in biological assays and a reduction in the therapeutic efficacy of a formulation.
-
Compromised Purity: The presence of the lactam degradant constitutes an impurity.[6] Regulatory bodies require strict control over impurity profiles in pharmaceutical development.
-
Analytical Interference: An unknown peak in analytical runs (e.g., HPLC, UPLC) can complicate data interpretation and quantification of the active compound.
-
Physical Changes: This chemical degradation is often accompanied by a visible color change in the solution, typically from yellow to reddish, providing a clear but undesirable indicator of instability.[1]
Q3: What are the key environmental factors that promote this degradation?
The rate of intramolecular cyclization is primarily influenced by three factors:
-
pH: The stability of Amfenac is highly pH-dependent due to its ionizable amine and carboxylic acid groups.[1] The reaction rate is minimized within a specific pH range where the nucleophilicity of the amine is sufficiently low and the electrophilicity of the carbonyl group is not overly enhanced.
-
Temperature: Like most chemical reactions, the rate of cyclization increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Thermal degradation is a known instability for related NSAIDs.[7][8][9]
-
Time: Degradation is a time-dependent process. The longer a solution is stored, especially under suboptimal conditions, the greater the extent of lactam formation will be.
Section 2: Troubleshooting Guide for Solution Instability
This guide provides solutions to common issues encountered during the handling of Amfenac sodium solutions.
Issue: My freshly prepared Amfenac solution is rapidly changing color to a yellow or reddish hue.
-
Underlying Cause: A visible color change is a strong indicator of chemical degradation, specifically the formation of the 7-benzoyl-2-oxindole lactam impurity.[1] This suggests that one or more environmental factors are accelerating the intramolecular cyclization reaction.
-
Troubleshooting & Corrective Actions:
-
Verify pH: Immediately measure the pH of your solution. The optimal pH range to minimize degradation is typically between 5.0 and 8.0.[1] Unbuffered solutions or the use of inappropriate solvents can lead to significant pH shifts that accelerate the reaction.
-
Review Preparation Temperature: Ensure that the temperature during dissolution did not exceed 40°C.[1] Excessive heat, even for a short period, can significantly increase the rate of degradation.
-
Implement Buffering: Prepare your solution using a suitable buffer system, such as a phosphate or borate buffer, to maintain a stable pH within the optimal range.[1]
-
Prepare Fresh: Discard the discolored solution. Prepare a new solution following the validated protocol (see Section 3) for preparing a stabilized stock solution.
-
Issue: A new, unidentified peak is appearing in my HPLC/UPLC chromatogram over time.
-
Underlying Cause: In a stability study of Amfenac, a new peak that grows over time is very likely the 7-benzoyl-2-oxindole degradant. A validated, stability-indicating analytical method is designed to separate the parent drug from such impurities.[10][11]
-
Troubleshooting & Corrective Actions:
-
Peak Identification: To confirm the identity of the new peak, perform a forced degradation study. Intentionally degrade a sample of Amfenac sodium under acidic, basic, and thermal stress. The peak that significantly increases under these conditions is your degradant of interest. Analysis by mass spectrometry (LC-MS) can provide definitive structural confirmation.
-
Review Storage Conditions:
-
Temperature: Are your samples being stored at the recommended temperature (e.g., refrigerated at 2-8°C)? Room temperature storage can accelerate degradation.[12]
-
Light Exposure: Amfenac sodium can be sensitive to light.[1] Ensure solutions are stored in amber vials or otherwise protected from light to prevent potential photodegradation.
-
pH Stability: Re-verify the pH of the stored samples to ensure the buffer has maintained its capacity.
-
-
Formulation Optimization: If instability persists even under ideal storage conditions, consider adding stabilizing excipients to your formulation. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the Amfenac molecule, sterically hindering the intramolecular reaction and improving stability.[1]
-
Issue: I am struggling to achieve the desired concentration due to Amfenac's low water solubility.
-
Underlying Cause: Amfenac sodium has a limited aqueous solubility of approximately 1.2 mg/mL at 25°C.[1] Attempting to create highly concentrated solutions in water alone will be unsuccessful and may promote precipitation.
-
Troubleshooting & Corrective Actions:
-
Incorporate Solubilizing Agents: The use of excipients is essential to enhance solubility.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) are effective at increasing solubility in ophthalmic and other aqueous formulations.[1]
-
Cyclodextrins: HP-β-CD is highly effective at forming inclusion complexes with poorly soluble drugs, significantly increasing their apparent water solubility.[1]
-
-
Co-solvents: While less common for final formulations, organic co-solvents like DMSO or Ethanol can be used for preparing highly concentrated stock solutions for in vitro assays, but their final concentration in the assay medium must be controlled. Amfenac has good solubility in DMSO.[13]
-
Gentle Warming: As a last resort during initial dissolution, gentle warming up to 40°C can be applied, but this must be done cautiously and for a minimal duration to avoid accelerating degradation.[1]
-
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step procedures for key laboratory operations.
Protocol 1: Preparation of a Stabilized Amfenac Sodium Aqueous Solution
This protocol describes the preparation of a buffered aqueous solution of Amfenac sodium with enhanced stability for use in research applications.
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
-
Excipient Addition (Optional): If required for solubility and stability enhancement, dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the buffer solution to a final concentration of 2-5% (w/v). Stir until fully dissolved.
-
Dissolution of Amfenac Sodium: While stirring the buffered solution, slowly add the Amfenac sodium powder to reach the desired final concentration.
-
Temperature Control: If dissolution is slow, the solution may be gently warmed on a stir plate to a maximum of 40°C. Monitor the temperature closely with a thermometer. Do not exceed this temperature.
-
Final pH Check: Once the Amfenac sodium is fully dissolved, allow the solution to cool to room temperature. Check the pH and adjust back to 7.0 if necessary.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter (e.g., PVDF or PES) into a sterile, light-protecting (amber) container.
-
Storage: Store the solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[13]
Protocol 2: Stability-Indicating UPLC Method for Amfenac and its Lactam Degradant
This method provides a framework for the analytical separation and quantification of Amfenac sodium from its primary cyclized degradant.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium formate, pH adjusted to 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 95% A, 5% B
-
1.0-5.0 min: Linear gradient to 5% A, 95% B
-
5.0-6.0 min: Hold at 5% A, 95% B
-
6.0-6.5 min: Return to 95% A, 5% B
-
6.5-8.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Expected Retention Times: Amfenac will have a specific retention time, while the more non-polar lactam degradant (7-benzoyl-2-oxindole) will typically have a longer retention time under these reverse-phase conditions. The exact times should be confirmed with reference standards.
Section 4: Data & Visualization
Data Tables
Table 1: Physicochemical Properties of Amfenac Sodium [1]
| Property | Value/Information |
| IUPAC Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate |
| Molecular Formula | C₁₅H₁₂NNaO₃·H₂O |
| Molecular Weight | 295.27 g/mol |
| Appearance | Yellow powder |
| Water Solubility | 1.2 mg/mL at 25°C |
| Key Stability Concern | Prone to intramolecular cyclization (lactamization) |
Table 2: Recommended Formulation Components for Enhanced Stability [1]
| Component Class | Example(s) | Function & Rationale |
| Buffer System | Phosphate, Borate | Maintains pH in the optimal stability range (e.g., 5.0-8.0). |
| Solubilizing Agents | Polysorbate 80, HP-β-CD | Increases aqueous solubility to achieve desired concentration. |
| Stabilizing Agents | HP-β-CD | Encapsulates the drug molecule, sterically hindering the amine and acid groups from reacting. |
| Antioxidants | Sodium sulfite, EDTA | Mitigates potential oxidative degradation pathways, which can occur alongside cyclization. |
Visual Diagrams
Caption: Intramolecular cyclization of Amfenac to its lactam degradant.
Caption: Troubleshooting workflow for Amfenac sodium solution instability.
References
-
Jung, J. C., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances. Available at: [Link]
-
Pawar, P., et al. (2018). Solubility Enhancement of Aceclofenac by Hot Melt Solid Dispersion Technique. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Rehman, A., et al. (2020). Development and in vitro Evaluation of Gastro-protective Aceclofenac-loaded Self-emulsifying Drug Delivery System. Dove Medical Press. Available at: [Link]
-
Obaidat, R., et al. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Stepwise Use of Additives for Improved Control over Formation and Stability of Mefenamic Acid Nanocrystals Produced by Antisolvent Precipitation. Retrieved from [Link]
- Google Patents. (n.d.). JPS58201726A - Preparation of stable pharmaceutical.
-
RSC Publishing. (n.d.). pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. Retrieved from [Link]
-
IJISET. (n.d.). Studying the Assay and the effect of temperature and Sun light on the stability of Mefanamic acid Tablets. Retrieved from [Link]
-
PubMed. (n.d.). QSAR and conformational analysis of the antiinflammatory agent amfenac and analogues. Retrieved from [Link]
-
Kern, T. S., et al. (2007). The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Canadian Journal of Hospital Pharmacy. (n.d.). Stability of Diclofenac Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles. Retrieved from [Link]
-
ResearchGate. (n.d.). pH effect and kinetics of diclofenac sodium (DCF) adsorption in solution using activated carbon from the tucuma (Astrocaryum aculeatum) endocarp. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on diclofenac sodium degradation. Retrieved from [Link]
-
PubMed. (n.d.). Structure-based efforts to optimize a non-β-lactam inhibitor of AmpC β-lactamase. Retrieved from [Link]
-
Brieflands. (n.d.). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Retrieved from [Link]
-
PubMed. (n.d.). Thermal behaviour of diclofenac sodium: decomposition and melting characteristics. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Amfenac Sodium. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Thermal Behaviour of Diclofenac Sodium: Decomposition and Melting Characteristics. Retrieved from [Link]
-
PubMed Central. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Retrieved from [Link]
-
PubMed. (n.d.). Analgesic action of amfenac Na, a non-steroidal anti-inflammatory agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Six‐Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs. Retrieved from [Link]
-
International Journal of Modern Pharmaceutical Research. (n.d.). PDF. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancement of the dissolution profile of diclofenac sodium using ionic liquid-based formulations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. QSAR and conformational analysis of the antiinflammatory agent amfenac and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JPS58201726A - Preparation of stable pharmaceutical - Google Patents [patents.google.com]
- 4. Structure-based efforts to optimize a non-β-lactam inhibitor of AmpC β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal behaviour of diclofenac sodium: decomposition and melting characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. ijiset.com [ijiset.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Amfenac Sodium Solubility Optimization
Executive Summary
Amfenac Sodium (the active metabolite of Nepafenac) presents a unique solubility profile compared to its prodrug. While the sodium salt form is inherently more soluble in water (~59 mg/mL) than the amide prodrug, it is highly susceptible to the Common Ion Effect and pH-dependent protonation .
This guide addresses the specific physicochemical hurdles researchers face when transitioning Amfenac Sodium from a raw powder into a stable, isotonic ophthalmic solution.
Module 1: The Solubility Paradox (Troubleshooting)
User Issue: "My Amfenac Sodium dissolves perfectly in pure water, but precipitates immediately when I add saline (PBS) or adjust the pH."
Root Cause Analysis
This is a classic manifestation of two competing forces:
-
The Common Ion Effect: Amfenac Sodium (
) dissociates in water. If you introduce Sodium Chloride ( ) before the drug is fully stabilized, the massive influx of ions pushes the equilibrium back toward the undissociated solid salt form to satisfy the solubility product constant ( ). -
pKa Proximity: The pKa of the carboxylic acid group in Amfenac is approximately 4.2–4.5 . If your buffer pH drops below 5.5, a significant portion of the drug converts to the free acid form (
), which has negligible water solubility.
The Solution: Order of Addition
You must follow a strict "Dissolve First, Tonify Last" protocol.
Correct Workflow:
-
Dissolve Amfenac Sodium in pure water (approx. 80% of final volume).
-
Add solubilizers (Cyclodextrins/Surfactants) at this stage.
-
Adjust pH to 7.4 (ensure ionization).
-
Last Step: Add tonicity agents (Mannitol is preferred over NaCl to avoid sodium ion saturation).
Module 2: Advanced Solubilization Strategies
For concentrations exceeding 0.1% (1 mg/mL) or for sustained stability, simple pH adjustment is insufficient. You must employ complexation.
Strategy A: Cyclodextrin Complexation (The Gold Standard)
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the preferred excipient for NSAID eye drops. It forms a "host-guest" inclusion complex, shielding the hydrophobic phenylacetic acid tail of Amfenac from the aqueous environment while the hydrophilic outer shell ensures solubility.
-
Why HP-β-CD? Unlike
-CD (too small) or parent -CD (nephrotoxic/low solubility), HP-β-CD is amorphous, highly soluble, and well-tolerated by the corneal epithelium.
Strategy B: Ternary Systems (Polymer Boosting)
Adding a hydrophilic polymer (HPMC, PVP, or PVA) can reduce the amount of Cyclodextrin required by up to 50%. The polymer forms a bridge or "co-complex," stabilizing the CD-Drug aggregate and preventing precipitation.
Data Comparison: Solubility Limits
| Solvent System | Solubility Limit (approx.) | Stability Risk |
| Pure Water | ~59 mg/mL | High (Hypotonic, pH drift) |
| PBS (pH 7.2) | ~5 mg/mL | Moderate (Common Ion precip.) |
| Water + 5% HP-β-CD | >15 mg/mL | Low (Stable Complex) |
| Water + 5% HP-β-CD + 0.1% PVP | >20 mg/mL | Very Low (Synergistic) |
Module 3: Visualization & Logic
Diagram 1: The Solubility Decision Tree
Use this logic flow to determine the cause of precipitation in your formulation.
Caption: Diagnostic logic for identifying the physicochemical cause of Amfenac precipitation.
Diagram 2: Ternary Complex Formation
Visualizing how polymers stabilize the Cyclodextrin-Amfenac complex.
Caption: Mechanism of ternary complexation where polymers stabilize the drug-CD interaction.
Module 4: Experimental Protocols
Protocol A: Phase Solubility Study (Determining CD Requirements)
Use this protocol to calculate exactly how much Cyclodextrin is needed for your target drug concentration.
-
Preparation: Prepare 5 mL aqueous solutions containing increasing concentrations of HP-β-CD (0%, 2.5%, 5%, 7.5%, 10% w/v).
-
Saturation: Add excess Amfenac Sodium (approx. 50 mg) to each vial.
-
Equilibration: Vortex for 2 minutes, then shake at 25°C for 48 hours (protect from light).
-
Filtration: Filter samples through a 0.45 µm PVDF membrane (Do not use Nylon; it binds NSAIDs).
-
Analysis: Dilute filtrate and analyze via HPLC (UV detection at 238 nm).
-
Plot: Graph [Dissolved Drug] vs. [CD Concentration]. The slope indicates the complexation efficiency (
).
Protocol B: Formulation of 0.1% Amfenac Sodium Eye Drop (Preservative-Free)
| Component | Concentration | Function |
| Amfenac Sodium | 0.1% (1 mg/mL) | Active Ingredient |
| HP-β-CD | 2.0% - 5.0% | Solubilizer |
| Sodium Hyaluronate | 0.1% | Viscosity/Mucoadhesion |
| Mannitol | ~4.0% | Tonicity Agent (Non-ionic) |
| Tromethamine/HCl | q.s. to pH 7.4 | Buffer |
| Water for Injection | q.s. | Solvent |
Step-by-Step Mixing:
-
Phase 1: Dissolve HP-β-CD in 70% of the water volume.
-
Phase 2: Add Amfenac Sodium to Phase 1. Stir until clear.
-
Phase 3: Slowly add Sodium Hyaluronate (pre-hydrated).
-
Phase 4: Add Mannitol.
-
Phase 5: Check pH. Adjust carefully with Tromethamine (base) or HCl (acid) to 7.4.
-
Sterilization: Filter through a 0.22 µm PES filter.
FAQ: Troubleshooting
Q: Can I use Benzalkonium Chloride (BAK) as a preservative? A: Yes, but proceed with caution. BAK is cationic. Amfenac is anionic at physiological pH. There is a risk of ion-pair precipitation. If you must use BAK, include a non-ionic surfactant like Polysorbate 80 (0.1%) to prevent this interaction.
Q: Why do I see a color change to yellow over time? A: Amfenac contains an amine group and is susceptible to oxidation and hydrolysis (amide degradation if using Nepafenac, but Amfenac itself is the hydrolysis product). Yellowing indicates oxidation. Ensure you use EDTA (0.05%) as a chelating agent to sequester metal ions that catalyze oxidation, and store in opaque containers.
Q: Why not just use Nepafenac? A: Nepafenac is a suspension because it is a neutral amide with poor solubility. Amfenac Sodium allows for a clear solution , which offers better optical clarity for the patient and potentially faster onset of action, but it requires the strict formulation controls detailed above to remain soluble.
References
-
Cayman Chemical. (2023). Amfenac (sodium salt hydrate) Product Information & Solubility Data. Link
-
Selleck Chemicals. (2023). Amfenac Sodium Monohydrate Solubility & Stability Profile. Link
- Jansook, P., et al. (2010). "Cyclodextrins in explanation of the solubilization of NSAIDs." Journal of Drug Delivery Science and Technology. (Contextual grounding on CD-NSAID interactions).
- Shelley, H., et al. (2018). "Improvement of the aqueous solubility of nepafenac by complexation with hydroxypropyl-β-cyclodextrin." Journal of Pharmaceutical Sciences. (Demonstrates the RAMEB/HP-β-CD efficacy for this drug class).
-
PubChem. (2023). Bromfenac Sodium Compound Summary (Structural Analog Analysis). Link
Troubleshooting Amfenac sodium precipitation in phosphate buffer
Technical Support Center: Amfenac Sodium Formulation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during formulation development: the precipitation of Amfenac sodium in phosphate buffer systems. Our goal is to move beyond simple procedural steps and explain the underlying physicochemical principles, empowering you to troubleshoot effectively and develop robust, stable formulations.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've observed a precipitate after dissolving Amfenac sodium in my phosphate buffer. What is the primary cause?
A1: The most common cause of Amfenac sodium precipitation in phosphate buffer is a pH shift that favors the formation of the less soluble free acid form of Amfenac.
Amfenac is a weak acidic non-steroidal anti-inflammatory drug (NSAID)[1]. Like most NSAIDs, its solubility in aqueous solutions is highly dependent on the pH of the medium[2][3].
-
The Chemistry of Solubility: Amfenac sodium, the salt form, is relatively soluble in water. However, in solution, it exists in an equilibrium between its ionized (salt) form and its non-ionized (free acid) form. The pKa of Amfenac's carboxylic acid group is approximately 4.2-4.5[4][5].
-
The Role of pH:
-
When the solution's pH is significantly above the pKa, the equilibrium shifts towards the deprotonated, ionized (anionic) form, which is highly soluble.
-
When the solution's pH approaches or drops below the pKa, the equilibrium shifts towards the protonated, non-ionized free acid form. This form is substantially less water-soluble and will precipitate out of the solution once its solubility limit is exceeded[2][4].
-
Phosphate buffers are commonly used in ophthalmic preparations, but improper preparation or pH selection can inadvertently lower the pH into a range that triggers this precipitation[6][7].
Q2: How can I confirm that the pH of my buffer is the root cause of the precipitation?
A2: A systematic pH-solubility profile experiment is the definitive way to diagnose this issue. This involves preparing a series of buffers at different pH values and observing the solubility of Amfenac sodium in each.
Objective: To determine the pH at which Amfenac sodium begins to precipitate in a phosphate buffer system at a target concentration.
Materials:
-
Amfenac Sodium powder
-
Sodium Phosphate Monobasic (NaH₂PO₄) and Sodium Phosphate Dibasic (Na₂HPO₄)
-
Purified, deionized water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) (e.g., 0.1 N) for fine pH adjustments
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bars
-
0.22 µm syringe filters
Procedure:
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer stock solution. A common method is to mix stock solutions of NaH₂PO₄ and Na₂HPO₄ to achieve a pH near the desired range (e.g., pH 5.8 to 8.0).
-
pH Series Generation: Create a series of buffers with varying pH values (e.g., 6.0, 6.5, 6.8, 7.0, 7.2, 7.4, 8.0). Use HCl or NaOH to precisely adjust the pH of each buffer solution.
-
Drug Addition: For each pH point, accurately weigh and add Amfenac sodium to a final target concentration (e.g., 0.1% w/v).
-
Equilibration: Stir each solution at a controlled room temperature for a set period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Observation & Analysis:
-
Visual Inspection: Check for any visible precipitate or cloudiness.
-
(Optional) Quantitative Analysis: Filter each sample through a 0.22 µm filter to remove any precipitate. Analyze the concentration of the dissolved Amfenac in the filtrate using a validated HPLC-UV method.
-
Data Interpretation: Summarize your findings in a table. The pH at which you first observe a precipitate (or a significant drop in the measured concentration) is the critical pH threshold for your specific concentration and buffer system.
| pH of 0.1 M Phosphate Buffer | Target Amfenac Sodium Conc. (mg/mL) | Visual Observation |
| 6.0 | 1.0 | Heavy Precipitate |
| 6.5 | 1.0 | Moderate Precipitate |
| 6.8 | 1.0 | Slight Haze |
| 7.0 | 1.0 | Clear Solution |
| 7.2 | 1.0 | Clear Solution |
| 7.4 | 1.0 | Clear Solution |
| 8.0 | 1.0 | Clear Solution |
Table 1: Example data from a pH-solubility profiling experiment.
Q3: My pH is well above the pKa, but I'm still seeing precipitation. What other factors could be at play?
A3: If the pH is confirmed to be in a safe range (typically > 7.0), consider these other critical factors: buffer concentration, temperature, and the presence of other excipients.
1. Buffer Concentration (Ionic Strength): While counterintuitive, excessively high concentrations of buffer salts can sometimes reduce the solubility of a drug through the "salting-out" effect. High concentrations of ions in the solution can reduce the amount of available water molecules to hydrate and dissolve the drug molecules.
2. Temperature: Amfenac sodium's solubility, like that of many compounds, is temperature-dependent. If you are preparing your solution at an elevated temperature to aid dissolution and then storing it at a lower temperature (e.g., refrigeration), you might be observing temperature-induced precipitation as the solubility limit decreases at the colder temperature[4].
3. Common Ion Effect: Since you are dissolving Amfenac sodium in a sodium phosphate buffer, very high concentrations of sodium ions from the buffer could slightly suppress the dissolution of the drug salt. While typically a minor factor compared to pH, it can be relevant in highly concentrated formulations.
4. Interaction with Other Excipients: Cationic preservatives (e.g., Benzalkonium chloride) or other excipients can potentially interact with the anionic Amfenac molecule, forming a less soluble ion pair. This is a known issue for acidic NSAIDs in ophthalmic formulations[8].
The following diagram outlines a logical workflow for diagnosing the cause of precipitation.
A troubleshooting workflow for Amfenac precipitation.
Q4: What is the best buffer system and pH range for formulating Amfenac sodium?
A4: For Amfenac sodium, a phosphate or borate buffer system maintaining a pH between 7.2 and 8.0 is generally recommended to ensure the drug remains in its soluble, ionized form[6][9].
-
Phosphate Buffers: These are effective due to their buffering capacity around pH 7.2, which aligns with the physiological pH of tears and keeps Amfenac soluble[10][11]. The pKa₂ of phosphoric acid is approximately 7.21, making it an excellent choice for this pH range[11][12].
-
Borate Buffers: Borate buffers are another common choice for ophthalmic formulations, often used to maintain a slightly more alkaline pH (around 8.0-8.5), which provides an even greater safety margin against pH-related precipitation[9].
The stability of your formulation is a direct result of managing the chemical equilibria of both the drug and the buffer.
Equilibria governing Amfenac sodium stability in phosphate buffer.
To prevent precipitation, the buffer's job is to absorb any stray H⁺ ions, keeping the Amfenac equilibrium shifted far to the right (the soluble anion form).
Q5: If pH adjustment isn't enough, what other formulation strategies can I employ to increase solubility and prevent precipitation?
A5: If you are constrained by pH or need to achieve a higher concentration, several advanced formulation strategies can be used.
1. Addition of Solubilizing Agents:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Tyloxapol can form micelles that encapsulate the drug, increasing its apparent solubility. These are commonly used in ophthalmic formulations[6][7][9].
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with Amfenac, shielding the less soluble parts of the molecule from the aqueous environment and significantly enhancing solubility[8][13].
2. Use of Co-solvents: Small amounts of co-solvents like propylene glycol or PEG 300/400 can be used to increase the solubility of the drug. However, their concentration must be carefully controlled to avoid eye irritation.
3. Prodrug Approach: Amfenac itself is the active metabolite of the prodrug Nepafenac. Nepafenac was specifically designed as an amide prodrug to improve corneal penetration; this chemical modification also impacts solubility characteristics[7][13][14]. While synthesizing a new prodrug is a drug discovery effort, it's a fundamental strategy used to overcome these issues.
Objective: To evaluate the effectiveness of different solubilizing agents on a problematic Amfenac sodium formulation.
Procedure:
-
Prepare your baseline Amfenac sodium formulation in phosphate buffer (at a pH where you previously observed precipitation or haze).
-
Create several parallel formulations, each containing a different solubilizing agent (e.g., 0.1% Polysorbate 80, 1% HP-β-CD, 0.5% Tyloxapol).
-
Ensure all other components and concentrations remain constant.
-
Stir all formulations to equilibrate as described in Protocol 1.
-
Visually inspect each sample for clarity against a light and dark background.
-
Store the clear solutions under intended storage conditions (e.g., 4°C and 25°C) and observe for any precipitation over time (e.g., 24h, 48h, 1 week). This will identify the most effective stabilizing system.
References
-
Patil, S. B., et al. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Journal of the Serbian Chemical Society. Available at: [Link]
-
Fliszar, K. A., et al. (2018). A predominant effect is that solubility increases (therefore dose/solubility volume decreases) with increasing pH. ResearchGate. Available at: [Link]
-
PubChem. Amfenac Sodium. National Center for Biotechnology Information. Available at: [Link]
-
Jain, S., et al. (2012). Solubility of aceclofenac in polyamidoamine dendrimer solutions. Avicenna Journal of Phytomedicine. Available at: [Link]
-
Gaynes, B. I., & Onyekwuluje, A. (2008). Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension. Clinical Ophthalmology. Available at: [Link]
-
RxList. (2021). How Do Ophthalmic NSAIDs Work?. RxList. Available at: [Link]
-
Pignatello, R., et al. (2021). Synergic Effect of Methyl-β-Cyclodextrin and Hydrophilic Polymers on Nepafenac Solubilization: Development of a 0.3% Ophthalmic Solution. Pharmaceutics. Available at: [Link]
-
Wikipedia. Amfenac. Wikipedia. Available at: [Link]
-
Kymionis, G. D., et al. (2005). Topical Ocular Delivery of NSAIDs. The Ocular Surface. Available at: [Link]
-
ResearchGate. (2021). Apparent drug solubility, zeta potential, and pH of nepafenac eye drop formulations. ResearchGate. Available at: [Link]
-
Gamache, D. A., et al. (2005). The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. Investigative Ophthalmology & Visual Science. Available at: [Link]
- U.S. Patent and Trademark Office. (2007). Bromfenac ophthalmic formulations and methods of use. Google Patents.
-
Stanford University. Phosphate Buffer Issues. Stanford University. Available at: [Link]
-
ResearchGate. (2008). Topical ophthalmic NSAIDs: A discussion with focus on nepafenac ophthalmic suspension. ResearchGate. Available at: [Link]
-
PubChem. Mefenamic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Lallemand, F., et al. (2017). Recent Advances in the Design of Topical Ophthalmic Delivery Systems in the Treatment of Ocular Surface Inflammation and Their Biopharmaceutical Evaluation. Pharmaceutics. Available at: [Link]
-
Colin, J. (2007). Emerging guidelines for use of NSAID therapy to optimize cataract surgery patient care. Current Medical Research and Opinion. Available at: [Link]
-
Ramachandran, V., & Sudharsan, M. (2023). Formulation And Evaluation of Controlled Release Bromfenac Sodium Ocular Insert. European Journal of Pharmaceutical and Pharmacological Sciences. Available at: [Link]
-
Cury, J. Buffer Calculator. Available at: [Link]
-
ThoughtCo. (2020). How to Make a Phosphate Buffer Solution. ThoughtCo. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Solubility of aceclofenac in polyamidoamine dendrimer solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Topical Ocular Delivery of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20070287749A1 - Bromfenac ophthalmic formulations and methods of use - Google Patents [patents.google.com]
- 10. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. Phosphate Buffer Issues [chem.fsu.edu]
- 12. Buffer Calculator [egr.msu.edu]
- 13. Synergic Effect of Methyl-β-Cyclodextrin and Hydrophilic Polymers on Nepafenac Solubilization: Development of a 0.3% Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Amfenac Sodium Salt Stability Guide
Executive Summary & Technical Context[1][2][3][4][5]
Amfenac sodium (monohydrate) is a potent non-steroidal anti-inflammatory drug (NSAID) and a dual COX-1/COX-2 inhibitor.[1] While highly effective in inhibiting prostaglandin synthesis, its chemical structure—specifically the 2-amino-phenylacetate moiety—renders it thermodynamically unstable under photon stress and oxidative conditions.
The Core Issue: Amfenac sodium is not merely "light-sensitive"; it undergoes a specific, rapid intramolecular cyclization (lactamization) when exposed to light or heat, converting the active drug into 7-benzoyl-2-oxindole . This degradation product is pharmacologically distinct and represents a critical purity risk in assay development.
This guide provides the mechanistic understanding and strict protocols required to maintain the integrity of Amfenac sodium during storage, handling, and experimental workflows.
Mechanism of Instability
To troubleshoot effectively, one must understand the chemistry of failure. Amfenac sodium degradation is primarily driven by two pathways:
-
Photo-Induced Lactamization (Major Pathway): Under UV-VIS irradiation, the amino group attacks the carbonyl carbon of the acetic acid side chain. This dehydration reaction forms a stable lactam ring (7-benzoyl-2-oxindole). This is often accompanied by a bathochromic shift, resulting in a visible color change from pale yellow to reddish-orange .
-
Photo-Oxidative Decarboxylation (Secondary Pathway): Similar to Diclofenac, high-energy UV exposure can induce homolytic bond cleavage, leading to decarboxylation and the formation of radical species that polymerize or react with solvent molecules.
Visualization: Degradation Pathway
The following diagram illustrates the primary failure mode (Lactamization) and secondary oxidative risks.[2]
Caption: Primary degradation pathway of Amfenac Sodium showing the conversion to 7-benzoyl-2-oxindole upon light exposure.
Troubleshooting Guide & FAQs
This section addresses specific scenarios encountered by researchers.
Q1: My stock solution turned from light yellow to an orange/reddish hue. Is it still usable?
Status: Critical Failure.
-
Diagnosis: The color shift is the hallmark of lactam formation (7-benzoyl-2-oxindole).
-
Impact: The concentration of active Amfenac has decreased, and the presence of the lactam impurity may interfere with COX inhibition assays or induce off-target cytotoxicity.
-
Action: Discard the solution immediately. Do not attempt to filter or repurpose.
Q2: I observed a loss of potency in my IC50 assay. Could light exposure be the cause?
Status: High Probability.
-
Mechanism: If the compound degraded into the lactam, the lactam typically lacks the specific binding affinity for the COX active site compared to the open-ring Amfenac.
-
Verification: Run a "System Suitability" check. Inject the stock solution into an HPLC/LC-MS. Look for a new peak eluting after Amfenac (active) or with a mass corresponding to the dehydrated product (M-18 for water loss, though in salt form calculations differ).
-
Reference Data: Amfenac Sodium MW: ~295.27 Da.[2][3][4][5] Look for impurity peaks that deviate from the standard retention time.
Q3: Can I use standard clear Eppendorf tubes for short-term aliquoting?
Status: Not Recommended.
-
Reasoning: Standard laboratory lighting (fluorescent/LED) emits enough energy in the blue/UV spectrum to initiate cyclization within hours.
-
Protocol: Always use amber microcentrifuge tubes. If unavailable, wrap clear tubes entirely in aluminum foil before adding the compound.
Physicochemical & Stability Data Summary
Use these parameters to validate your material and experimental setup.
| Parameter | Specification | Notes |
| CAS Number | 61618-27-7 | Monohydrate form |
| Molecular Weight | 295.27 g/mol | |
| Appearance | Light yellow to yellow solid | Red/Orange indicates degradation |
| Solubility (Water) | ~50 mg/mL | Ultrasonic treatment may be required |
| Solubility (DMSO) | ~150 mg/mL | Hygroscopic; use anhydrous DMSO |
| Storage (Solid) | -20°C (3 years) | Protect from light and moisture |
| Storage (Solution) | -80°C (6 months) | Single-use aliquots only |
| Light Sensitivity | High | Susceptible to photolytic lactamization |
Experimental Protocols
Protocol A: Safe Handling Workflow (The "Dark Chain")
To ensure reproducibility, you must maintain a "Dark Chain" of custody for the compound.
Caption: The "Dark Chain" workflow to minimize environmental stress during Amfenac Sodium preparation.
Step-by-Step Methodology:
-
Equilibration: Remove the vial from -20°C storage and allow it to reach room temperature inside a desiccator before opening. This prevents moisture condensation, which accelerates hydrolysis.
-
Lighting: Dim laboratory lights or work under yellow light (sodium lamp) if available. If not, work quickly and keep the vial wrapped in foil.
-
Solvent Selection:
-
For in vitro assays: Use anhydrous DMSO .[5] Moisture in DMSO lowers solubility and promotes instability.
-
For in vivo (aqueous): Dissolve in deoxygenated (nitrogen-purged) water or PBS immediately before use.
-
-
Dissolution: Vortex gently. If sonication is required, use short bursts to avoid heating the solution, as heat acts synergistically with light to degrade the compound.
Protocol B: Photostability Validation Check
If you suspect your lighting conditions are affecting results, run this simple validation:
-
Prepare: Two identical 10 mM stock solutions in clear glass vials.
-
Expose: Wrap one vial in foil (Control). Leave the other exposed to ambient lab light (Test) for 4 hours.
-
Analyze:
-
Visual: Check for color darkening in the Test vial.
-
Analytical: Dilute both to 50 µM and run a UV-VIS scan (200–400 nm).
-
Criteria: If the Test sample shows a >5% absorbance shift or a new peak compared to the Control, your lab lighting is too aggressive.
-
References
-
PubChem. (n.d.). Amfenac Sodium - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2005). Scientific Discussion: Nevanac (Nepafenac/Amfenac). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Amfenac Sodium Incubation Time in Cyclooxygenase (COX) Enzyme Assays
Welcome to the technical support guide for optimizing the incubation time of Amfenac sodium in your enzyme assays. As a potent, non-steroidal anti-inflammatory drug (NSAID), Amfenac sodium's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] Accurate determination of its inhibitory potency (e.g., IC50 values) is critically dependent on an optimized assay protocol. This guide provides in-depth, field-proven insights and step-by-step instructions to ensure your experimental results are both accurate and reproducible.
The Critical Role of Incubation Time in Amfenac Sodium Assays
Amfenac sodium, like many other NSAIDs, can exhibit time-dependent inhibition of its target enzymes.[3][4][5] This means the initial binding event between the inhibitor and the enzyme is followed by a conformational change, leading to a more stable, tightly bound complex. Consequently, the inhibitory effect of Amfenac sodium can increase over time. Therefore, a pre-incubation of the enzyme with Amfenac sodium, prior to the addition of the substrate (arachidonic acid), is often necessary to reach equilibrium and observe the maximum inhibitory effect.[6][7]
Failing to optimize this incubation time can lead to an underestimation of the compound's potency, resulting in erroneously high IC50 values. Conversely, excessively long incubation times can lead to enzyme denaturation and loss of activity, also skewing the results.[8] This guide will walk you through the process of empirically determining the optimal pre-incubation time for your specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with Amfenac sodium in COX enzyme assays.
Q1: Why is a pre-incubation step with Amfenac sodium and the COX enzyme necessary before adding the substrate?
A1: The necessity of a pre-incubation step stems from the potential for time-dependent inhibition.[3][4] For many NSAIDs, the initial interaction with the COX enzyme is a rapid binding event, which is then followed by a slower, time-dependent step that leads to a more potent inhibitory complex.[9] Pre-incubating Amfenac sodium with the enzyme allows this two-step process to reach equilibrium, ensuring that the measured inhibition reflects the true potency of the compound. Without this step, you might only be observing the initial, weaker binding, thus underestimating the inhibitory effect.
Q2: What are the consequences of an incubation time that is too short or too long?
A2:
-
Too Short: If the pre-incubation time is insufficient, the enzyme-inhibitor complex will not have reached equilibrium. This will result in an underestimation of Amfenac sodium's potency, leading to an artificially high IC50 value.
-
Too Long: Enzymes are sensitive biological molecules and can lose activity over extended periods, even under optimal buffer and temperature conditions.[8] An excessively long incubation time can lead to a decrease in the overall enzyme activity in all samples, including your controls. This can increase the variability of your assay and potentially mask the true inhibitory effect of the compound.
Q3: How will I know when I have identified the optimal pre-incubation time?
A3: You have identified the optimal pre-incubation time when you observe a stable level of inhibition over a range of time points. You will typically see the percentage of inhibition increase with time initially and then plateau. The optimal pre-incubation time is the point at which this plateau is reached, indicating that the enzyme-inhibitor binding has reached equilibrium.
Q4: Can the optimal incubation time vary between COX-1 and COX-2?
A4: Yes, it is possible. The kinetics of inhibitor binding can differ between the two isoforms.[9] Therefore, it is best practice to determine the optimal incubation time for both COX-1 and COX-2 independently if you are assessing the selectivity of Amfenac sodium.
Q5: My IC50 values for Amfenac sodium are inconsistent between experiments. Could incubation time be the culprit?
A5: Inconsistent incubation times are a very common source of variability in enzyme inhibition assays.[7][10] Even small variations in the pre-incubation period, especially if it is on the steep part of the time-inhibition curve, can lead to significant differences in measured IC50 values. Standardizing the optimal pre-incubation time across all experiments is crucial for reproducibility.
Experimental Protocol: Determining the Optimal Pre-Incubation Time
This protocol describes a time-course experiment to determine the optimal pre-incubation time for Amfenac sodium with either COX-1 or COX-2.
Objective: To identify the minimum pre-incubation time required to achieve maximal and stable inhibition of COX activity by Amfenac sodium.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Amfenac sodium
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)[6]
-
Reaction termination solution (e.g., 2 M HCl)[6]
-
Detection system (e.g., ELISA for PGE2, fluorescent probe)
Experimental Workflow Diagram
Caption: Workflow for determining optimal pre-incubation time.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of Amfenac sodium in a suitable solvent (e.g., DMSO).
-
Dilute the Amfenac sodium stock solution in assay buffer to a working concentration that is expected to give approximately 80-90% inhibition. This concentration can be estimated from literature values or preliminary experiments.
-
Prepare the COX enzyme, arachidonic acid, and all other reagents as recommended by the enzyme supplier or a validated protocol.
-
-
Set Up the Experiment:
-
For each pre-incubation time point (e.g., 0, 2, 5, 10, 15, 20, 30 minutes), prepare triplicate reactions for the following conditions:
-
100% Activity Control: Enzyme + Assay Buffer + Vehicle (e.g., DMSO)
-
Inhibitor Sample: Enzyme + Assay Buffer + Amfenac Sodium
-
Background Control: Assay Buffer + Vehicle (no enzyme)
-
-
Add the enzyme, assay buffer, cofactors, and either Amfenac sodium or vehicle to the appropriate wells of a microplate or reaction tubes.
-
-
Pre-incubation:
-
Initiate and Run the Enzymatic Reaction:
-
At the end of each pre-incubation period, initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to all wells simultaneously.
-
Allow the reaction to proceed for a short, fixed period during which product formation is linear (e.g., 2 minutes).[6] This reaction time should be kept constant for all samples.
-
-
Terminate the Reaction:
-
Stop the reaction by adding the termination solution.
-
-
Detection and Data Analysis:
-
Measure the amount of product formed using your chosen detection method.
-
Calculate the percentage of inhibition for each time point using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background))
-
Plot the mean % Inhibition versus the pre-incubation time.
-
The optimal pre-incubation time is the point at which the curve plateaus, indicating that maximum inhibition has been reached.
-
Data Interpretation
The data from your time-course experiment should allow you to visualize the time-dependent nature of Amfenac sodium's inhibition.
Table 1: Example Data for Determining Optimal Pre-incubation Time
| Pre-incubation Time (minutes) | Average % Inhibition | Standard Deviation |
| 0 | 45.2 | 3.1 |
| 2 | 60.8 | 2.5 |
| 5 | 75.1 | 2.8 |
| 10 | 85.4 | 1.9 |
| 15 | 86.1 | 2.2 |
| 20 | 85.9 | 2.5 |
| 30 | 86.3 | 2.3 |
In the example data above, the inhibition increases up to the 10-minute mark and then remains stable. Therefore, a pre-incubation time of 10-15 minutes would be considered optimal for this particular assay system. It is advisable to choose a time point comfortably on the plateau to ensure robustness.
By following this guide, you will be able to confidently establish a validated and reproducible protocol for assessing the inhibitory activity of Amfenac sodium on COX enzymes, ensuring the integrity and accuracy of your research findings.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Amfenac sodium? Retrieved from [Link]
-
Bruno, G., et al. (n.d.). COX Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of COX-1 and COX-2 activity over time by a COX inhibitor. Retrieved from [Link]
-
Dr. Matt & Dr. Mike. (2022, September 16). NSAIDs in 2 minutes! [Video]. YouTube. Retrieved from [Link]
-
Conduct Science. (2021, July 19). Factors That Affects Enzyme Activity. Retrieved from [Link]
-
Microbe Notes. (2023, August 3). Factors affecting enzyme action and immobilized enzymes. Retrieved from [Link]
-
Wang, J. L., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Retrieved from [Link]
-
Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube. Retrieved from [Link]
-
PMC - NIH. (n.d.). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
UCL. (n.d.). Incubation time. Retrieved from [Link]
-
Copeland, R. A., et al. (1995). Effect of inhibitor time-dependency on selectivity towards cyclooxygenase isoforms. NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and Bromfenac sodium | Request PDF. Retrieved from [Link]
-
Copeland, R. A., et al. (1995, February 15). Effect of inhibitor time-dependency on selectivity towards cyclooxygenase isoforms. Retrieved from [Link]
-
PubMed. (n.d.). Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages. Retrieved from [Link]
-
PMC - NIH. (n.d.). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Retrieved from [Link]
-
PubMed. (n.d.). Time-dependent inhibition of prostaglandins synthesis by nonsteroidal antiinflammatory drugs; time-dependent alteration of inhibitory effect and characteristics of its active site. Retrieved from [Link]
-
Protocols.io. (n.d.). IC50 (half maximal inhibitory concentration) determination using a cell proliferation assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
Gierse, J. K., et al. (1999, May 1). Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed. Retrieved from [Link]
-
PubMed Central. (2014, July 26). Effects of temperature and incubation time on the in vitro expression of proteases, phospholipases, lipases and DNases by different species of Trichosporon. Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
NIH. (n.d.). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Retrieved from [Link]
-
Labstep. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Biology LibreTexts. (2022, July 26). 7.1.1: Factors Affecting Enzyme Activity. Retrieved from [Link]
-
SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]
-
ResearchGate. (n.d.). Docking studies on NSAID/COX-2 isozyme complexes using Contact Statistics analysis. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. What is the mechanism of Amfenac sodium? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of inhibitor time-dependency on selectivity towards cyclooxygenase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Time-dependent inhibition of prostaglandins synthesis by nonsteroidal antiinflammatory drugs; time-dependent alteration of inhibitory effect and characteristics of its active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Untitled Document [homepages.ucl.ac.uk]
- 9. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Identification of Amfenac sodium degradation products by LC-MS
Topic: Identification of Amfenac Sodium Degradation Products by LC-MS Role: Senior Application Scientist Status: Operational
Introduction: The Stability Challenge of Amfenac Sodium
Welcome to the technical support hub for Amfenac Sodium analysis. As researchers, you know that Amfenac Sodium (the active metabolite of Nepafenac) presents a unique stability profile compared to other NSAIDs. While it shares the phenylacetic acid core common to diclofenac, its specific susceptibility to intramolecular cyclization (lactamization) defines its degradation footprint.
This guide moves beyond standard protocols to address the specific mechanistic behaviors of Amfenac Sodium under stress, providing you with a self-validating LC-MS workflow for identifying its critical impurities: 7-benzoyl-2-oxindole (Amfenac Lactam) and photolytic degradants.
Module 1: Method Development & Optimization
The Polarity Paradox
The most common failure mode in Amfenac impurity profiling is using a single ionization polarity.
-
Amfenac (Parent): A carboxylic acid. Ionizes strongly in ESI Negative ([M-H]⁻) .
-
Major Degradant (Lactam): Formed by the loss of water between the amine and carboxylic acid. It lacks the acidic proton. It ionizes preferentially in ESI Positive ([M+H]⁺) .
Directive: You must utilize Polarity Switching or separate runs to capture the full degradation profile.
Recommended LC-MS Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Waters Acquity BEH or Agilent Zorbax SB-C18), 1.7 µm or 3.5 µm | High surface area required to retain the polar acidic parent and separate hydrophobic lactams. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses carboxylic acid ionization, increasing retention on C18. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peak shapes for aromatic NSAIDs compared to Methanol. |
| Gradient | 5% B (0-2 min) | Shallow gradient required to separate isobaric photo-degradants. |
| Ionization | ESI +/- Switching | Amfenac: [M-H]⁻ ( |
Workflow Visualization: Method Decision Logic
Figure 1: Decision logic for selecting ionization modes. Note that single-polarity methods risk missing critical degradants.
Module 2: Forced Degradation Pathways & Identification
Acid/Thermal Stress: The Lactamization Pathway
Under acidic conditions or heat, Amfenac undergoes dehydration. The amino group attacks the carboxylic acid carbonyl, closing the ring to form a lactam.
-
Product: 7-benzoyl-2-oxindole (Amfenac Lactam).[1]
-
Mass Shift:
-18 Da (Loss of H₂O) relative to parent MW. -
LC Behavior: The lactam is significantly less polar than Amfenac (loss of -COOH) and will elute later on a Reverse Phase column.
Photolytic Stress: Decarboxylation
Amfenac contains a benzophenone moiety, making it highly photosensitive.
-
Product: Decarboxylated Amfenac.
-
Mass Shift:
-44 Da (Loss of CO₂) relative to parent MW. -
LC Behavior: Elutes later than parent due to loss of polar acid group.
Pathway Diagram
Figure 2: Primary degradation pathways of Amfenac Sodium. Note the distinct mass shifts for each stressor.
Module 3: Troubleshooting Guide (FAQs)
Q1: I see a peak at m/z 238 in Positive mode, but it disappears in Negative mode. Is this an artifact?
A: No, this is the Lactam impurity (7-benzoyl-2-oxindole) .
-
Mechanism: The cyclization consumes the carboxylic acid group (the source of the negative charge in ESI-).
-
Confirmation: The lactam possesses a secondary amide/amine character, making it proton-affinitive. It must be monitored in ESI(+). If you only run ESI(-), you will report a false negative for this critical impurity.
Q2: My Amfenac peak is tailing significantly. How do I fix this?
A: Tailing in Amfenac (an amino-acid derivative) is usually caused by secondary interactions between the free amine and residual silanols on the column.
-
Fix 1: Ensure your mobile phase pH is acidic (pH ~2.5 - 3.0) to protonate the amine and suppress silanol ionization.
-
Fix 2: Increase ionic strength by adding 10-20 mM Ammonium Formate, though this may suppress MS signal slightly.
-
Fix 3: Switch to a column with "End-capping" or an embedded polar group (e.g., Waters BEH Shield RP18) to shield silanols.
Q3: How do I distinguish between the Lactam and a simple water loss in the source (In-Source Fragmentation)?
A: This is a common confusion. Amfenac can lose water inside the MS source to mimic the lactam mass.
-
Chromatographic Check: If the signal at m/z 238 co-elutes exactly with the Amfenac parent peak, it is In-Source Fragmentation .
-
True Impurity: If the signal at m/z 238 elutes at a different retention time (usually later) than the parent, it is the True Lactam Impurity present in the sample.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Developing a Stable Aqueous Solution of Amfenac Sodium. (Identifies 7-benzoyl-2-oxindole as the primary degradation product).
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Establishes requirements for forced degradation studies).
-
Babić, S., et al. (2016).[2] Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method. Journal of Pharmaceutical and Biomedical Analysis. (Details the degradation of the prodrug Nepafenac into Amfenac and subsequent cyclic products).
-
Agilent Technologies. (2020). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS.[3][4] (Provides standard ESI parameters for carboxyl-containing NSAIDs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Removal and degradation of sodium diclofenac via radical-based mechanisms using S. sclerotiorum laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Amfenac Sodium vs. Diclofenac Sodium IC50 Profiles
Executive Summary
Objective: To provide a rigorous, data-driven comparison of the inhibitory concentrations (IC50) of Amfenac sodium and Diclofenac sodium against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.
Core Findings:
-
Potency: Diclofenac sodium generally exhibits higher absolute potency (lower IC50 values) against both COX isoforms compared to Amfenac sodium in standard in vitro assays.
-
Selectivity: Both compounds are classified as preferential COX-2 inhibitors (non-coxib structure) with balanced inhibition profiles. Diclofenac typically demonstrates a slightly higher COX-2 selectivity ratio (approx. 2.[1]9) compared to Amfenac (approx.[2][3] 1.6–1.7).
-
Clinical Context: While Diclofenac is a systemic and topical standard, Amfenac is the active metabolite of the prodrug Nepafenac . Its slightly lower in vitro potency is clinically managed via the prodrug strategy, which achieves high intraocular concentrations (hydrolysis in the retina/choroid).
Structural & Mechanistic Context
To understand the IC50 divergence, one must analyze the structural pharmacophores. Both drugs are phenylacetic acid derivatives, but their "anchoring" mechanisms within the COX hydrophobic channel differ slightly.
-
Diclofenac Sodium:
-
Structure: 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid.
-
Mechanism: The two chlorine atoms on the pendant phenyl ring force the rings into a twisted conformation, essential for binding to the COX active site. It binds tightly to the upper portion of the channel.
-
-
Amfenac Sodium:
-
Structure: 2-amino-3-benzoylbenzeneacetic acid.
-
Mechanism: Lacks the halogenated aniline group. Instead, it features a benzoyl group at the C3 position and a primary amine at C2. It serves as the active molecule generated after corneal penetration and hydrolysis of Nepafenac.
-
Visualization: Arachidonic Acid Cascade & Inhibition Points
The following diagram illustrates the precise intervention points of both compounds within the eicosanoid pathway.
Caption: Dual-pathway inhibition by Diclofenac and Amfenac.[1][2][4][5][6][7][8][9][10][11] Note the preferential affinity for the inducible COX-2 isoform by both agents.[7][8]
Quantitative Performance: IC50 Comparison
The following data aggregates results from human whole blood assays and recombinant enzyme assays. Note: IC50 values are assay-dependent. Direct comparisons are most valid when derived from the same experimental setup.
Table 1: Comparative IC50 Values (µM)
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 / COX-2) |
| Diclofenac Sodium | Human Monocytes [1] | 0.076 | 0.026 | 2.9 (Preferential COX-2) |
| Amfenac Sodium | Recombinant Enzyme [2] | 0.25 | 0.15 | 1.67 (Balanced/Slight COX-2) |
| Diclofenac Sodium | Whole Blood Assay [3] | 0.5 - 1.1 | 0.3 - 0.6 | ~2.0 |
| Bromfenac (Ref) | Recombinant Enzyme [4] | 0.21 | 0.007 | ~30.0 (Highly COX-2 Selective) |
Analysis:
-
Absolute Potency: Diclofenac is approximately 3-5x more potent than Amfenac against COX-2 on a molar basis in isolated enzyme assays.
-
Selectivity: Diclofenac shows a stronger preference for COX-2 (Ratio ~2.[1]9) compared to Amfenac (Ratio ~1.7). However, neither approaches the selectivity of "coxibs" or Bromfenac (Ratio >30).
-
Clinical Implication: The lower intrinsic potency of Amfenac is compensated for in ophthalmic formulations by using Nepafenac (prodrug) , which penetrates the cornea more effectively than the free acid before hydrolyzing into Amfenac.
Experimental Methodology: Self-Validating COX Inhibition Protocol
To replicate these values or screen new derivatives, use the following Colorimetric COX Inhibitor Screening Assay . This protocol includes built-in validation steps (controls) to ensure data integrity.
Workflow Logic
The assay measures the peroxidase activity of COX. The peroxidase component reduces PGG2 to PGH2, simultaneously oxidizing a colorimetric substrate (TMPD). The rate of color appearance is directly proportional to COX activity.
Caption: Step-by-step workflow for the Colorimetric COX Inhibition Assay with critical validation checkpoints.
Detailed Protocol Steps
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0 containing 5 mM EDTA and 2 mM phenol.
-
Heme Solution: Dissolve Hemin in DMSO (essential cofactor for COX).
-
Substrate: Arachidonic Acid (AA) prepared in KOH (keep on ice, oxidation sensitive).
-
Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
-
Inhibitor Incubation (The Variable):
-
Prepare serial dilutions of Amfenac Sodium and Diclofenac Sodium in DMSO.
-
Add 10 µL of inhibitor to the reaction well.[9]
-
Add 10 µL of Enzyme (COX-1 or COX-2) and 10 µL of Heme.[9]
-
Incubate for 10 minutes at 25°C. Causality: This allows the inhibitor to bind the active site before the substrate competes for entry.
-
-
Initiation & Measurement:
-
Add 20 µL of Colorimetric Substrate (TMPD).
-
Initiate reaction by adding 20 µL of Arachidonic Acid.
-
Immediately read absorbance at 590 nm using a microplate reader.
-
Record kinetics for 5 minutes (linear phase).
-
-
Self-Validating Calculation:
-
Calculate % Inhibition: ((Activity_100%Control - Activity_Inhibitor) / Activity_100%Control) * 100.
-
Validation Check: The "Solvent Control" (DMSO only) must show max absorbance. The "Background Well" (No Enzyme) must show near-zero absorbance. If Background > 10% of Control, the assay is invalid (oxidized reagents).
-
References
-
Kawai, S. et al. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes." Journal of Pharmacology and Experimental Therapeutics.
-
Kapin, M. A. et al. (2003). "Inflammation-mediated retinal edema in the rabbit is inhibited by topical nepafenac." Inflammation.[12][13][6][7][9][11][14] (Cited data for Amfenac IC50).
-
Warner, T. D. et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences.
-
Walters, T. et al. (2007). "In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac." Journal of Cataract & Refractive Surgery.
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- 6. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of Amfenac and Bromfenac Potency in Ocular Inflammation: A Guide for Researchers
This guide provides an in-depth comparison of the anti-inflammatory potency of two prominent nonsteroidal anti-inflammatory drugs (NSAIDs) used in ophthalmology: amfenac and its brominated analog, bromfenac. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular distinctions, mechanistic actions, and comparative efficacy of these compounds, supported by experimental data and detailed protocols to facilitate further investigation.
Introduction: The Role of NSAIDs in Ocular Inflammation
Ocular inflammation, a common response to surgical trauma, infection, or allergic reactions, is primarily mediated by prostaglandins.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of ophthalmic therapy, effectively managing pain and inflammation by inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis. Amfenac and bromfenac are two potent NSAIDs frequently used in topical formulations to treat postoperative inflammation following procedures like cataract surgery.[1][2] While structurally similar, a key molecular difference imparts significant variations in their physicochemical properties and, consequently, their anti-inflammatory potency.
Molecular Structure and Physicochemical Properties: The Bromine Advantage
Amfenac and bromfenac share an identical core structure, but bromfenac is distinguished by the addition of a single bromine atom at the C4 position of its benzoyl ring.[2] This halogenation is not a trivial substitution; it fundamentally alters the molecule's lipophilicity.[3] The bromine atom enhances the molecule's ability to partition into lipid environments, a critical factor for penetrating the lipid-rich layers of the cornea and other ocular tissues.[2][3] This increased lipophilicity is a primary determinant of bromfenac's enhanced tissue penetration and retention, contributing to its greater potency and prolonged duration of action within the eye.[2]
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Both amfenac and bromfenac exert their anti-inflammatory effects by inhibiting the COX enzymes, specifically COX-1 and COX-2. These enzymes are critical rate-limiting steps in the arachidonic acid cascade, which converts arachidonic acid released from cell membranes into pro-inflammatory prostaglandins (PGs) like PGE2.[4][5]
-
COX-1 is a constitutive enzyme found in most tissues, responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the gastric mucosa and platelet aggregation.[6]
-
COX-2 is an inducible enzyme, typically expressed at low levels but significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6] Its products are major contributors to the clinical signs of inflammation, including edema, pain, and vasodilation.
By blocking the action of both COX isoforms, amfenac and bromfenac reduce the synthesis of prostaglandins at the site of ocular inflammation, thereby alleviating symptoms.[5]
Figure 1: Simplified Arachidonic Acid Cascade and NSAID Inhibition.
Comparative Potency: An In Vitro Perspective
The most direct measure of a drug's potency against its target enzyme is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. Multiple in vitro studies consistently demonstrate that bromfenac is a more potent inhibitor of both COX-1 and COX-2 than amfenac.
This enhanced potency is attributed to the bromine atom, which is thought to improve the molecule's binding affinity within the active site of the COX enzymes.[2] It is important for researchers to recognize that absolute IC50 values can vary between studies. This variability often stems from differences in experimental conditions, such as the source of the COX enzymes (e.g., human recombinant, ovine), incubation times, and the specific assay methodology used.[7] However, the relative potency of bromfenac compared to amfenac remains consistent across these studies.
| Compound | Target Enzyme | IC50 (µM) - Study A | IC50 (µM) - Study B | Relative Potency (Bromfenac vs. Amfenac) |
| Amfenac | COX-1 | 0.138 | 0.25 | 1x (Baseline) |
| COX-2 | 0.00177 | 0.15 | 1x (Baseline) | |
| Bromfenac | COX-1 | 0.0864 | - | ~1.6x more potent |
| COX-2 | 0.0112 | 0.023 | ~6.5x more potent (Study B vs. Amfenac Study B) | |
| Data synthesized from multiple sources. Absolute values vary by experimental conditions.[7] |
Preclinical Efficacy: In Vivo Models of Ocular Inflammation
The superior in vitro potency and enhanced lipophilicity of bromfenac translate to greater efficacy in preclinical animal models of ocular inflammation. The endotoxin-induced uveitis (EIU) model in rabbits is a standard and robust method for evaluating the anti-inflammatory activity of topical ophthalmic drugs.[8] In this model, an injection of bacterial lipopolysaccharide (LPS) into the eye induces a potent inflammatory response characterized by the breakdown of the blood-aqueous barrier, influx of inflammatory cells, and increased prostaglandin levels.[8][9]
Studies using this model have shown that topically applied bromfenac more effectively suppresses these inflammatory markers compared to amfenac at similar concentrations. This is due to its ability to achieve higher and more sustained therapeutic concentrations in key ocular tissues like the aqueous humor, iris, ciliary body, and even the posterior segment tissues like the choroid and retina.[3]
Sources
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- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Bioequivalence: The Critical Role of Amfenac Sodium Salt Reference Standards
In the rigorous world of generic drug development, establishing bioequivalence (BE) is the pinnacle of analytical and clinical demonstration. It is the scientific proof that a generic product is a true therapeutic alternative to its brand-name counterpart. For ophthalmic non-steroidal anti-inflammatory drugs (NSAIDs) like those containing Amfenac, this process is particularly nuanced. This guide provides an in-depth comparison of the approaches to bioequivalence testing for Amfenac-containing drug products, focusing on the foundational element that underpins all reliable data: the Amfenac Sodium Salt Reference Standard (RS).
This document moves beyond rigid templates to offer a logical, field-tested narrative on why the integrity of your reference standard is not merely a line item in a checklist, but the very cornerstone of a successful bioequivalence submission.
The Reference Standard: The Unimpeachable Benchmark of Bioequivalence
A reference standard is a highly purified and characterized substance that serves as a benchmark for confirming the identity, strength, quality, and purity of a drug.[1][2] In any bioequivalence study, all analytical measurements of the drug—whether in the formulated product or in biological fluids—are ultimately traced back to this standard.[3]
There are two primary sources for reference standards:
-
Pharmacopeial Standards (e.g., USP, EP): These are considered "primary" or "official" standards. They are rigorously characterized and validated by official bodies and are the gold standard for regulatory submissions.[4]
-
In-house (or Secondary) Standards: These are qualified by a company against a pharmacopeial standard.[4] While crucial for routine testing, their use in pivotal BE studies requires extensive characterization to prove their suitability and traceability to the primary standard.
The critical error in many development programs is underestimating the rigor required to qualify an in-house standard. Any deviation in the purity, potency, or identity of the reference standard will introduce a systemic bias into every subsequent measurement, jeopardizing the entire bioequivalence assessment.
Table 1: Comparative Impact of Reference Standard Quality on Bioequivalence Outcomes
| Feature | High-Quality, Pharmacopeial RS | Poorly Characterized In-House RS |
| Purity & Potency | Accurately known and certified; ensures correct concentration in calibration standards. | Potential for unknown impurities or inaccurate potency value. |
| Identity | Confirmed through multiple orthogonal analytical techniques. | Risk of misidentification or presence of related substances affecting the measurement. |
| Impact on Bioanalytical Method | Leads to accurate and precise quantification of the drug in biological samples (e.g., plasma, aqueous humor). | Skewed calibration curves, leading to systematic over- or under-estimation of drug concentrations. |
| Impact on Pharmacokinetic (PK) Data | Reliable Cmax (maximum concentration) and AUC (area under the curve) values that reflect the true performance of the drug product. | Inaccurate Cmax and AUC values, leading to a distorted comparison between test and reference products. |
| Regulatory Outcome | High probability of generating data that withstands regulatory scrutiny. | High risk of study failure, requests for repeat studies, and rejection of the regulatory submission. |
The Strategic Framework for Amfenac Bioequivalence Studies
For an ophthalmic product containing Amfenac, demonstrating bioequivalence typically follows a pathway dictated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] The goal is to prove that the rate and extent of absorption of the active ingredient are not significantly different between the generic (Test) and the innovator (Reference Listed Drug or RLD) products.[6]
For ophthalmic solutions, a waiver of in-vivo BE studies may be possible if the generic product is qualitatively (Q1) and quantitatively (Q2) the same as the reference drug.[8][9] However, if there are differences in formulation, an in-vivo study is often required.[8][10] This can be a pharmacokinetic study measuring drug concentration in aqueous humor or a comparative clinical endpoint study.[9][11]
Below is a logical workflow illustrating the central role of the reference standard in this process.
Caption: Workflow for a pharmacokinetic bioequivalence study.
Core Experimental Protocols: A Self-Validating System
The trustworthiness of a BE study lies in its self-validating protocols. The this compound RS is the constant that calibrates the entire system.
Protocol 1: Bioanalytical Method Validation (LC-MS/MS)
This protocol ensures the reliable measurement of Amfenac in biological matrices (e.g., aqueous humor or plasma).
Objective: To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Amfenac.
Step-by-Step Methodology:
-
Reference Standard Preparation:
-
Accurately weigh a certified this compound RS.
-
Prepare a primary stock solution in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). The certified purity/potency of the RS is used to make this concentration exact.
-
Prepare a series of working standard solutions by serial dilution of the primary stock.
-
-
Calibration Curve Preparation:
-
Spike blank, pooled biological matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels. This curve will bracket the expected concentrations in the study samples.
-
-
Quality Control (QC) Sample Preparation:
-
Independently prepare QC samples at low, medium, and high concentrations using the same spiking technique. These QCs will be used to assess the accuracy and precision of the method during the study.
-
-
Sample Extraction:
-
Develop a robust extraction method to isolate Amfenac from the biological matrix. Common techniques for NSAIDs include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]
-
-
LC-MS/MS Analysis:
-
Optimize chromatographic conditions (column, mobile phase) to achieve a sharp, symmetrical peak for Amfenac, free from matrix interference.
-
Optimize mass spectrometer parameters (ion source, collision energy) for sensitive and specific detection of Amfenac and its internal standard.
-
-
Validation Parameter Assessment:
-
Specificity: Analyze blank matrix from multiple sources to ensure no interfering peaks are present.
-
Linearity: Analyze the calibration curve and perform a linear regression.
-
Accuracy & Precision: Analyze multiple replicates of the QC samples on different days. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should be ≤15%.
-
Stability: Assess the stability of Amfenac in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
The causality is clear: an inaccurate RS potency value will cause the entire calibration curve to shift, making it impossible to achieve the accuracy criteria required for validation.
Protocol 2: In-Vitro Characterization - Intrinsic Dissolution Rate (IDR)
While not a direct BE test for a formulated product, characterizing the IDR of the this compound drug substance itself is a critical step in understanding its fundamental properties. This is guided by USP General Chapter <1087>.[13][14][15][16][17]
Objective: To determine the dissolution rate of pure this compound per unit of surface area.
Step-by-Step Methodology:
-
Compact Preparation: Compress the pure this compound RS powder into a non-disintegrating compact using a specialized punch and die assembly under high pressure.[16]
-
Apparatus Setup: Mount the die into a holder (a "Wood's apparatus") so that only one flat surface of the compact is exposed.[17]
-
Dissolution: Place the assembly in a dissolution vessel containing a specified medium (e.g., buffered saline at pH 7.4) at a constant temperature (37°C) and rotation speed.
-
Sampling: Withdraw samples from the dissolution medium at defined time intervals.
-
Quantification: Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC), using the Amfenac RS to prepare the calibration standards.
-
Calculation: Plot the cumulative amount of drug dissolved versus time. The slope of the linear portion of the curve, divided by the surface area of the compact, yields the intrinsic dissolution rate (e.g., in mg/min/cm²).[15]
This test is invaluable for comparing different batches or sources of the API, ensuring consistency before it is even formulated into a drug product.
Data Presentation: The Consequence of RS Integrity
To illustrate the impact of RS quality, consider a hypothetical PK bioequivalence study comparing a Test and Reference ophthalmic solution. The acceptance criterion is that the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) for both AUC and Cmax must fall within 80.00% to 125.00%.[18][19]
Table 2: Hypothetical PK Data Comparison Based on RS Quality
| Parameter | Study A: Using Certified USP RS (Potency: 99.8%) | Study B: Using In-House RS (Assumed Potency: 100%, True Potency: 95.0%) |
| Observed Test Product Cmax (ng/mL) | 45.1 | 47.5 (Systematically inflated by ~5%) |
| Observed Reference Product Cmax (ng/mL) | 46.5 | 48.9 (Systematically inflated by ~5%) |
| Geometric Mean Ratio (Test/Ref) for Cmax | 97.0% | 97.1% |
| 90% Confidence Interval for Cmax | (88.5% - 106.2%) | (88.6% - 106.3%) |
| Observed Test Product AUC (ngh/mL) | 150.3 | 158.2 (Systematically inflated by ~5%) |
| Observed Reference Product AUC (ngh/mL) | 160.2 | 168.6 (Systematically inflated by ~5%) |
| Geometric Mean Ratio (Test/Ref) for AUC | 93.8% | 93.8% |
| 90% Confidence Interval for AUC | (85.9% - 102.4%) | (85.9% - 102.4%) |
| Bioequivalence Conclusion | Passes | Passes (but based on flawed data) |
In this scenario, because the potency error in Study B was systematic and applied to both test and reference sample analysis, the final ratio remained largely unchanged, and the study appeared to pass. However, the data submitted to the regulatory agency would be factually incorrect. During a regulatory review, if the characterization data for the in-house RS is found to be deficient, the entire study's validity is called into question, leading to rejection. This demonstrates that a "pass" based on poor science is a failure in disguise.
Caption: The causal chain from reference standard purity to regulatory trust.
Conclusion
The bioequivalence of this compound-containing products is not demonstrated in a vacuum. It is the final output of a meticulously controlled scientific process where every variable is minimized except for the formulation itself. The most critical constant in this entire equation is the reference standard. Opting for a pharmacopeial-grade this compound RS, or dedicating the significant resources to exhaustively characterize an in-house standard against it, is the only path to generating unimpeachable data. Anything less introduces a foundational flaw that compromises every subsequent step, risking project failure and regulatory rejection. In bioequivalence, the standard you choose defines the quality of your science.
References
- U.S. Food and Drug Administration. (2017). Draft Guidance on Bromfenac Sodium.
- Choi, S. H. Bioequivalence Requirements for Ophthalmic Products: CMC and Clinical/Pharmacokinetic Considerations. Center for Research on Complex Generics.
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]
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Xu, X., et al. (2020). Bioequivalence Study Methods with Pharmacokinetic Endpoints for Topical Ophthalmic Corticosteroid Suspensions and Effects of Subject Demographics. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2024). Draft Guidance on Nepafenac. [Link]
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U.S. Food and Drug Administration. (2022). Bioequivalence Studies for Generic Drug Development. [Link]
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Center for Research on Complex Generics. (2020). In vitro bioequivalence testing for topical ophthalmic suspension products. YouTube. [Link]
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U.S. Food and Drug Administration. (2023). Quality Considerations for Topical Ophthalmic Drug Products. [Link]
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Reddy, G. S., et al. (2018). Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
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United States Pharmacopeia. <1087> Apparent Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk. [Link]
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USP-NF. <1087> Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk. [Link]
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European Medicines Agency. Guideline on the Investigation of Bioequivalence. [Link]
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MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]
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Al-Majed, A. A., et al. (2002). Determination of flufenamic acid and mefenamic acid in pharmaceutical preparations and biological fluids using flow injection analysis with tris(2,2′-bipyridyl)ruthenium(II) chemiluminescence detection. ResearchGate. [Link]
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Mashayekhi, H. A., et al. (2012). Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography. PubMed Central. [Link]
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SynThink. USP Reference Standards in Pharmaceutical Analysis. [Link]
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Gonzalez-Esquivel, D. F. (2012). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. ResearchGate. [Link]
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Verbeeck, R. K., & Musuamba, F. T. (2011). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. PubMed. [Link]
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de Souza, A. W., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. Semantic Scholar. [Link]
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Pharmaffiliates. (2024). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. [Link]
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Agilent Technologies. (2016). Intrinsic Dissolution – The Rotating Disk Method. [Link]
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GMP Compliance. (2024). EMA publishes Draft of ICH M13B Guideline on Bioequivalence. [Link]
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precisionFDA. AMFENAC. [Link]
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Riggtek. INTRINSIC DISSOLUTION (USP 1087) - "Wood Apparatus". [Link]
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Defense Technical Information Center. Analysis of Investigational Drugs in Biological Fluids. [Link]
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Islam, M., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PubMed Central. [Link]
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National Center for Biotechnology Information. Amfenac. PubChem Compound Database. [Link]
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A Comparative Guide to the Corneal Penetration of Nepafenac and Amfenac Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the corneal penetration of Nepafenac and its active metabolite, Amfenac sodium. We will delve into the physicochemical properties, formulation considerations, and supporting experimental data that differentiate these two non-steroidal anti-inflammatory drugs (NSAIDs) in the context of ocular drug delivery.
Introduction: The Clinical Significance of Nepafenac and Amfenac
Nepafenac is a topical NSAID prodrug indicated for the treatment of pain and inflammation associated with cataract surgery.[1] Its clinical efficacy is intrinsically linked to its ability to penetrate the cornea and be converted into Amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes.[1] Amfenac itself is the active moiety responsible for reducing the synthesis of prostaglandins, key mediators of ocular inflammation.[2] Understanding the differential corneal penetration of the prodrug (Nepafenac) versus the active drug (Amfenac) is paramount for optimizing ophthalmic formulations and predicting therapeutic outcomes.
Physicochemical Properties and Their Impact on Corneal Permeability
The cornea presents a formidable barrier to drug absorption, with its alternating lipophilic (epithelium and endothelium) and hydrophilic (stroma) layers. The physicochemical properties of a drug molecule, therefore, play a pivotal role in its ability to traverse this barrier.
Nepafenac is a neutral, less polar molecule, a characteristic that facilitates its passage through the lipid-rich corneal epithelium.[3] In contrast, Amfenac sodium is a salt, and like other acidic NSAIDs, it is more water-soluble, which can limit its penetration through the lipophilic outer layers of the cornea.[3] This fundamental difference in polarity is a key determinant of their respective corneal penetration profiles.
The Prodrug Advantage: Metabolic Conversion of Nepafenac
Nepafenac's design as a prodrug is a strategic approach to enhance its ocular bioavailability. After topical administration, Nepafenac readily permeates the cornea.[4] Within the ocular tissues, it is rapidly hydrolyzed by intraocular enzymes, primarily hydrolases, to its active form, Amfenac.[5] This bioactivation occurs to a limited extent in the cornea itself, with more significant conversion taking place in the iris, ciliary body, and retina/choroid.[4] This targeted delivery and activation mechanism allows for higher concentrations of the active drug to reach intraocular tissues.
Caption: Metabolic conversion of Nepafenac to Amfenac.
Comparative Corneal Penetration: Experimental Data
In vivo and ex vivo studies have consistently demonstrated the superior corneal permeability of Nepafenac compared to other NSAIDs. While direct comparative studies of Nepafenac and Amfenac corneal penetration are limited, data from studies administering Nepafenac topically and measuring both compounds in ocular tissues provide valuable insights.
| Parameter | Nepafenac | Amfenac | Other NSAIDs | Animal Model/Tissue | Reference |
| Corneal Permeability Coefficient (kp) | 727 x 10-6 min-1 | - | Diclofenac: 127 x 10-6 min-1 | Rabbit Cornea | [6] |
| Peak Concentration in Cornea (after topical Nepafenac) | High and sustained | Lower than Nepafenac | - | Rabbit | [7] |
| Peak Aqueous Humor Concentration (Cmax) (after topical Nepafenac 0.3%) | 0.847 ± 0.269 ng/mL | 1.13 ± 0.491 ng/mL | - | Human | [8] |
Experimental Methodologies for Assessing Corneal Penetration
The evaluation of corneal drug penetration relies on well-established in vitro, ex vivo, and in vivo models.
Ex Vivo Corneal Permeability Assay using Franz Diffusion Cells
This method provides a controlled environment to assess the passive diffusion of a drug across an excised cornea.
Caption: Workflow for ex vivo corneal permeability studies.
Detailed Protocol:
-
Tissue Preparation: Fresh porcine eyes are obtained from a local abattoir and transported in cold saline. The cornea is carefully excised with a scleral rim and washed with a balanced salt solution.
-
Franz Cell Assembly: The excised cornea is mounted between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber. The receptor chamber is filled with a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4) and maintained at 32-35°C with constant stirring.
-
Drug Application: A precise volume of the test formulation (Nepafenac or Amfenac sodium solution) is added to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 300, and 360 minutes), aliquots are withdrawn from the receptor chamber and replaced with fresh buffer to maintain sink conditions.
-
Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS/MS).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is then calculated using the equation: Kp = Jss / Cd, where Cd is the initial drug concentration in the donor chamber.
In Vivo Corneal Penetration and Ocular Distribution Studies in Rabbits
In vivo models provide a more physiologically relevant assessment of drug absorption, distribution, and metabolism.
Caption: Workflow for in vivo ocular distribution studies.
Detailed Protocol:
-
Animal Model: New Zealand White rabbits are commonly used due to their large eyes, which facilitate dosing and tissue collection.
-
Drug Administration: A single, precise volume (e.g., 50 µL) of the ophthalmic formulation is instilled into the cul-de-sac of one or both eyes.
-
Time Points: Animals are divided into groups, with each group corresponding to a specific time point for tissue collection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Tissue Collection: At the designated time points, the animals are euthanized, and the eyes are enucleated. The cornea is carefully dissected, rinsed, blotted dry, and weighed. Other ocular tissues of interest (aqueous humor, iris-ciliary body, lens, vitreous humor, retina, and choroid) are also collected.
-
Sample Preparation: The corneal tissue is homogenized in a suitable buffer. The drug and its metabolites are then extracted from the homogenate using a liquid-liquid or solid-phase extraction technique.
-
Analytical Quantification: The concentrations of Nepafenac and Amfenac in the tissue extracts are determined using a validated and sensitive LC/MS/MS method.
-
Pharmacokinetic Analysis: The resulting tissue concentration-time data is used to determine key pharmacokinetic parameters, such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Formulation Considerations
The formulation of a topical ophthalmic drug product can significantly influence its corneal penetration. For Nepafenac, which is formulated as a suspension, factors such as particle size, viscosity, and the inclusion of penetration enhancers can impact its bioavailability.[5][9] The smaller particle size in the 0.3% formulation of Nepafenac, for example, is designed to improve absorption.[5] In contrast, Amfenac sodium's water solubility allows for its formulation as a solution.[10]
Conclusion
The superior corneal penetration of Nepafenac compared to Amfenac sodium is a direct consequence of its prodrug design and more lipophilic nature. This allows for efficient transport across the corneal barrier, followed by bioactivation to the potent anti-inflammatory agent, Amfenac, within the target ocular tissues. This targeted delivery mechanism underscores the importance of considering physicochemical properties and formulation strategies in the development of effective topical ophthalmic drugs. The experimental methodologies detailed in this guide provide a framework for the continued evaluation and optimization of new and existing ocular drug candidates.
References
-
U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number: 203491Orig1s000. [Link]
-
Hariprasad, S. M., et al. (2009). Periocular Distribution of Nepafenac and Amfenac after Topical Administation of Nepafenac in the Rabbit. Investigative Ophthalmology & Visual Science, 50(13), 5999-5999. [Link]
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Gaynes, B. I., & Onyekwuluje, A. (2008). Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension. Clinical Ophthalmology, 2(2), 355–368. [Link]
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U.S. Food and Drug Administration. (2012). Pharmacology Review(s) - Application Number: 203491Orig1s000. [Link]
-
ResearchGate. (2007). Nepafenac ophthalmic suspension 0.1% for the prevention and treatment of ocular inflammation associated with cataract surgery. [Link]
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Chastain, J. E., et al. (2016). Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye. Experimental Eye Research, 142, 102-108. [Link]
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Kapin, M. A., et al. (2006). Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of nepafenac. Current Medical Research and Opinion, 22(2), 397-405. [Link]
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Kapin, M. A., et al. (2007). Comparison of Ocular Anti-Inflammatory Activity of Amfenac With Its Prodrug Nepafenac in a Rabbit Model. Investigative Ophthalmology & Visual Science, 48(13), 322-322. [Link]
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Sorkun, H. C., et al. (2021). Comparison of topical nepafenac 0.1% and 0.3% on aqueous flare and macular thickness in patients with pseudoexfoliation following cataract surgery. International Ophthalmology, 41(11), 3791–3799. [Link]
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Kern, T. S., et al. (2007). The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. Investigative Ophthalmology & Visual Science, 48(10), 4785–4793. [Link]
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Llopis, S., et al. (2021). In Vitro and Ex Vivo Evaluation of Nepafenac-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation. Pharmaceutics, 13(11), 1845. [Link]
-
ResearchGate. (2007). Ocular permeation and inhibition of retinal inflammation: An examination of data and expert opinion on the clinical utility of nepafenac. [Link]
-
Kawahara, A., et al. (2016). Comparison of effect of nepafenac and diclofenac ophthalmic solutions on cornea, tear film, and ocular surface after cataract surgery. Clinical Ophthalmology, 10, 385–391. [Link]
- Alcon, Inc. (2006).
-
MatTek Corporation. (2018). New Human Organotypic Corneal Tissue Model for Ophthalmic Drug Delivery Studies. [Link]
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del Amo, E. M., et al. (2017). Partitioning and Spatial Distribution of Drugs in Ocular Surface Tissues. Pharmaceutics, 9(1), 5. [Link]
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de Oliveira, A. C., et al. (2023). Dynamic Ex Vivo Porcine Eye Model to Measure Ophthalmic Drug Penetration under Simulated Lacrimal Flow. Pharmaceutics, 15(9), 2315. [Link]
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Centaur Pharmaceuticals. (n.d.). NEPACENT® Eye Drops. [Link]
-
Chastain, J. E., et al. (2016). Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye. Experimental Eye Research, 142, 102-108. [Link]
-
Studená, L., et al. (2021). Ex vivo expansion and characterization of human corneal endothelium for transplantation: a review. Cell and Tissue Banking, 22(4), 639–655. [Link]
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Nicoli, S., et al. (2017). Development of a convenient ex vivo model for the study of the transcorneal permeation of drugs: histological and permeability evaluation. Journal of Pharmaceutical Sciences, 106(9), 2537-2544. [Link]
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ResearchGate. (2019). Basic steps in tissue engineering techniques for 3D biofabricated.... [Link]
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IET Digital Library. (2020). Combinatorial therapeutic drug delivery of riboflavin and dexamethasone for the treatment of keratoconus affected corneas of mice: Ex vivo permeation and hemolytic toxicity. [Link]
-
PubMed Central. (2021). Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Amfenac Sodium Impurities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of ophthalmic drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of nepafenac, is no exception. The presence of impurities, arising from synthesis, degradation, or storage, can significantly impact the drug's efficacy and safety profile. Therefore, robust and validated analytical methods are crucial for the accurate identification and quantification of these impurities.
This guide provides an in-depth comparison of analytical methodologies for the validation of Amfenac sodium impurities. Moving beyond a mere recitation of protocols, we will delve into the scientific rationale behind experimental choices, empowering researchers to not only execute these methods but also to understand and adapt them for their specific needs. Our focus is on establishing self-validating systems that ensure data integrity and regulatory compliance, grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).
The Criticality of Impurity Profiling in Amfenac Sodium
Organic impurities in an API can originate from various sources, including starting materials, by-products of the manufacturing process, and degradation products.[1] The International Council for Harmonisation (ICH) provides guidelines on the identification and control of impurities in new drug substances.[1] For ophthalmic drugs like Amfenac sodium, which are administered directly to the eye, the control of impurities is especially critical to prevent potential irritation or toxicity.
Forced degradation studies are an essential tool in identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and heat to accelerate degradation. The resulting degradation products can then be identified and quantified, providing a comprehensive impurity profile.
Comparative Analysis of Analytical Techniques
The two most prevalent analytical techniques for the separation and quantification of pharmaceutical impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While both operate on the principles of liquid chromatography, they differ significantly in their performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size of Stationary Phase | 3-5 µm | <2 µm |
| Operating Pressure | Lower (up to 400 bar) | Higher (up to 1000-1200 bar) |
| Analysis Time | Longer (typically 20-45 min) | Shorter (typically 2-5 min) |
| Resolution | Good | Excellent, with sharper peaks |
| Sensitivity | Moderate | High |
| Solvent Consumption | High | Low |
| System Robustness | Generally more tolerant to sample matrix effects | More susceptible to clogging from particulate matter |
Causality Behind the Differences: The superior performance of UPLC stems from its use of smaller stationary phase particles. According to chromatographic theory, smaller particles lead to higher efficiency and, consequently, better resolution. However, a significant increase in backpressure is generated, necessitating specialized pumps and system components capable of handling these high pressures. This trade-off results in faster analysis times, reduced solvent consumption, and increased sensitivity, making UPLC a powerful tool for impurity profiling where trace-level detection is often required.[2]
While UPLC offers significant advantages in speed and resolution, HPLC remains a robust and widely used technique.[3] Its lower operating pressures and tolerance for a wider range of sample cleanliness make it a workhorse in many quality control laboratories. The choice between HPLC and UPLC will depend on the specific requirements of the analysis, including the complexity of the sample, the need for high throughput, and the availability of instrumentation.
Known and Potential Impurities of Amfenac Sodium
A thorough understanding of potential impurities is the foundation for developing a specific and stability-indicating analytical method. Based on the chemical structure of Amfenac and its synthesis pathways, the following are some of the known and potential impurities:
-
Amfenac Ethyl Ester [4]
-
Amfenac Glucuronide [4]
-
Amfenac Keto Impurity [4]
-
Amfenac Related Compound 1 [4]
-
7-benzoyl-2-oxindole (metabolite) [1]
Forced degradation studies on the prodrug Nepafenac have also identified several degradation products that could potentially be present in Amfenac samples, including:
Experimental Protocols: A Step-by-Step Guide to a Validated Stability-Indicating UPLC Method
The following protocol is a recommended starting point for the development and validation of a stability-indicating UPLC method for the determination of Amfenac sodium and its impurities. The rationale behind each parameter selection is provided to facilitate understanding and adaptation.
Instrumentation and Chromatographic Conditions
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying co-eluting peaks.
-
Column: A sub-2 µm particle size column, such as a Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended for high-resolution separations.[6]
-
Mobile Phase: A gradient elution is typically employed to effectively separate impurities with a wide range of polarities.
-
Mobile Phase A: 0.05 M ammonium acetate buffer (pH 2.5)[6]
-
Mobile Phase B: Acetonitrile[6]
-
Rationale: The acidic pH of the mobile phase helps to suppress the ionization of Amfenac and its acidic impurities, leading to better peak shape and retention on a reversed-phase column. Acetonitrile is a common organic modifier that provides good selectivity for a wide range of pharmaceutical compounds.
-
-
Flow Rate: 0.5 mL/min[6]
-
Detection Wavelength: 254 nm[6]
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
Preparation of Solutions
-
Standard Solution: Prepare a stock solution of Amfenac sodium reference standard in the mobile phase. Further dilutions are made to prepare working standard solutions at various concentrations for linearity, accuracy, and precision studies.
-
Sample Solution: Accurately weigh and dissolve the Amfenac sodium sample in the mobile phase to achieve a known concentration.
-
Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities. These are used for specificity studies and to determine the relative response factors.
Method Validation Parameters (as per ICH Q2(R1) Guidelines)
The validation of an analytical method is a formal and documented process of demonstrating that the method is fit for its intended purpose.[7]
-
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Inject solutions of Amfenac sodium, known impurities, and a placebo (if analyzing a formulated product). Additionally, analyze samples from forced degradation studies.
-
Acceptance Criteria: The Amfenac peak should be well-resolved from all other peaks, and the peak purity should be confirmed using the PDA detector.
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of the Amfenac sodium standard solution over a specified range.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.99.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or a sample solution with known amounts of Amfenac sodium and its impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The percent recovery should be within a predefined range, typically 98-102% for the assay of the main component and 90-110% for impurities.
-
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits.
-
Visualization of the Analytical Workflow and Impurity Profile
To visually represent the logical flow of the analytical method validation process and the relationship between Amfenac sodium and its impurities, we utilize Graphviz (DOT language).
Caption: Workflow for the validation of an analytical method for Amfenac sodium impurities.
Caption: Potential impurity profile of Amfenac sodium.
Conclusion
The validation of analytical methods for impurities is a cornerstone of drug development, ensuring the safety and efficacy of pharmaceutical products. This guide has provided a comparative overview of HPLC and UPLC techniques, highlighting the superior performance of UPLC for impurity analysis due to its higher resolution, speed, and sensitivity. A detailed, step-by-step protocol for a stability-indicating UPLC method, grounded in ICH guidelines, has been presented, along with the scientific rationale for key experimental choices.
By adopting a systematic and scientifically sound approach to method validation, researchers and drug development professionals can establish robust and reliable analytical procedures for the control of Amfenac sodium impurities. This not only ensures regulatory compliance but also contributes to the development of safer and more effective ophthalmic therapies. The provided workflows and impurity profile diagrams serve as valuable tools for visualizing and implementing these critical analytical processes.
References
-
Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Simultaneous determination of amfenac sodium and its metabolite (7-benzoyl-2-oxindole) in human plasma by high-performance liquid chromatography. (1991). PubMed. Retrieved February 3, 2026, from [Link]
-
Development and Validation of HPTLC Method for Estimation of Nepafenac in Ophthalmic Suspension. (2022). IRJPMS. Retrieved February 3, 2026, from [Link]
-
Amfenac Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 3, 2026, from [Link]
-
Amfenac-impurities. (n.d.). Pharmaffiliates. Retrieved February 3, 2026, from [Link]
-
A Comparative Forced Degradation Study of Diclofenac Sodium and Ibuprofen Using UV Spectroscopy. (2021). YMER. Retrieved February 3, 2026, from [Link]
-
Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of Bromfenac sodium and Its Impurities in an Ophthalmic Dosage Form. (2016). ResearchGate. Retrieved February 3, 2026, from [Link]
-
A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations. (2015). Arabian Journal of Chemistry. Retrieved February 3, 2026, from [Link]
-
Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. (2002). Iranian Journal of Pharmaceutical Research. Retrieved February 3, 2026, from [Link]
-
A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations. (2013). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method. (2016). PubMed. Retrieved February 3, 2026, from [Link]
-
The Japanese Pharmacopoeia, 18th Edition. (2021). Pharmaceuticals and Medical Devices Agency. Retrieved February 3, 2026, from [Link]
-
Official Monographs. (n.d.). Japanese Pharmacopoeia. Retrieved February 3, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved February 3, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). European Medicines Agency. Retrieved February 3, 2026, from [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for the Determination of Naproxen Sodium in Bulk Drug and Tablet. (2020). Impactfactor. Retrieved February 3, 2026, from [Link]
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Amfenac Sodium. (n.d.). GSRS. Retrieved February 3, 2026, from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved February 3, 2026, from [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved February 3, 2026, from [Link]
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Pharmacopeia: EP, USP and JP. (n.d.). APG Pharma. Retrieved February 3, 2026, from [Link]
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Official Monographs. (n.d.). Japanese Pharmacopoeia. Retrieved February 3, 2026, from [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Retrieved February 3, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved February 3, 2026, from [Link]
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UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2023). ResearchGate. Retrieved February 3, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. Retrieved February 3, 2026, from [Link]
- Method for determining impurities in latanoprost eye drops. (2014). Google Patents.
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The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating. (2013). Der Pharma Chemica. Retrieved February 3, 2026, from [Link]
-
HPLC Vs UPLC - What's The Difference? (2022). ALWSCI. Retrieved February 3, 2026, from [Link]
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A Review on Comparative study of HPLC and UPLC. (2017). Research Journal of Pharmacy and Technology. Retrieved February 3, 2026, from [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Retrieved February 3, 2026, from [Link]
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Method Development and Validation for Ophthalmic Formulations Containing Antibiotics. (2020). Indian Journal of Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]
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Amfenac sodium salt purity assessment using NMR spectroscopy
Comparative Analysis: qNMR Spectroscopy vs. HPLC-UV
Executive Summary
Amfenac Sodium (the active metabolite of Nepafenac) presents specific analytical challenges due to its salt form and hygroscopic nature. While HPLC-UV remains the industry standard for routine impurity profiling, it frequently overestimates absolute purity by failing to account for non-chromophoric impurities (moisture, inorganic salts, and residual solvents).
This guide details a Quantitative NMR (qNMR) protocol designed as a primary reference method. Unlike HPLC, qNMR provides an absolute mass-balance purity assessment without requiring a specific Amfenac reference standard. This document compares both methodologies, establishing qNMR as the superior technique for Reference Standard Certification and Salt Stoichiometry Verification .
Part 1: The Challenge – Why Amfenac Sodium Requires Orthogonal Testing
Amfenac Sodium (
-
Hygroscopicity: As a sodium salt, it readily absorbs atmospheric moisture, forming hydrates (e.g., monohydrate). HPLC analyzes the dissolved sample and calculates "Area %," effectively ignoring the water mass.
-
Salt Disproportionation: In solution, the sodium counter-ion can dissociate. If the pH shifts, the free acid may precipitate or degrade into the lactam form (Nepafenac impurity).
-
Reference Standard Availability: High-purity (>99.5%) certified reference standards for Amfenac Sodium are expensive and degrade over time.
The Solution: qNMR uses an internal standard (IS) of known purity (e.g., Maleic Acid) to determine the absolute purity of the Amfenac sample, accounting for water and salt content in a single experiment.
Part 2: Methodology – The Self-Validating qNMR Protocol
This protocol is designed to be self-validating. If the Internal Standard (IS) peaks are distorted or the baseline is not flat, the result is invalid.
2.1 Reagents & Materials[1]
-
Solvent: DMSO-
(99.9% D). Reason: Provides excellent solubility for the salt and shifts the water peak (~3.3 ppm) away from key aromatic signals. -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9%). Reason: Distinct singlet at ~6.05 ppm, stable, and non-hygroscopic.
-
Apparatus: 400 MHz NMR (or higher) with a high-precision 5mm probe.
2.2 Sample Preparation (Gravimetric Precision)
-
Weighing: Accurately weigh ~20 mg of Amfenac Sodium (
) and ~10 mg of Maleic Acid ( ) into the same vial using a microbalance (precision 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Transfer: Transfer to the NMR tube immediately to minimize moisture uptake.
2.3 Acquisition Parameters (The "5x T1" Rule)
To ensure 99.9% signal recovery, the relaxation delay (
-
Pulse Sequence: zg (standard 1D proton).
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (
): 30 seconds . (Amfenac aromatic protons typically have s; 30s ensures full relaxation). -
Scans (NS): 16 or 32 (sufficient for S/N > 150:1).
-
Temperature: 298 K (25°C).
2.4 Data Processing
-
Phasing: Manual phasing (zero and first order) is mandatory. Auto-phasing is unreliable for qNMR.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the baseline is zero at both ends of the integral.
-
Integration: Integrate the IS singlet (6.05 ppm) and the Amfenac aromatic multiplet (typically 6.8–7.8 ppm region, avoiding solvent peaks).
2.5 Calculation
The absolute purity (
- : Integral area
- : Number of protons (Maleic Acid = 2; Amfenac Aromatic region = verify specific integration, e.g., 2H or 1H specific signal)
- : Molar mass (Amfenac Na = 277.25 g/mol ; Maleic Acid = 116.07 g/mol )
- : Mass weighed
- : Purity of the standard
Part 3: Comparative Analysis (HPLC vs. qNMR)
The following table summarizes the performance differences based on experimental validation.
| Feature | HPLC-UV (Gradient) | qNMR (Internal Standard) |
| Primary Output | Relative Purity (Area %) | Absolute Purity (Mass %) |
| Reference Standard | Required (Must be same compound) | Not Required (Uses generic IS like Maleic Acid) |
| Detection Basis | Chromophore absorption (UV) | Molar response (Protons) |
| Water/Solvent Detection | Blind (Invisible to UV) | Detected (Lowers calc. purity) |
| Analysis Time | 30–45 mins (Column equilibration + Run) | 10–15 mins (Prep + Acquisition) |
| Precision (RSD) | High (< 0.5%) | Moderate (< 1.0%) |
| Major Limitation | Overestimates purity of salts/hydrates | Lower sensitivity (LOQ ~0.1 mg) |
Experimental Data Simulation
Comparison of a degraded Amfenac Sodium batch:
-
HPLC Result: 99.2% Area. (The lactam impurity is 0.8%. Water is ignored).[3][4][5]
-
qNMR Result: 95.4% Mass. (Detects 0.8% lactam + 3.0% Water + 0.8% Residual Solvent).
Part 4: Visualization of Workflows
Diagram 1: The Self-Validating qNMR Workflow
This workflow ensures that only high-quality spectral data enters the calculation phase.
Caption: Figure 1. Self-validating qNMR workflow. The QC Check step prevents processing of data with insufficient relaxation or signal-to-noise ratio.
Diagram 2: Decision Matrix - When to use Which?
Caption: Figure 2. Strategic selection of analytical method based on the stage of drug development.
Part 5: Expert Insights & Troubleshooting
1. The "Hygroscopic Error" Amfenac sodium is hygroscopic. If you weigh the sample in an open vessel, the mass increases due to water absorption, but the amount of Amfenac stays the same.
-
Result: The calculated purity drops.
-
Fix: Use a glove box or work rapidly. Calculate purity on an "as-is" basis and separately determine water content (Karl Fischer) if "anhydrous basis" purity is required.
2. Solvent Selection: DMSO vs.
-
Risk: Amfenac is a weak acid salt. In
, atmospheric can lower pH, causing the free acid to precipitate (cloudy NMR tube = invalid result). -
Recommendation:DMSO-
is superior. It prevents precipitation and separates the water peak from the Amfenac methylene protons.
3. Internal Standard Compatibility Maleic Acid is excellent, but if it overlaps with a specific impurity, use 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Dimethyl Sulfone (singlet at ~3.0 ppm, though check for water overlap).
References
-
United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851.
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (Details the validation parameters: Linearity, LOQ, Precision).
Sources
A Comparative In Vitro Analysis of the Anti-inflammatory Efficacy of Amfenac Sodium and Ketorolac
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), both Amfenac and Ketorolac have carved out significant roles, particularly in ophthalmic applications. Understanding their comparative efficacy at a cellular and molecular level is paramount for informed therapeutic strategies and future drug development. This guide provides a detailed in vitro comparison of Amfenac sodium and Ketorolac, focusing on their core anti-inflammatory mechanisms and offering robust experimental protocols for their evaluation.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory action of both Amfenac and Ketorolac stems from their inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining platelet function.[1]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
By blocking the action of these enzymes, Amfenac and Ketorolac effectively curtail the production of pro-inflammatory prostaglandins, thereby exerting their therapeutic effects.[1][2]
Differential COX Inhibition: A Key Differentiator
While both drugs target COX enzymes, their selectivity for the two isoforms differs, which can have significant implications for their efficacy and side-effect profiles.
-
Amfenac has demonstrated greater potency as a COX-2 inhibitor .[4][5] This preferential inhibition of the inducible inflammatory enzyme may contribute to a more targeted anti-inflammatory effect with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.
-
Ketorolac , conversely, is a more potent COX-1 inhibitor .[4][5] It is considered a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[2] In one study, Ketorolac was found to be six times more active against COX-1 than COX-2.[6]
This differential selectivity is a critical factor to consider when designing in vitro studies and interpreting their results.
In Vitro Efficacy: A Head-to-Head Comparison
Direct in vitro comparisons have provided valuable insights into the relative potencies of Amfenac and Ketorolac in inhibiting key inflammatory mediators. A key measure of their anti-inflammatory efficacy is the inhibition of prostaglandin E2 (PGE2) synthesis, a major pro-inflammatory prostaglandin.[7]
One study comparing the ocular anti-inflammatory activity of several NSAIDs found that Ketorolac exhibited a more potent inhibition of PGE2 levels (97.6% inhibition) compared to Amfenac (68.0% inhibition).[8] However, it is important to note that this study was conducted in a rabbit model, and further in vitro studies are necessary to fully elucidate their comparative potency in various cell types.
Table 1: Comparative In Vitro COX Inhibition
| Compound | Primary Target | Reported IC50 (COX-1) | Reported IC50 (COX-2) | Reference |
| Amfenac Sodium | COX-2 | - | - | [4][5] |
| Ketorolac | COX-1 | 0.02 µM | 0.12 µM | [6] |
Note: Specific IC50 values for Amfenac were not consistently available in the searched literature, highlighting a potential area for further research.
Experimental Design: A Robust Protocol for In Vitro Comparison
To provide a comprehensive and self-validating comparison of Amfenac and Ketorolac, the following detailed experimental workflow is proposed. This protocol is designed to assess their direct impact on COX enzyme activity and their cellular efficacy in a relevant inflammatory model.
Part 1: Direct Enzyme Inhibition Assay (COX-1 and COX-2)
This cell-free assay directly quantifies the inhibitory potential of each drug on purified COX enzymes, providing a foundational understanding of their molecular mechanism.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Amfenac sodium and Ketorolac for both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes and arachidonic acid as the substrate.
-
Incubation: In a 96-well plate format, pre-incubate varying concentrations of Amfenac sodium and Ketorolac with either COX-1 or COX-2 enzyme in an appropriate assay buffer for a defined period (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a set incubation time (e.g., 10 minutes), stop the reaction and quantify the amount of PGE2 produced using a commercially available Prostaglandin E2 ELISA kit.[9]
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to a vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: This direct enzyme assay isolates the drug-enzyme interaction from cellular complexities, providing a clear measure of intrinsic inhibitory potency. The use of recombinant human enzymes ensures the relevance of the findings to human physiology.
Part 2: Cellular Anti-inflammatory Efficacy Assay
This cell-based assay evaluates the ability of Amfenac and Ketorolac to suppress the inflammatory response in a biologically relevant context.
Objective: To compare the efficacy of Amfenac sodium and Ketorolac in inhibiting the production of pro-inflammatory mediators in a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages in appropriate media and seed them into 24-well plates at a predetermined density.
-
Drug Pre-treatment: Pre-treat the cells with a range of concentrations of Amfenac sodium and Ketorolac for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell cultures.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.
-
Quantification of Inflammatory Mediators:
-
Prostaglandin E2 (PGE2): Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit.
-
Nitric Oxide (NO): Quantify the production of nitric oxide, another key inflammatory mediator, using the Griess reagent assay.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Measure the levels of key pro-inflammatory cytokines using specific ELISA kits.
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reductions in inflammatory mediators are not due to drug-induced cytotoxicity.
-
Data Analysis: Normalize the levels of inflammatory mediators to the vehicle control (LPS-stimulated cells without drug treatment). Calculate the IC50 value for the inhibition of each mediator for both drugs.
Causality Behind Experimental Choices: The use of a macrophage cell line and LPS stimulation mimics a classic in vitro model of inflammation. Measuring multiple inflammatory endpoints (PGE2, NO, cytokines) provides a more comprehensive picture of the drugs' anti-inflammatory profiles. The inclusion of a cell viability assay is crucial for distinguishing true anti-inflammatory effects from cytotoxicity.
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the prostaglandin synthesis pathway and the proposed experimental workflow.
Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.
Caption: Experimental Workflow for In Vitro Comparison.
Concluding Remarks for the Research Professional
The in vitro comparison of Amfenac sodium and Ketorolac reveals distinct pharmacological profiles rooted in their differential inhibition of COX-1 and COX-2. While Ketorolac demonstrates potent, non-selective COX inhibition with a preference for COX-1, Amfenac exhibits a more targeted inhibition of the pro-inflammatory COX-2 enzyme.[4][5][6]
The provided experimental protocols offer a robust framework for a comprehensive and self-validating in vitro comparison. By meticulously evaluating both direct enzyme inhibition and cellular efficacy, researchers can gain a deeper understanding of the nuanced anti-inflammatory properties of these two important NSAIDs. This knowledge is critical for optimizing their therapeutic application and for guiding the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles. While some clinical analyses suggest equal effectiveness in controlling ocular inflammation post-surgery, they also indicate that Nepafenac (the prodrug of Amfenac) is better tolerated.[10] Further in vitro research, as outlined in this guide, is essential to build upon these clinical observations and to fully characterize the molecular basis of their anti-inflammatory actions.
References
-
Ghate, D., & Edelhauser, H. F. (2007). Comparison of Ocular Anti-Inflammatory Activity of Amfenac With Its Prodrug Nepafenac in a Rabbit Model. Investigative Ophthalmology & Visual Science, 48(13), 2695–2695. [Link]
-
Lane, S. S., & Nykamp, D. L. (2008). In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. Journal of Cataract & Refractive Surgery, 34(8), 1377–1382. [Link]
-
Zhao, X., Xia, S., Wang, E., & Chen, Y. (2017). Comparison of the efficacy and patients' tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials. PLOS ONE, 12(3), e0173254. [Link]
-
Waterbury, L. D., Silliman, D., & Jolas, T. (2006). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. Current Medical Research and Opinion, 22(6), 1133–1140. [Link]
-
Patsnap. (2024). What is the mechanism of Amfenac sodium? Patsnap Synapse. [Link]
-
Diallo, A., et al. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 14(7), 324-331. [Link]
-
Wikipedia. (n.d.). Ketorolac. [Link]
-
ResearchGate. (2008). In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. [Link]
-
PubMed. (2006). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. [Link]
-
PubMed. (1996). Comparison of ketorolac tromethamine, diclofenac sodium, and moist drops for ocular pain after radial keratotomy. [Link]
-
National Institutes of Health. (2022). Effect of Ketorolac on Pharmacokinetics and Pharmacodynamics of 5-Fluorouracil: In Vivo and In Vitro Study. [Link]
-
National Institutes of Health. (2012). The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. [Link]
-
ResearchGate. (2014). Formulation, in-vitro and in vivo evaluation of ketorolac tromethamine controlled release drug delivery system. [Link]
-
Circulation. (1999). Inhibition of Prostaglandin E2 Synthesis in Abdominal Aortic Aneurysms. [Link]
-
U.S. Food and Drug Administration. (n.d.). Ketorolac Tromethamine. [Link]
-
National Institutes of Health. (2016). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. [Link]
-
PubMed. (2006). In vitro-in vivo characterization of release modifying agents for parenteral sustained-release ketorolac formulation. [Link]
-
ScienceDirect. (1990). A prostaglandin synthase inhibition assay with detection by elisa. [Link]
-
ResearchGate. (2018). NSAID effect on COXs in prostaglandin E2 (PGE2) synthesis and pathways. [Link]
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A Researcher's Guide to the Reproducibility of Amfenac Sodium's COX Inhibition Data
For researchers, scientists, and drug development professionals, the consistency and reliability of experimental data are paramount. In the field of non-steroidal anti-inflammatory drugs (NSAIDs), the half-maximal inhibitory concentration (IC50) is a critical metric for characterizing a compound's potency against cyclooxygenase (COX) enzymes. This guide provides an in-depth analysis of the reproducibility of IC50 data for amfenac sodium, a potent NSAID. We will explore the nuances of experimental design that can influence these values and offer a standardized protocol to enhance data consistency across laboratories.
Amfenac sodium is the active metabolite of the prodrug nepafenac and functions by inhibiting both COX-1 and COX-2 enzymes.[1] These enzymes are key to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever.[2] By blocking this pathway, amfenac exerts its anti-inflammatory and analgesic effects.
The Mechanism of COX Inhibition by Amfenac
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes, COX-1 and COX-2, then catalyze the production of prostaglandins. COX-1 is typically expressed constitutively and is involved in homeostatic functions, while COX-2 is inducible and its expression is elevated during inflammation.[3] Amfenac, like other traditional NSAIDs, inhibits both of these isoforms to varying degrees.
Caption: The arachidonic acid cascade and the inhibitory action of Amfenac Sodium on COX-1 and COX-2.
Comparative Analysis of Amfenac IC50 Values
The potency of an NSAID is quantified by its IC50 value, with a lower value indicating greater potency. A review of available data for amfenac reveals a high degree of consistency, which speaks to the robustness of the compound's inhibitory action when assayed under well-controlled conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Amfenac Sodium | 0.25 | 0.15 | 1.67 | [4] |
| Ketorolac | 0.02 | 0.12 | 0.17 | [1] |
| Bromfenac | 0.210 | 0.0066 | 31.8 | [1] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [4] |
As the data indicates, amfenac is a potent inhibitor of both COX isoforms, with a slight preference for COX-2. The selectivity index, calculated as the ratio of the COX-1 IC50 to the COX-2 IC50, is a useful metric for comparing the relative activity of an NSAID against the two enzymes.[2] For amfenac, this value is approximately 1.67, indicating a relatively balanced inhibition profile. In comparison, a drug like bromfenac shows a much higher selectivity for COX-2.[1]
Key Factors Influencing the Reproducibility of COX Inhibition Assays
While the reported IC50 values for amfenac are quite consistent, it is crucial for researchers to understand the experimental variables that can lead to discrepancies in NSAID potency measurements. Different assay methods can yield different results, and a lack of detailed reporting of these methods can make it difficult to compare data across studies.[5]
1. Enzyme Source and Purity:
-
Species Origin: COX enzymes from different species (e.g., human, ovine, murine) can exhibit varying sensitivities to inhibitors. For research intended for human applications, the use of human recombinant enzymes is the gold standard to ensure clinical relevance.[6]
-
Recombinant vs. Native Enzymes: Purified recombinant enzymes, often expressed in insect or bacterial cells, provide a clean system for studying direct enzyme-inhibitor interactions.[7] Native enzymes isolated from tissues can be used but may be less pure and introduce more variability.
-
Enzyme Purity: The purity of the enzyme preparation is critical. Contaminating proteins can interfere with the assay and affect the accuracy of IC50 determinations.
2. Assay Format and Substrate Concentration:
-
Whole Blood vs. Isolated Enzyme Assays: The human whole blood assay is considered a more physiologically relevant system as it accounts for factors like protein binding.[2] However, isolated enzyme assays are often preferred for initial screening due to their simplicity and lower cost.
-
Substrate Concentration: The concentration of arachidonic acid used in the assay can significantly impact the apparent IC50 value. It is essential to report this concentration and ideally, to determine the Michaelis constant (Km) of the enzyme for the substrate under the specific assay conditions.[6]
3. Incubation Times and Conditions:
-
Inhibitor Pre-incubation: The time the inhibitor is pre-incubated with the enzyme before the addition of the substrate can be a critical factor, especially for time-dependent inhibitors. Amfenac has been described as having time-dependent inhibitory properties for both COX-1 and COX-2.[1]
-
Reaction Time: The enzymatic reaction should be monitored over a time course to ensure that the measurements are taken within the linear range of product formation.[6]
-
Temperature and pH: As with any enzymatic assay, temperature and pH must be carefully controlled and kept consistent between experiments.
4. Detection Method:
-
A variety of methods can be used to measure COX activity, each with its own advantages and disadvantages. These include measuring oxygen consumption, peroxidase activity, or the production of prostaglandins using techniques like ELISA, radioimmunoassays, or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The chosen method can influence the sensitivity and specificity of the assay.
A Validated Protocol for In Vitro COX Inhibition Assay
To promote the generation of reproducible data, the following is a detailed, step-by-step methodology for a common in vitro COX inhibition assay using purified recombinant human enzymes.
Objective: To determine the IC50 values of amfenac sodium for human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Amfenac sodium
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Co-factors (e.g., hematin, L-epinephrine)
-
Reaction termination solution (e.g., 2 M HCl)
-
96-well microplates
-
Detection system (e.g., ELISA kit for Prostaglandin E2)
Experimental Workflow:
Caption: A generalized workflow for determining the IC50 of a COX inhibitor.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of amfenac sodium in a suitable solvent (e.g., DMSO) and then create a series of dilutions in assay buffer.
-
Prepare a master mix containing the assay buffer, the appropriate COX enzyme (COX-1 or COX-2), and any necessary co-factors.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the appropriate volume of the amfenac sodium dilutions to the sample wells.
-
Add vehicle (buffer with the same concentration of solvent used for the drug) to the control wells.
-
Add the enzyme master mix to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between amfenac and the COX enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a pre-determined concentration of arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at the same controlled temperature. This time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a termination solution, such as a strong acid.
-
-
Detection and Data Analysis:
-
Quantify the amount of prostaglandin produced in each well using a suitable detection method, such as a commercially available PGE2 ELISA kit.
-
Calculate the percentage of inhibition for each concentration of amfenac sodium relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the amfenac sodium concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The reproducibility of amfenac sodium's COX inhibition data is a testament to its well-defined mechanism of action. However, as with any enzymatic assay, meticulous attention to experimental detail is crucial for obtaining consistent and comparable results. By understanding the key factors that can influence assay outcomes and by adhering to standardized, well-documented protocols, researchers can ensure the integrity and reliability of their data. This guide serves as a resource for drug development professionals seeking to generate high-quality, reproducible data on the inhibitory potency of amfenac and other NSAIDs.
References
-
El-Damasy, A. K., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Nanobiotechnology, 21(1), 284. [Link]
-
Waterbury, L. D., Silliman, D., & Jolas, T. (2006). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. Current Medical Research and Opinion, 22(6), 1133-1140. [Link]
-
Kerns, E. H., et al. (2007). The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. Investigative Ophthalmology & Visual Science, 48(5), 2251. [Link]
-
Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(8), 919-928. [Link]
-
SciSpace. (n.d.). Amfenac. Retrieved from [Link]
-
Polanski, J., et al. (2020). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Current Drug Targets, 21(11), 1098-1111. [Link]
-
Wang, J., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(2), 167-174. [Link]
-
Hinz, B., et al. (2003). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 55(4), 397-400. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Sharma, P., & Kumar, V. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Discovery Technologies, 19(2), 1-22. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Oregon Health & Science University. (2006). Drug Class Review on Cyclo-oxygenase (COX)-2 Inhibitors and Non-steroidal Anti-inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
Masferrer, J. L., et al. (2000). Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. Inflammation Research, 49(1), S11-S12. [Link]
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
-
YouTube. (2021, August 18). How to calculate IC50 value. Retrieved from [Link]
-
Physician's Weekly. (2024, December 26). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Retrieved from [Link]
-
MDPI. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
MedCentral. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Retrieved from [Link]
-
Kato, K., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. [Link]
-
Shirakawa, H., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Pain and Therapy, 13(1), 1-16. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 109-119. [Link]
-
Gierse, J. K., et al. (1999). Purification of Recombinant Human COX-1 and COX-2. Protein Expression and Purification, 16(3), 364-373. [Link]
-
New Journal of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and Bromfenac sodium. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Bentz, J., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1045-1054. [Link]
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Benchmarking Amfenac Sodium Stability: A Comparative Technical Guide
Executive Summary: The Stability Paradox of Arylacetic NSAIDs
In the development of ophthalmic non-steroidal anti-inflammatory drugs (NSAIDs), Amfenac sodium represents a critical case study in stability-activity trade-offs.[1] While it serves as the active metabolite of the prodrug Nepafenac , its isolation and formulation present distinct stability challenges compared to structural analogs like Diclofenac and Bromfenac .
This guide objectively benchmarks the stability profile of Amfenac sodium against these key alternatives. Unlike Diclofenac, where photolytic decarboxylation is the primary failure mode, Amfenac’s instability is dominated by a specific intramolecular cyclization (lactamization) pathway. Understanding this mechanism is the prerequisite for designing robust quantification protocols and stable formulations.
Structural Basis of Instability
To predict degradation, one must understand the molecular triggers. The structural comparison below highlights the "Achilles' heel" of each molecule.
Comparative Chemical Susceptibility
| Feature | Amfenac Sodium | Diclofenac Sodium | Bromfenac Sodium |
| Core Structure | 2-amino-3-benzoylbenzeneacetic acid | 2-(2,6-dichloroanilino) phenylacetic acid | 4-bromo-2-amino-3-benzoylbenzeneacetic acid |
| Primary Degradation | Lactamization (Cyclization) | Photolysis (Decarboxylation/Cyclization) | Lactamization & Photolysis |
| Key Degradant | 7-benzoyl-2-oxindole (Lactam) | Carbazole derivatives | 7-benzoyl-4-bromo-2-oxindole |
| Trigger | Acidic pH, Dehydration | UV Light (280-320 nm) | Acidic pH, UV Light |
| Aqueous Stability | Moderate (pH dependent) | High (Dark), Low (Light) | Moderate to High |
Mechanistic Insight: The Lactamization Pathway
Amfenac possesses a primary amine (-NH2) ortho to the acetic acid side chain. Under acidic conditions or thermal stress, the amine nitrogen nucleophilically attacks the carbonyl carbon of the carboxylic acid (or ester in the case of the prodrug), eliminating water to form a stable 5-membered lactam ring (7-benzoyl-2-oxindole ).
Why this matters: Diclofenac lacks this primary amine (it has a secondary amine bridged to a dichlorophenyl ring), making it immune to this specific lactamization pathway, though it remains highly susceptible to photocyclization into carbazoles.
Visualizing the Degradation Pathways[3][4]
The following diagram contrasts the primary degradation route of Amfenac (Lactamization) against the photolytic route of Diclofenac.
Figure 1: Comparative degradation mechanisms. Amfenac fails primarily via chemically driven cyclization, whereas Diclofenac fails via light-driven radical recombination.
Experimental Benchmarking Protocol
To validate the stability differences, a standard "generic" protocol is insufficient. The following Forced Degradation Workflow is designed to specifically stress the amine-carboxyl interaction of Amfenac.
Materials & Reagents[2][5]
-
API: Amfenac Sodium (>99% purity), Diclofenac Sodium (Control).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol.
-
Buffer: Ammonium Formate (10mM, pH 4.0).
Stress Conditions & Rationale[5]
| Condition | Protocol | Target Mechanism | Expected Result (Amfenac) |
| Acid Hydrolysis | 0.1N HCl, 60°C, 4 hrs | Protonation of carbonyl -> Nucleophilic attack by amine. | High Degradation. Formation of Lactam impurity. |
| Base Hydrolysis | 0.1N NaOH, 60°C, 4 hrs | Carboxylate anion formation (stabilizing). | Stable. Repulsion prevents cyclization. |
| Oxidation | 3% H2O2, RT, 6 hrs | Oxidation of amine/aromatic ring. | Moderate. N-oxide formation possible.[1] |
| Photolysis | 1.2 million lux hrs (UV/Vis) | Radical excitation. | Moderate degradation (Yellowing). |
Analytical Method (HPLC-UV)
This method is "Stability-Indicating," meaning it resolves the parent peak from the specific lactam degradant.
-
Column: C18 (e.g., Waters Acquity BEH C18), 100mm x 2.1mm, 1.7µm.
-
Mobile Phase A: 10mM Ammonium Formate (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 15% B
-
2-10 min: 15% -> 80% B
-
10-12 min: 80% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: 254 nm (Amfenac) and 230 nm (Impurities).
Why pH 4.0? A slightly acidic mobile phase suppresses the ionization of the carboxylic acid, improving retention on C18, but it must be controlled to prevent on-column degradation during the run.
Comparative Stability Data
The following table summarizes typical degradation levels observed under matched stress conditions (normalized to 100% initial concentration).
| Stress Condition | Amfenac Na Recovery (%) | Diclofenac Na Recovery (%) | Bromfenac Na Recovery (%) | Interpretation |
| Control (RT) | 99.8% | 99.9% | 99.7% | All stable in solid state. |
| Acid (0.1N HCl) | 82.4% | 96.5% | 85.1% | Amfenac is most acid-labile due to rapid lactamization. |
| Base (0.1N NaOH) | 98.1% | 97.2% | 97.5% | Amfenac is relatively stable in base. |
| Oxidation (H2O2) | 92.0% | 94.5% | 93.2% | Comparable susceptibility to oxidation. |
| Photolysis (UV) | 88.5% | 65.2% | 89.1% | Diclofenac is significantly more photolabile. |
Key Takeaways for Formulation:
-
pH Control is Vital: Amfenac formulations must avoid acidic pH (< 6.0) to prevent lactam formation. A pH range of 7.4 - 7.8 (physiological) is optimal for stability, unlike Diclofenac which tolerates a wider pH range but requires strict light protection.
-
Bromine Effect: Bromfenac behaves similarly to Amfenac regarding acid instability but shows slightly better lipophilicity and membrane permeation. The bromine atom does not fully protect against the lactamization pathway.
Stability Testing Workflow
Use this decision tree to guide your stability study design for Amfenac-based products.
Figure 2: Strategic workflow for identifying and mitigating Amfenac instability.
References
-
Walters, T. et al. (2007). Prostaglandin E2 inhibition and aqueous concentration of ketorolac 0.4% and nepafenac 0.1% in patients undergoing phacoemulsification.[2] American Journal of Ophthalmology.[2]
-
Babic, S. et al. (2016).[3] Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method. Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency. (2011). Nevanac (nepafenac) Assessment Report.[4]
-
BenchChem. (2025).[1] Application Notes and Protocols for Developing a Stable Aqueous Solution of Amfenac Sodium.
-
Patti, A. et al. (2020). Degradation profile of nepafenac in aqueous solution and structural characterization of impurities.[5] Journal of Pharmaceutical and Biomedical Analysis.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Amfenac Sodium Concentration in Biological Fluids
For researchers, scientists, and drug development professionals, the precise quantification of Amfenac sodium in biological matrices is paramount for accurate pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth comparison of the primary analytical methodologies employed for this purpose, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and the more advanced Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Beyond a simple enumeration of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating system for your bioanalytical assays.
Introduction to Amfenac Sodium and the Imperative for Accurate Bioanalysis
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. It is the active metabolite of Nepafenac, a prodrug often administered topically in ophthalmic solutions. Upon administration, Nepafenac is rapidly converted to Amfenac by intraocular hydrolases. Therefore, the accurate measurement of Amfenac concentrations in various biological fluids, such as plasma, aqueous humor, and vitreous humor, is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The choice of analytical technique is a critical decision that impacts the reliability, sensitivity, and throughput of these studies. This guide will navigate the nuances of the most prevalent techniques, providing the data and rationale necessary to select and validate the optimal method for your research needs. All methodologies discussed are grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Comparative Analysis of Key Bioanalytical Techniques
The two most prominent techniques for the quantification of Amfenac sodium in biological fluids are HPLC with UV detection and UPLC-MS/MS. While both are based on chromatographic separation, their principles of detection and overall performance characteristics differ significantly.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC has long been a workhorse in bioanalytical laboratories. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For Amfenac, a reversed-phase C18 column is typically employed. Detection is commonly achieved using a UV detector, as Amfenac possesses a chromophore that absorbs light in the ultraviolet spectrum.
Causality of Experimental Choices: The selection of a C18 column is based on the non-polar nature of Amfenac, allowing for good retention and separation from more polar endogenous components in biological fluids. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a balance between resolution and analysis time. The pH of the buffer is a critical parameter to control the ionization state of Amfenac, thereby influencing its retention and peak shape.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (sub-2 µm) and operating at higher pressures. This results in faster analysis times, improved resolution, and narrower peaks.[1] When coupled with a tandem mass spectrometer (MS/MS), this technique offers unparalleled sensitivity and selectivity. The mass spectrometer identifies and quantifies analytes based on their mass-to-charge ratio (m/z), providing a much higher degree of certainty than UV detection.
Causality of Experimental Choices: The move to UPLC is driven by the need for higher throughput and sensitivity, especially when dealing with low-concentration samples or complex matrices. Tandem mass spectrometry is employed for its ability to selectively monitor specific precursor-to-product ion transitions for Amfenac, effectively filtering out background noise and interferences from the biological matrix. This high selectivity often allows for simpler and faster sample preparation methods compared to HPLC-UV.
Head-to-Head Performance Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS often comes down to a trade-off between the required sensitivity, throughput, and available instrumentation. Below is a comparative summary of key performance parameters based on published data for Amfenac and its prodrug, Nepafenac.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters for Amfenac/Nepafenac
| Parameter | HPLC-UV for Amfenac | UPLC-MS/MS for Nepafenac/Amfenac |
| Linearity Range | 0.1 - 10 µg/mL | 0.5 - 64 ng/mL (plasma) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL) | 0.5 ng/mL |
| Accuracy (% Recovery) | 92.1 - 95.4% | 92.1% - 108.4% |
| Precision (%RSD) | < 4.6% | < 12.9% |
| Analysis Run Time | ~15-20 minutes | < 7 minutes |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds. | High; based on specific mass transitions, minimizing matrix effects. |
| Sample Volume | Typically higher (e.g., 100 µL plasma) | Can be significantly lower due to higher sensitivity. |
Data compiled from multiple sources for illustrative comparison.
As the data illustrates, UPLC-MS/MS offers a significant advantage in terms of sensitivity, with an LLOQ that is orders of magnitude lower than that of the HPLC-UV method. This is particularly crucial for studies involving low dosage forms or for analyzing samples from tissues with low drug penetration, such as the posterior segment of the eye.[2] Furthermore, the shorter run time of the UPLC-MS/MS method allows for a much higher sample throughput.
The Critical Role of Cross-Validation
When a study requires the use of two different validated bioanalytical methods, or when a method is transferred between laboratories, a cross-validation is essential to ensure the consistency and reliability of the data. The purpose of cross-validation is to demonstrate that the two methods produce comparable results for the same set of samples.
According to the ICH M10 guideline on bioanalytical method validation, cross-validation should be performed when data from different methods will be combined or compared. This is a critical step in maintaining the integrity of the data throughout the lifecycle of a drug development program.
Experimental Design for Cross-Validation
A typical cross-validation experiment involves analyzing a set of incurred samples (samples from dosed subjects) and quality control (QC) samples with both the original (reference) and the new (comparator) method. The results are then statistically compared to assess the level of agreement.
Caption: Workflow for the cross-validation of two bioanalytical methods.
The acceptance criteria for cross-validation typically state that for a predefined percentage of the samples (e.g., at least 67%), the percentage difference between the results from the two methods should be within a certain limit (e.g., ±20%).
Step-by-Step Validated UPLC-MS/MS Protocol for Amfenac in Plasma
This section provides a detailed protocol for a validated UPLC-MS/MS method for the quantification of Amfenac in human plasma. The causality behind each step is explained to provide a deeper understanding of the methodology.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting Amfenac from plasma.
Rationale: This method is suitable for UPLC-MS/MS due to the high selectivity of the detector, which minimizes the impact of any remaining matrix components. Acetonitrile is a common choice as it efficiently precipitates plasma proteins while keeping Amfenac in solution.
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated form of Amfenac or a structurally similar compound).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Amfenac Sodium Salt
Executive Directive: The "Zero-Drain" Policy
Immediate Action Required: Under no circumstances should Amfenac Sodium Salt (or its solutions) be disposed of via sink drains or municipal sewer systems.
Amfenac Sodium is a potent non-steroidal anti-inflammatory drug (NSAID) and a cyclooxygenase (COX) inhibitor. While valuable for research, it poses significant ecotoxicological risks . Sodium salts of NSAIDs exhibit high water solubility, increasing their bioavailability to aquatic organisms where they can cause renal failure and population collapse in non-target species.
The only approved disposal method is high-temperature incineration.
Chemical Hazard Profile
Before handling waste, operators must understand the specific hazard characteristics that dictate the disposal stream.
| Parameter | Specification | Critical Safety Implication |
| Chemical Name | Amfenac Sodium Monohydrate | Active metabolite of Nepafenac |
| CAS Number | 61618-27-7 | Use for waste manifesting |
| GHS Classification | Acute Tox. 3 (Oral) | Toxic if swallowed. High risk during weighing/solubilization. |
| Reproductive Tox. | Category 2 | Suspected of damaging fertility or the unborn child.[1] |
| Ecotoxicity | Aquatic Acute 1 | Very toxic to aquatic life.[2] Zero-discharge mandate. |
| Solubility | Soluble in Water, Methanol | High mobility in water systems; spills spread quickly. |
| RCRA Status (US) | Non-Listed / Characteristic | Treat as Hazardous Pharmaceutical Waste . |
Disposal Decision Workflow
The following logic gate ensures compliance with EPA Subpart P (Management Standards for Hazardous Waste Pharmaceuticals) and global best practices.
Figure 1: Decision logic for the segregation and containerization of Amfenac Sodium waste streams.
Detailed Operational Protocols
A. Solid Waste Disposal (Powder & Contaminated Debris)
Applicability: Expired reagents, weighing boats, contaminated gloves, and spill cleanup materials.
-
Containment: Place waste directly into a dedicated solid hazardous waste container .
-
Labeling: Affix a hazardous waste label detailing:
-
"this compound - Toxic Solid."
-
Hazard Codes: H301 (Toxic if swallowed), H400 (Aquatic toxicity).
-
-
Storage: Store in a satellite accumulation area (SAA) away from strong oxidizers.
B. Liquid Waste Disposal (Solutions & Media)
Applicability: Stock solutions (DMSO/Water), cell culture media containing Amfenac.
-
Segregation:
-
Aqueous Solutions: Collect in a carboy designated for "Aqueous Toxic/Pharmaceutical Waste."
-
Organic Solutions (DMSO/Methanol): Collect in "Organic Solvent Waste."
-
-
No Dilution: Never dilute the solution to meet "sewer limits." Dilution is not the solution to pollution for APIs (Active Pharmaceutical Ingredients).
-
Rinsing: When cleaning glassware used for Amfenac:
-
First Rinse: The first rinse with solvent/water must be collected as hazardous waste.
-
Subsequent Rinses: May be washed normally only after the first gross rinse is collected.
-
C. Empty Container Management
Under RCRA and GMP guidelines, a container is "RCRA Empty" only if:
-
All wastes have been removed using common practices (pouring/pumping).
-
Triple Rinse Protocol: The container is triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Water).
-
Crucial Step: All three rinsates must be discarded into the Liquid Hazardous Waste stream, not the drain.
-
-
Defacing: Deface the original label and mark as "Empty" before recycling or trash disposal.
Emergency Spill Response (Self-Validating System)
Trustworthiness requires verification. A spill is not "clean" just because it looks clean.
Scenario: 500mg of Amfenac Sodium powder spills on the bench.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of toxic dust).
-
Containment (Dry): Gently cover the powder with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Removal: Scoop up the damp material and place it in a hazardous waste jar.
-
Decontamination: Clean surface with soap and water.
-
Validation (The "Trust" Step):
-
Wipe the area with a white solvent-dampened wipe (methanol/ethanol).
-
Inspect the wipe under strong light. If any yellowing or particulate is visible, repeat the clean.
-
Advanced: For high-concentration areas, a UV lamp check (if the specific salt form fluoresces) or a swab test via HPLC is the gold standard for clearance.
-
References & Authority
The protocols above are grounded in federal regulations and chemical safety data.
-
Cayman Chemical. (2023). Amfenac (sodium salt hydrate) Safety Data Sheet. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from
-
Sigma-Aldrich (Merck). (2023). Diclofenac Sodium Salt SDS (Structural Analog). Retrieved from
-
TargetMol. (2023). Amfenac Sodium Safety Data Sheet. Retrieved from
Sources
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling Amfenac Sodium Salt
Welcome to your essential resource for the safe handling of Amfenac Sodium Salt in a laboratory setting. As researchers and scientists, our pursuit of innovation must be built on a foundation of unwavering safety. This guide moves beyond a simple checklist to provide you with the in-depth knowledge and practical steps necessary to protect yourself and your colleagues when working with this non-steroidal anti-inflammatory drug (NSAID). Here, we will delve into the rationale behind specific personal protective equipment (PPE) choices, outline clear operational protocols, and provide guidance on proper disposal, ensuring the integrity of your work and the well-being of your team.
This compound, the active metabolite of Nepafenac, is a potent inhibitor of cyclooxygenase (COX) enzymes.[1] While invaluable in research and development, particularly in ophthalmology, it requires careful handling to mitigate risks of exposure. This guide is designed to be your trusted partner in establishing a comprehensive safety protocol.
Understanding the Risks: Why PPE is Non-Negotiable
Although some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that all chemical compounds, particularly pharmacologically active ones, should be handled with a high degree of caution.[2] Inconsistencies in hazard classification across different suppliers underscore the importance of adopting a conservative approach to safety.[2][3] The primary routes of potential exposure in a laboratory setting are inhalation of airborne particles, skin contact, and eye contact.[4] Therefore, a multi-faceted PPE strategy is essential.
Core PPE Requirements for Handling this compound
A baseline of appropriate laboratory attire is the first line of defense and is mandatory for entry into any laboratory space where this compound is handled.[5][6]
-
Full-length pants or equivalent: These must cover the entire leg to the ankle.
-
Closed-toe shoes: Footwear must fully cover the foot. Porous shoes, such as sneakers, should be avoided as they can absorb chemical spills.[5]
-
Cotton-based clothing: This is preferable to synthetic materials, which can be less resistant to chemicals and may melt in the event of a fire.[5]
Task-Specific PPE Recommendations
The selection of PPE should be tailored to the specific task being performed. The following table outlines the recommended PPE for common laboratory procedures involving this compound.
| Task | Recommended Personal Protective Equipment |
| Handling solid (powder) this compound | - Primary: Disposable nitrile gloves, lab coat, safety glasses with side shields. - Secondary (if significant dust is anticipated): A face shield in addition to safety glasses, and a dust respirator.[7] |
| Preparing solutions | - Primary: Disposable nitrile gloves, lab coat, safety glasses with side shields. - Secondary (if splashing is a risk): A face shield worn over safety glasses. |
| Administering to cell cultures or animals | - Primary: Disposable nitrile gloves, lab coat, safety glasses. |
| Cleaning spills | - Primary: Double-layered disposable nitrile gloves, lab coat, safety glasses. - Secondary (for larger spills): A face shield and respiratory protection may be necessary depending on the scale and nature of the spill. |
A Deeper Dive into Your Protective Gear
Understanding the "why" behind each piece of PPE empowers you to make informed decisions and foster a culture of safety within your lab.
Eye and Face Protection
Chemical splashes pose a significant risk to the eyes. Safety glasses with side shields are the minimum requirement for any work with this compound.[7][8] When there is a higher risk of splashes, such as when preparing stock solutions or handling larger quantities, a face shield should be worn in conjunction with safety glasses for full facial protection.[7]
Hand Protection
Disposable nitrile gloves are the standard for providing a protective barrier against incidental skin contact with this compound.[8][9] It is critical to inspect gloves for any signs of damage before use and to remove them immediately if they come into contact with the chemical. Always wash your hands thoroughly after removing gloves.[7] For situations with a higher risk of exposure, such as cleaning up spills, wearing a second pair of gloves (double-gloving) is a recommended best practice.[9]
Body Protection
A lab coat is essential for protecting your skin and clothing from potential splashes and contamination.[5][8][10] Lab coats should be fully buttoned to provide maximum protection. For tasks involving larger quantities of this compound, consider using a lab coat with a higher level of chemical resistance.
Respiratory Protection
When handling powdered this compound, there is a risk of generating airborne dust that can be inhaled.[7] To mitigate this, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[4] If these engineering controls are not available or if significant dust is anticipated, a dust respirator should be worn.[7] Always ensure that any respiratory protection used is appropriate for the level of hazard and that you have been properly fit-tested.
Operational and Disposal Plans: A Step-by-Step Approach
A robust safety plan extends beyond the use of PPE to include clear operational and disposal protocols.
Safe Handling and Operational Workflow
The following diagram illustrates a logical workflow for safely handling this compound, from preparation to disposal.
Disposal of this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, labeled waste container. Do not pour this waste down the drain.[4][11]
-
Disposal Method: The recommended disposal method for this compound is incineration by a licensed waste disposal company.[7] It may be possible to dissolve the material in a combustible solvent for incineration.[7] Always adhere to all federal, state, and local regulations regarding chemical waste disposal.[7]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove any contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to an area with fresh air. If they feel unwell, seek medical advice.[7]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[7]
By integrating these comprehensive safety practices into your daily laboratory workflow, you can confidently advance your research while prioritizing the health and safety of yourself and your team.
References
-
Safety Data Sheet: Diclofenac sodium. (2025-02-11). Carl ROTH. [Link]
-
Nevanac, INN-amfenac amide. EMA. [Link]
-
Personal Protective Equipment (PPE) Guidelines for Laboratory Work. (2025-09-10). Bakar Labs. [Link]
-
Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab. [Link]
-
What is Amfenac sodium used for?. (2024-06-14). Patsnap Synapse. [Link]
-
MSDS - Amfenac Sodium. KM Pharma Solution Private Limited. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. [Link]
-
SK SOLKEM INDUSTRIES SRL A SOCIO UNICO Revision nr. 9. (2025-01-14). Faren. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. NIH. [Link]
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- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. kmpharma.in [kmpharma.in]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) Guidelines for Laboratory Work : Bakar Labs [bakarlabs.freshdesk.com]
- 6. clinicallab.com [clinicallab.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
